6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOINVBRHPOLJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-41-0 | |
| Record name | 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages common starting materials and established, high-yielding reactions, beginning with the synthesis of the key intermediate, 6-bromoisatin, followed by its selective reduction to 6-bromooxindole, and culminating in a regioselective Vilsmeier-Haack formylation to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and process optimization considerations for researchers and professionals in organic synthesis.
Introduction and Strategic Overview
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This compound is a particularly useful intermediate, combining the reactivity of an aldehyde with the structural features of a brominated oxindole, making it a precursor for a diverse range of more complex molecules, including potential kinase inhibitors and anti-inflammatory agents.[3][4]
This guide outlines a robust and logical synthetic sequence, designed for both reliability and scalability. The chosen pathway maximizes the use of commercially available precursors and employs reactions known for their efficiency and predictability.
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the C3-formyl group, identifying 6-bromooxindole as the immediate precursor. This key intermediate can be accessed through the selective reduction of the C3-ketone of 6-bromoisatin. 6-bromoisatin, in turn, is readily prepared via an acid-catalyzed cyclization of N-(3-bromophenyl)-2-hydroxyiminoacetamide, a derivative of 3-bromoaniline.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of 6-Bromoisatin
The synthesis begins with the preparation of 6-bromoisatin, a stable and versatile intermediate. The chosen method is a variation of the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide derivative in strong acid.[5] This method is particularly effective for anilines bearing electron-withdrawing groups.[5]
Mechanistic Rationale
The reaction proceeds in two main stages. First, 3-bromoaniline is reacted with chloral hydrate and hydroxylamine to form N-(3-bromophenyl)-2-hydroxyiminoacetamide. In the second, critical stage, this intermediate is treated with concentrated sulfuric acid. The strong acid protonates the oxime, facilitating a cyclization via electrophilic aromatic substitution onto the electron-rich benzene ring. Subsequent dehydration and tautomerization yield the stable isatin ring system. The high temperature ensures the reaction goes to completion.
Caption: Simplified mechanism for 6-Bromoisatin synthesis.
Experimental Protocol: Synthesis of 6-Bromoisatin
Materials:
-
N-(3-bromophenyl)-2-hydroxyiminoacetamide
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
Procedure:
-
To a flask equipped with a mechanical stirrer and thermometer, carefully add concentrated sulfuric acid (275 mL).
-
While maintaining the temperature at 50°C using a water bath, slowly add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.227 mol) in portions.
-
After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain for 3 hours.[6][7]
-
Cool the reaction mixture to room temperature and then slowly pour it into a large beaker containing crushed ice and water (approx. 2 L) with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the collected solid under vacuum to yield 6-bromoisatin as a yellow to orange solid. The product is typically of sufficient purity for the next step.[6][7]
Data Summary: 6-Bromoisatin
| Parameter | Expected Value | Reference |
| Appearance | Yellow to Orange Solid | [6][7] |
| Yield | ~98% | [6][7] |
| Molecular Formula | C₈H₄BrNO₂ | [4] |
| Molecular Weight | 226.03 g/mol | [4] |
| Melting Point | 274°C | - |
Part II: Reduction to 6-Bromooxindole
The conversion of the isatin C3-carbonyl to a methylene group is a critical step. A modified Wolff-Kishner reduction using hydrazine hydrate is an effective and often high-yielding method for this transformation.[8] This one-pot procedure is milder than classic Wolff-Kishner conditions, avoiding the need for very high temperatures or strong bases like sodium ethoxide, which can be advantageous when working with functionalized substrates.[8][9]
Mechanistic Rationale
The reaction begins with the formation of a hydrazone at the more reactive C3-carbonyl of the isatin. Under the reaction conditions (refluxing hydrazine hydrate), the hydrazone undergoes a series of proton transfers and tautomerization, leading to the extrusion of nitrogen gas (N₂). This process results in the formation of a carbanion at the C3 position, which is then protonated by the solvent (hydrazine or water) to yield the final 6-bromooxindole product.
Experimental Protocol: Synthesis of 6-Bromooxindole
Materials:
-
6-Bromoisatin
-
Hydrazine Hydrate (80% solution in water)
-
Hydrochloric Acid (6 M)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromoisatin (10 mmol) in hydrazine hydrate (10 mL).[8]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The color of the solution will typically change as the reaction progresses.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Acidify the mixture to pH ~2 by the slow addition of 6 M hydrochloric acid. This step neutralizes excess hydrazine and protonates the product.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford 6-bromooxindole.
Data Summary: 6-Bromooxindole
| Parameter | Expected Value | Reference |
| Appearance | Off-white to light tan solid | [3][10] |
| Yield | >75% (based on similar isatins) | [8] |
| Molecular Formula | C₈H₆BrNO | [3] |
| Molecular Weight | 212.04 g/mol | [3] |
| Purity | Sufficient for subsequent steps | - |
Part III: Vilsmeier-Haack Formylation of 6-Bromooxindole
The final step is the introduction of a formyl group at the C3 position of the oxindole ring. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high regioselectivity for the electron-rich C3 position of the oxindole nucleus.[11][12][13] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12]
Mechanistic Rationale
First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The enol tautomer of 6-bromooxindole then acts as a nucleophile, attacking the Vilsmeier reagent at the C3 position. This electrophilic substitution results in the formation of an iminium intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product, this compound.
Caption: Simplified mechanism for the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of the Target Compound
Materials:
-
6-Bromooxindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Cool anhydrous DMF (3 equivalents) in an ice-salt bath to 0°C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve 6-bromooxindole (1 equivalent) in anhydrous DCM.
-
Slowly add the solution of 6-bromooxindole to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of crushed ice, followed by saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH 7-8).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Data Summary: Final Product
| Parameter | Expected Value |
| Appearance | Pale yellow to light brown solid |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), ~10.0 (s, 1H, CHO), 7.0-7.8 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~190 (CHO), ~175 (C=O), aromatic carbons, ~55 (CH) |
| Purity | >95% after purification |
Safety and Handling
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood. Use appropriate PPE.
-
Dichloromethane (DCM) and DMF: Handle these solvents in a fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient pathway to this compound. By employing a sequence of well-understood and high-yielding reactions—Sandmeyer-type isatin synthesis, Wolff-Kishner reduction, and Vilsmeier-Haack formylation—researchers can access this valuable intermediate with high purity. The provided protocols and mechanistic discussions serve as a robust foundation for laboratory synthesis and further exploration of the rich chemistry of the oxindole scaffold.
References
-
Crestini, C., & Saladino, R. (1994). A New Efficient and Mild Synthesis of 2-Oxindoles by One-Pot Wolff-Kishner Like Reduction of Isatin Derivatives. Synthetic Communications, 24(20), 2835-2841.
-
Parquet, E., & Lin, Q. (2000). Microwave Assisted Wolff-Kishner Reduction Reaction. Journal of Chemical Education, 77(4), 503.
-
Lin, Y., et al. (1999). Process for preparing 2-oxindole. U.S. Patent No. 5,973,165. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2020). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 5(1), 221-224.
-
Wright, J. T. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. University of South Florida Scholar Commons.
-
Soriano, D. S. (1993). Example of the Wolff-Kishner reduction procedure suitable for an undergraduate organic lab experiment: Preparation of oxindole. Journal of Chemical Education, 70(4), 332.
-
Reddy, T. J., et al. (2011). Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. Organic Letters, 13(6), 1450-1453.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Zhdankin, V. V., et al. (2022). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Molecules, 27(21), 7215.
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Smirnov, A. V., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(15), 5859.
-
Kumar, A., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal, 5(5).
-
Neumeyer, J. L., & Kiefer, M. (2016). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 7(6), 3774-3778.
-
Blicke, F. F., & Zienty, M. F. (2014). Formylation of Amines. Molecules, 19(6), 7687-7706.
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A Technical Guide to 6-bromo-2-oxoindoline-3-carbaldehyde: Synthesis, Properties, and Applications
Executive Summary: This document provides a comprehensive technical overview of 6-bromo-2-oxoindoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide adopts a first-principles approach, leveraging data from its core scaffold, 6-bromooxindole, and related analogues to project its physicochemical properties, reactivity, and spectroscopic characteristics. The synthesis is detailed through established chemical transformations, primarily the formylation of a 6-bromooxindole precursor. We further explore the compound's potential as a versatile building block for synthesizing biologically active molecules, grounded in the well-documented pharmacological importance of the oxindole core. This guide is intended for researchers and professionals in chemical synthesis and drug discovery, providing both foundational knowledge and practical, field-proven insights.
Structure and Nomenclature
6-bromo-2-oxoindoline-3-carbaldehyde belongs to the oxindole class of heterocyclic compounds. The core structure is an indolin-2-one, which features a benzene ring fused to a five-membered lactam (a cyclic amide) ring.
-
Systematic IUPAC Name: 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
-
Core Scaffold: Oxindole (Indolin-2-one)
-
Key Functional Groups:
-
Aromatic Bromide: An electron-withdrawing bromine atom substituted at the C6 position of the benzene ring.
-
Lactam: A cyclic amide within the five-membered ring, with a carbonyl group at the C2 position. The N-H proton is acidic and can be substituted.
-
Aldehyde: A formyl group (-CHO) at the C3 position, which is a key site for synthetic elaboration.
-
It is critical to distinguish this molecule from its more commonly documented isomer, 6-bromo-1H-indole-3-carbaldehyde . The latter is an aromatic indole, whereas the subject of this guide is a non-aromatic oxindole, conferring distinct differences in reactivity and chemical properties.
Physicochemical Properties: A Comparative Analysis
While direct, experimentally verified data for 6-bromo-2-oxoindoline-3-carbaldehyde is scarce, we can project its properties based on its constituent parts and compare them to the known values of its indole isomer and the 6-bromooxindole precursor.
| Property | 6-bromo-2-oxoindoline-3-carbaldehyde (Predicted) | 6-bromo-1H-indole-3-carbaldehyde (Experimental) | 6-bromo-2,3-dihydro-1H-indol-2-one (Experimental) |
| Molecular Formula | C₉H₆BrNO₂ | C₉H₆BrNO | C₈H₆BrNO |
| Molecular Weight | 240.05 g/mol | 224.05 g/mol | 212.04 g/mol [1] |
| Appearance | Predicted to be a light yellow to brown solid | Pale yellow powder[2] | Not specified |
| Melting Point | Estimated >200 °C | 202-206 °C | Not specified |
| Solubility | Predicted to be soluble in DMSO, DMF; sparingly soluble in other organic solvents | Soluble in DMSO (up to 100 mg/mL with sonication)[3] | Not specified |
| pKa (Acidic N-H) | Predicted ~12-13 | 14.57 (Predicted)[4] | Not specified |
| LogP | Predicted ~1.5-2.0 | 2.74 (Calculated)[5] | 1.9 (Calculated)[1] |
Rationale for Predictions: The addition of the polar carbonyl group at the C2 position in the oxindole scaffold, compared to the aromatic indole, is expected to increase polarity, potentially lowering the LogP value and slightly altering solubility profiles. The melting point is anticipated to remain high due to the rigid, planar structure capable of strong intermolecular interactions like hydrogen bonding.
Synthesis and Chemical Reactivity
The primary route to 6-bromo-2-oxoindoline-3-carbaldehyde involves the formylation of its parent scaffold, 6-bromooxindole.
Proposed Synthetic Pathway
The most logical and industrially scalable method for this transformation is the Vilsmeier-Haack reaction.[6][7] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl group on an electron-rich substrate.[8][9]
Caption: Key reaction pathways for synthetic modification.
Predicted Spectroscopic Profile
A conclusive spectroscopic analysis requires experimental data. However, a predicted profile can be constructed based on known chemical shift ranges and functional group frequencies.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring (likely appearing between δ 6.8-7.5 ppm).
-
C3-Proton: A singlet or doublet (depending on coupling with N-H) for the proton at the 3-position, expected around δ 3.5-4.5 ppm.
-
N-H Proton: A broad singlet, exchangeable with D₂O, likely appearing downfield (δ 8.0-11.0 ppm).
-
-
¹³C NMR:
-
Aldehyde Carbonyl: Expected around δ 190-200 ppm.
-
Lactam Carbonyl: Expected around δ 170-180 ppm.
-
Aromatic Carbons: Six signals, with the carbon attached to bromine (C6) showing a characteristic shift.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorptions for the lactam carbonyl (approx. 1700-1740 cm⁻¹) and the aldehyde carbonyl (approx. 1680-1700 cm⁻¹). [10] * C-H Stretch (Aldehyde): Weak bands often visible around 2720 and 2820 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: A characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This provides a definitive signature for the presence of a single bromine atom.
-
Biological Significance and Applications
The oxindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. [11]Derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [11][12] 6-bromo-2-oxoindoline-3-carbaldehyde is a strategic starting material for accessing novel oxindole derivatives. Its C3-aldehyde group is a versatile handle for constructing complex molecules, most notably spirooxindoles . Spiro[pyrrolidine-2,3'-oxindole] derivatives, which can be synthesized from intermediates like this, have shown significant cytotoxic potency against various cancer cell lines. [12]The bromo-substituent not only modifies the electronic properties and lipophilicity of the molecule but also serves as a potential site for further modification via cross-coupling reactions.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromooxindole
This protocol is a representative procedure based on established methods for formylating activated aromatic and heterocyclic systems. [7] Disclaimer: This is a hypothetical protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel. All necessary safety precautions must be taken.
Materials:
-
6-bromooxindole (1.0 eq)
-
N,N-Dimethylformamide (DMF, solvent and reagent)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Sodium acetate (NaOAc, 3.0 eq)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: Dissolve 6-bromooxindole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (3.0 eq). Caution: This quenching is exothermic.
-
Stir the resulting mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 6-bromo-2-oxoindoline-3-carbaldehyde.
References
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[10]Khan, I., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 748. Available from: [Link].
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[16]Faidallah, H., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1636. Available from: [Link].
[9]Patil, S.A., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3634-3647. Available from: [Link].
[17]Clarke, K., et al. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 1274-1278. Available from: [Link].
[18]Kaur, H., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3075-3083. Available from: [Link].
[12]Mallick, A., et al. (2022). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 27(19), 6224. Available from: [Link].
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[20]Osarumwense, P.O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(4), 1011-1016. Available from: [Link].
[21]Esteves, A.P., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(2), 405. Available from: [Link].
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reactivity of the aldehyde group in 6-bromo-2-oxoindoline
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromo-2-oxoindoline-3-carbaldehyde
Executive Summary
6-Bromo-2-oxoindoline-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. The unique electronic interplay between the electron-rich indole nucleus, the electron-withdrawing lactam carbonyl, and the C6-bromo substituent imparts a distinct reactivity profile to the C3-aldehyde functionality. This guide offers a comprehensive exploration of this reactivity, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for key transformations, including nucleophilic additions, condensation reactions, redox manipulations, and reductive aminations. Each section provides not only the mechanistic underpinnings but also field-proven, step-by-step protocols to empower researchers in the practical application of this versatile scaffold.
The 6-Bromo-2-oxoindoline Scaffold: Structural and Electronic Landscape
The reactivity of the aldehyde at the C3 position is not considered in isolation. It is profoundly influenced by the molecular architecture of the 6-bromo-2-oxoindoline core.
Inherent Electronic Effects
The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the C=O bond.[1][2][3] In this specific molecule, this electrophilicity is further amplified. The lactam carbonyl at C2 and the bromine atom at C6 both exert a strong electron-withdrawing inductive effect. This withdrawal of electron density from the aromatic ring system makes the C3 position more electron-deficient, thereby increasing the partial positive charge on the aldehyde's carbonyl carbon and enhancing its susceptibility to nucleophilic attack.[4] This heightened reactivity makes 6-bromo-2-oxoindoline-3-carbaldehyde an excellent substrate for a variety of transformations.
Synthesis of the Core Scaffold
The title compound, 6-bromo-2-oxoindoline-3-carbaldehyde, is typically synthesized from a suitable precursor like 6-bromo-1H-indole. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF) to introduce the formyl group at the electron-rich C3 position of the indole ring system. Recent advancements have also explored catalytic versions of this reaction.[5]
Nucleophilic Addition: The Fundamental Reaction
The most fundamental reaction of the aldehyde group is nucleophilic addition. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated.[1]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. Due to the current scarcity of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative analysis with closely related analogues, we present a robust framework for the synthesis, purification, and detailed spectroscopic characterization of the title compound. This guide is designed to empower researchers to confidently identify and characterize this molecule, thereby accelerating its potential applications in medicinal chemistry and materials science.
Introduction: The Significance and Challenge of a Novel Oxindole
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position and a formyl group at the 3-position of the 2-oxindole core, as in this compound, is anticipated to yield a highly versatile intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the bromine and the reactive aldehyde functionality provide handles for a multitude of chemical transformations.
Despite its potential significance, a thorough search of the scientific literature and chemical databases reveals a notable absence of experimental spectroscopic data for this specific compound (CAS No. 99365-41-0). This guide aims to fill this knowledge gap by providing a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in the well-documented spectroscopic characteristics of the parent 2-oxindole moiety and the closely related 6-bromo-1H-indole-3-carbaldehyde.
Proposed Synthetic Route: Vilsmeier-Haack Formylation of 6-bromo-2-oxindole
The most direct and efficient method for the synthesis of the title compound is the Vilsmeier-Haack formylation of commercially available 6-bromo-2-oxindole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[1][2][3][4] The electron-donating character of the nitrogen atom in the oxindole ring directs the formylation to the C3 position.
Figure 1: Proposed synthetic pathway via Vilsmeier-Haack reaction.
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction of the key spectroscopic features of this compound. These predictions are based on a comparative analysis with 6-bromo-1H-indole-3-carbaldehyde and the parent 2-oxindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative. The key differences compared to an indole system will be the presence of a signal for the C3-proton and the absence of a distinct C2-proton signal.
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | NH Proton (ppm) | Other Protons (ppm) | Solvent | Reference |
| 6-bromo-1H-indole-3-carbaldehyde | 8.31 (d), 8.00 (d), 7.69 (d), 7.34 (dd) | 9.91 (s) | 12.20 (s) | 8.31 (s, H2) | DMSO-d₆ | [5] |
| 2-Oxindole | 7.21 (m), 6.93 (m), 6.83 (m) | - | 10.38 (s) | 3.46 (s, CH₂) | DMSO-d₆ | [6] |
| Predicted: this compound | ~7.5-7.8 (m, 3H) | ~9.5-10.0 (s) | ~10.5-11.5 (s) | ~4.0-4.5 (s, H3) | DMSO-d₆ | N/A |
Expert Interpretation:
-
Aromatic Region: The aromatic protons on the benzene ring of the target molecule are expected to appear in the range of 7.5-7.8 ppm. The bromine at C6 will influence the chemical shifts of the adjacent protons (H5 and H7). H4 is also expected in this region.
-
Aldehyde Proton: The aldehyde proton is anticipated to be a sharp singlet between 9.5 and 10.0 ppm.
-
NH Proton: The amide proton (N-H) signal will be a broad singlet, likely downfield around 10.5-11.5 ppm, due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl group.
-
C3 Proton: The most significant difference from the indole analogue will be the presence of a signal for the proton at the C3 position. This proton is adjacent to both a carbonyl and an aldehyde group, and its chemical shift is predicted to be a singlet in the range of 4.0-4.5 ppm.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will clearly distinguish the oxindole core from an indole.
| Compound | Aromatic Carbons (ppm) | Aldehyde Carbon (ppm) | C2 (ppm) | C3 (ppm) | Solvent | Reference |
| 6-bromo-1H-indole-3-carbaldehyde | 138.9, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 | 185.3 | ~138 | ~118 | DMSO-d₆ | [5] |
| 2-Oxindole | 142.8, 128.0, 124.5, 121.9, 109.1 | - | 175.7 (C=O) | 35.8 (CH₂) | DMSO-d₆ | [7] |
| Predicted: this compound | ~110-145 | ~190-195 | ~175 (C=O) | ~50-60 | DMSO-d₆ | N/A |
Expert Interpretation:
-
Carbonyl Carbons: Two carbonyl signals are expected: the amide carbonyl (C2) around 175 ppm and the aldehyde carbonyl downfield around 190-195 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the typical region of ~110-145 ppm. The carbon attached to the bromine (C6) will have a distinct chemical shift.
-
C3 Carbon: The C3 carbon, being a methine carbon attached to the aldehyde group, is predicted to be in the range of 50-60 ppm.
Figure 2: Key structural features and predicted ¹H NMR chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comment |
| N-H Stretch | 3200-3300 | Broad peak, characteristic of an amide N-H. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |
| C-H Stretch (Aldehyde) | 2720-2820 | Two weak bands (Fermi resonance). |
| C=O Stretch (Amide/Lactam) | 1680-1720 | Strong, sharp peak. |
| C=O Stretch (Aldehyde) | 1670-1700 | Strong, sharp peak, may overlap with amide C=O. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple peaks of varying intensity. |
| C-Br Stretch | 500-600 | Weak to medium intensity. |
Expert Interpretation:
The IR spectrum will be dominated by two strong carbonyl absorption bands. The amide carbonyl of the lactam ring is expected around 1680-1720 cm⁻¹. The aldehyde carbonyl will also be in a similar region, potentially leading to a broad or overlapping peak. The presence of the aldehyde is definitively confirmed by the characteristic C-H stretching vibrations around 2720-2820 cm⁻¹. The broad N-H stretch around 3200-3300 cm⁻¹ is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Expected [M]⁺ and [M+2]⁺ | m/z 239 and 241 (due to ⁷⁹Br and ⁸¹Br isotopes) |
Expert Interpretation:
The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) at m/z 239 and 241 (for the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pathway:
-
Loss of CO: A common fragmentation for aldehydes is the loss of a carbonyl group (CO, 28 Da), leading to a fragment ion at m/z 211/213.
-
Loss of CHO: Loss of the entire formyl radical (CHO, 29 Da) would result in an ion at m/z 210/212.
-
Loss of Br: Cleavage of the C-Br bond would give a fragment at m/z 160.
Experimental Protocols
Synthesis of this compound
-
Materials: 6-bromo-2-oxindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate, hexane.
-
Procedure:
-
To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, add POCl₃ (1.2 equivalents) dropwise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-bromo-2-oxindole (1 equivalent) in DMF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Spectroscopic Analysis
-
¹H and ¹³C NMR:
-
Dissolve a sample (5-10 mg) in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record the spectra on a 400 MHz or higher NMR spectrometer.
-
Use the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) as an internal reference.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the solid sample.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
For EI, a direct insertion probe can be used.
-
For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.
-
Conclusion
This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data presented herein, researchers will be well-equipped to identify this novel compound and explore its potential in various scientific disciplines. The provided experimental protocols offer a clear and actionable path for its preparation and analysis, paving the way for future investigations into its chemical reactivity and biological activity.
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A Technical Guide to the Biological Activities of Brominated Oxindole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of natural products and synthetically derived compounds with significant pharmacological properties.[1][2] The introduction of bromine atoms to this core structure profoundly influences its physicochemical and biological characteristics, often enhancing potency and modulating selectivity towards various therapeutic targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by brominated oxindole scaffolds, with a primary focus on their anticancer, antimicrobial, and emerging neuroprotective potential. We will dissect the structure-activity relationships, elucidate mechanisms of action, and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel brominated oxindole-based therapeutic agents.
Introduction: The Oxindole Core and the Impact of Bromination
The oxindole, or 2-indolinone, structure is a bicyclic aromatic scaffold that serves as the foundational framework for numerous biologically active molecules.[1][2] Its rigid structure and synthetic tractability have made it a cornerstone in medicinal chemistry. Several FDA-approved drugs, such as Sunitinib, a multi-kinase inhibitor for cancer therapy, feature the oxindole core, underscoring its clinical significance.[1][3]
The strategic addition of bromine, a halogen, to the oxindole scaffold is a key chemical modification. Bromination alters the molecule's lipophilicity, electronic distribution, and steric profile. These changes can lead to enhanced membrane permeability, improved target binding affinity through halogen bonding, and altered metabolic stability, collectively contributing to a more potent and refined biological activity profile.
Anticancer Activities: A Multi-faceted Approach to Oncology
Brominated oxindole derivatives have emerged as a powerful class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines through diverse mechanisms of action.[4][5]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which oxindoles exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently overactive in cancer cells and drive tumor growth and proliferation.[6] Brominated oxindoles have demonstrated potent inhibitory activity against several key kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, FGFR, and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[7]
-
Cyclin-Dependent Kinases (CDKs): Which regulate the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell division.[3][8]
Beyond kinase inhibition, many brominated oxindoles trigger programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved by modulating key signaling pathways that control cell survival and death. For example, some compounds have been shown to disrupt the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell survival.[5]
A notable example is the selective anticancer action of an oxindole derivative in prostate cancer, which was found to be mediated by the upregulation of Heme Oxygenase-1 (HO-1), leading to a disruption of the cancer cells' unique metabolic reprogramming.[9]
Signaling Pathway: Intrinsic Apoptosis Induction by a Brominated Oxindole
Caption: Intrinsic apoptosis pathway activated by a brominated oxindole.
Quantitative Data: In Vitro Cytotoxicity
The potency of brominated oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| Brominated Oxindole Alkaloids | HT29 (Colon) | Strong Cytotoxic Effect | [4] |
| Brominated Oxindole Alkaloids | OVCAR-3 (Ovarian) | Strong Cytotoxic Effect | [4] |
| 3-Alkenyl Oxindole (15c) | HCT-116 (Colon) | 0.34 nM | [7] |
| 3-Alkenyl Oxindole (15c) | DU 145 (Prostate) | 1.06 nM | [7] |
| Oxindole-Indole Conjugate (6c) | MCF-7 (Breast) | 2.72 µM | [3] |
| Isatin-based Ugi Adducts | Various | 1-10 µM | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of brominated oxindole compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (brominated oxindole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the brominated oxindole compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
Brominated oxindoles have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[4]
Spectrum of Activity and Mechanism
Naturally occurring brominated oxindole alkaloids isolated from marine sources, such as the sponge Callyspongia siphonella, have shown potent activity against bacteria like Staphylococcus aureus and Bacillus subtilis.[4] The mechanism of action is still under investigation but may involve the disruption of bacterial cell membrane integrity or inhibition of essential enzymes. Interestingly, the bromination of the parent compound trisindoline was found to narrow the antibacterial spectrum, suggesting that the position and presence of the bromine atom are critical for broad-spectrum activity.[4]
Some synthetic oxindole derivatives have also shown activity against a range of bacteria, including Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger.[11][12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Brominated Oxindole Alkaloid 1 | Staphylococcus aureus | 8 | [4] |
| Brominated Oxindole Alkaloid 2 | Staphylococcus aureus | 16 | [4] |
| Brominated Oxindole Alkaloid 1 | Bacillus subtilis | 4 | [4] |
| Brominated Oxindole Alkaloid 2 | Bacillus subtilis | 4 | [4] |
| Isatin-Pyrazole Derivative (3e) | S. aureus (VISA) | Potent Activity | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.
Objective: To determine the minimum inhibitory concentration (MIC) of a brominated oxindole against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Test compound (brominated oxindole) dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the brominated oxindole compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Neuroprotective and Other Emerging Activities
While research has predominantly focused on anticancer and antimicrobial applications, the therapeutic potential of brominated oxindoles extends to other areas.
Neuroprotection
Oxindole scaffolds are being investigated for their neuroprotective effects in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[14] The mechanism often involves mitigating oxidative stress, a key pathological factor in these conditions. For instance, novel oxindole-curcumin hybrids have been shown to protect neuronal cells from oxidative stress-induced death.[14] While specific studies on brominated oxindoles in neuroprotection are still emerging, the established antioxidant properties of the core scaffold suggest this is a promising avenue for future research.[15]
Anti-inflammatory Activity
Brominated indoles and isatins (a close relative of oxindole) isolated from marine molluscs have demonstrated significant anti-inflammatory properties.[16] These compounds were shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[16] The mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[16]
Structure-Activity Relationships (SAR)
The biological activity of brominated oxindoles is highly dependent on the position and number of bromine substituents.
-
Anticancer Activity: For some oxindole-indole conjugates, a 5-chloro substituent on the oxindole ring enhanced antiproliferative activity compared to the unsubstituted analog, suggesting that halogenation at this position is beneficial.[3]
-
Anti-inflammatory Activity: Studies on brominated isatins revealed a clear SAR, with the inhibitory activity following the order of 5-bromo > 6-bromo > 7-bromo substitution.[16] This highlights the critical role of the halogen's position on the aromatic ring in determining potency.
-
General Observation: Dimerization of indole structures has been found to substantially reduce anti-inflammatory activity, indicating that smaller, monomeric brominated scaffolds are preferable for this particular biological effect.[16]
Conclusion and Future Directions
Brominated oxindole scaffolds represent a versatile and highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with emerging evidence of neuroprotective and anti-inflammatory potential, positions them as prime candidates for further drug development.
Future research should focus on:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
Rational Design: Leveraging SAR insights to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety.
The continued exploration of brominated oxindoles holds significant promise for the discovery of novel therapeutics to address pressing medical needs in oncology, infectious diseases, and neurodegeneration.
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Shaala, L. A., et al. (2019). Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella. Marine Drugs, 17(8), 465. [Link]
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Pineiro, R., et al. (2021). Ugi Adducts of Isatin as Promising Antiproliferative Agents with Druglike Properties. Pharmaceuticals, 14(7), 646. [Link]
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Rindhe, S. S., et al. (2011). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences, 73(3), 292–296. [Link]
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Li, K., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Natural Product Research, 30(24), 2795-2800. [Link]
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Faragó, T., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(28), 19335-19347. [Link]
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Tokunaga, T., et al. (2005). Structure-activity relationships of the oxindole growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 15(7), 1789–1792. [Link]
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Besson, T., et al. (2005). Synthesis and biological evaluation of oxindoles and benzimidazolinones derivatives. Bioorganic & Medicinal Chemistry, 13(1), 243-251. [Link]
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Tsubaki, T., et al. (2020). Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection. ACS Chemical Neuroscience, 11(3), 355–364. [Link]
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Singh, G., et al. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. [Link]
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Kamal, A., et al. (2014). Bis-arylidene oxindoles as anti-breast-cancer agents acting via the estrogen receptor. ChemMedChem, 9(4), 727-732. [Link]
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Kassab, S. E., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 27(19), 6667. [Link]
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Romo, P. E., et al. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. Heteroatom Chemistry, 2020, 8866093. [Link]
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Pinto, C., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. Marine Drugs, 20(8), 488. [Link]
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Liu, H., et al. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta, 581(2), 333–342. [Link]
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Reddy, T. S., & Shankaraiah, N. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 218, 113334. [Link]
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Abd El-Meguid, E. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235905. [Link]
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Kim, H. J., et al. (2019). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 24(23), 4272. [Link]
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Mirzoeva, S. N., et al. (2008). Neuroprotective Effects of Dibornol in Focal Cerebral Ischemia/Reperfusion in Rats. Bulletin of Experimental Biology and Medicine, 146(2), 209–211. [Link]
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Mitrović, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 472. [Link]
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Introduction: The 2-Oxindole Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde for Chemical Researchers
The 2-oxindole framework is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its rigid, bicyclic structure provides a versatile template for developing potent therapeutic agents. Natural products, pharmaceuticals, and bioactive molecules frequently incorporate this core, highlighting its significance. Within this important class of compounds, This compound (also known as 6-bromo-2-oxoindoline-3-carbaldehyde) emerges as a crucial, functionalized building block. The presence of a bromine atom at the 6-position offers a handle for further synthetic diversification through cross-coupling reactions, while the aldehyde group at the 3-position is a versatile functional group for constructing complex side chains. This guide provides a comprehensive overview of its commercial availability, chemical properties, plausible synthesis, and potential applications, grounded in the established importance of the 2-oxoindole chemical class.
Chemical Properties and Identification
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. This compound is a solid, typically appearing as a powder. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 99365-41-0 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Synonyms | 6-bromo-2-oxoindoline-3-carbaldehyde | [1] |
| InChI | InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13) | [1] |
| InChI Key | KOINVBRHPOLJCG-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
Commercial Availability
This compound is available from several specialized chemical suppliers, indicating its utility as a building block in synthetic and medicinal chemistry research. Availability may vary by region and stock levels. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify purity and identity.
| Supplier | Product Name | CAS Number | Purity | Notes |
| CymitQuimica | This compound | 99365-41-0 | 95% | Available in various quantities.[1] |
| King-Pharm | 6-bromo-2-oxoindoline-3-carbaldehyde | 99365-41-0 | - | Listed as in stock and ready to ship.[2][3][4] |
| BLDpharm | This compound | 99365-41-0 | - | May require cold-chain transportation.[5] |
Synthesis and Chemical Reactivity
The Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent : A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, the "Vilsmeier reagent".[6][9]
-
Electrophilic Aromatic Substitution : The electron-rich 6-bromooxindole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde.[9]
Representative Experimental Protocol (Vilsmeier-Haack Formylation)
Disclaimer: The following is a general, representative protocol for the Vilsmeier-Haack reaction and has not been specifically validated for 6-bromooxindole. It should be adapted and optimized by a qualified synthetic chemist.
-
Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition : Dissolve the starting material, 6-bromooxindole (1.0 equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 10°C.
-
Reaction : After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Workup : Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral to basic. This step hydrolyzes the intermediate iminium salt.
-
Extraction and Purification : Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final aldehyde.[9]
Applications in Research and Drug Development
While specific published applications for this compound are limited, the immense value of the 2-oxoindole scaffold provides a clear rationale for its utility. The primary application is as an intermediate in the synthesis of more complex molecules, particularly inhibitors of protein kinases, which are crucial targets in oncology.
The 2-Oxoindole Core in Kinase Inhibition
Many successful kinase inhibitors, such as Sunitinib (Sutent®), are based on the 2-oxindole scaffold. These molecules function by competing with ATP for binding in the kinase active site. The 2-oxoindole core effectively mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase.
The aldehyde at the 3-position of the title compound is a critical functional group for elaboration. It serves as an electrophilic handle for reactions like:
-
Wittig and Horner-Wadsworth-Emmons reactions to introduce alkenyl side chains.
-
Knoevenagel condensation with active methylene compounds.
-
Reductive amination to introduce diverse amine functionalities.
-
Condensation reactions to form fused heterocyclic systems.
These transformations allow for the installation of various pharmacophoric groups designed to occupy the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity. The bromine atom at the 6-position provides a site for further modification, for instance, via Suzuki or Buchwald-Hartwig coupling, to modulate solubility, metabolic stability, and target engagement.
Safety and Handling
A specific, publicly available Safety Data Sheet (SDS) for CAS 99365-41-0 is not readily accessible. Therefore, researchers must handle this compound with the precautions appropriate for a novel substance and for its chemical class.
-
General Hazards : Assumed to be harmful if swallowed, and may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid dust formation during transfer.[10] Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable, commercially available chemical intermediate. While its specific reactions and applications are not yet extensively documented in peer-reviewed literature, its structure is of high interest to medicinal chemists. As a derivative of the 2-oxindole privileged scaffold, it possesses two key points for synthetic diversification: the reactive aldehyde for side-chain construction and the bromo substituent for core modification. Its primary value lies in its potential for building libraries of novel compounds for screening against therapeutic targets, most notably protein kinases. Researchers using this compound are at the forefront of exploring new chemical space based on a validated and highly successful molecular framework.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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SACTG. 6-bromo-2-oxoindoline-3-carbaldehyde [ 99365-41-0 ]. Available from: [Link]
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Alfa Aesar. Safety Data Sheet: Bromoacetaldehyde diethyl acetal. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Asian Journal of Pharmaceutical and Clinical Research. Review Article on Vilsmeier-Haack Reaction. Available from: [Link]
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stability and storage conditions for 6-bromo-2-oxoindoline-3-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-Substituted Indole Derivatives
Introduction: Navigating the Landscape of Substituted Indoles
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 6-bromo-2-oxoindoline-3-carbaldehyde and its close structural analogue, 6-bromo-1H-indole-3-carbaldehyde. Due to the greater availability of public data for the latter, 6-bromo-1H-indole-3-carbaldehyde will serve as the primary reference compound for establishing best practices. The principles of handling, storing, and assessing the stability of this aromatic aldehyde are broadly applicable to the 2-oxoindoline derivative, given their shared bromo-substituted indole core and reactive aldehyde functionality.
This document is intended for researchers, chemists, and drug development professionals who rely on the purity and integrity of such intermediates for reproducible and successful experimental outcomes. We will delve into the chemical rationale behind recommended protocols, offering not just instructions, but a framework for making informed decisions in the laboratory.
Part 1: Chemical Profile and Intrinsic Stability
6-bromo-1H-indole-3-carbaldehyde is a solid, typically yellow, organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Understanding its fundamental properties is the first step toward ensuring its long-term viability.
Key Chemical Identifiers:
The structure features an indole ring system, which is electron-rich, substituted with an electron-withdrawing bromine atom at the 6-position and a reactive aldehyde group at the 3-position. While generally stable under normal conditions, this combination of functional groups dictates its primary vulnerabilities.[1][5]
Caption: Chemical structure of 6-bromo-1H-indole-3-carbaldehyde.
Part 2: Factors Influencing Compound Stability
The long-term integrity of 6-bromo-1H-indole-3-carbaldehyde is primarily threatened by three factors: atmosphere, temperature, and light. The aldehyde group is susceptible to oxidation, a process that can be accelerated by ambient oxygen, heat, and UV radiation.
Atmospheric Sensitivity
The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH). Atmospheric oxygen is the most common oxidant in a laboratory setting. This oxidative degradation is a primary concern for long-term storage.
Causality: Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and minimizes the potential for this oxidative pathway. This is a critical, preventative measure to preserve the compound's chemical identity. Multiple suppliers explicitly recommend storing the compound under nitrogen.[2][6]
Thermal Stability
While the compound has a high melting point, elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation. Even at temperatures well below its melting point, slow degradation can occur over extended periods.
Causality: Refrigeration or freezing dramatically slows the rate of chemical degradation. By reducing the ambient temperature to 4°C or below, the activation energy barrier for potential degradation reactions becomes significantly harder to overcome, thus preserving the compound for longer durations.
Incompatible Materials
Safety Data Sheets (SDS) consistently list strong oxidizing agents, reducing agents, strong acids, and strong bases as materials to avoid.[1][5]
-
Strong Oxidizing Agents: Will readily convert the aldehyde to a carboxylic acid.
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
-
Strong Acids/Bases: Can catalyze decomposition or other unwanted side reactions involving the indole ring or aldehyde.
Part 3: Validated Storage and Handling Protocols
A self-validating storage protocol is one where the conditions directly mitigate the known risks. Based on supplier data and chemical principles, the following protocols are recommended.
Data Summary: Recommended Storage Conditions
| Condition | Solid Compound (Undissolved) | Stock Solution (in Solvent) |
| Temperature | 4°C (Short- to Mid-term)[2] | -20°C (up to 1 month)[6] |
| -20°C (Long-term) | -80°C (up to 6 months)[6] | |
| Atmosphere | Store under inert gas (Nitrogen or Argon)[2][6] | Store under inert gas (Nitrogen or Argon)[6] |
| Container | Tightly sealed, amber glass vial[1] | Tightly sealed, appropriate vial with PTFE-lined cap |
| Environment | Dry, well-ventilated area, away from light[7] | Dark (e.g., in freezer box), away from ignition sources |
Experimental Protocol 1: Long-Term Storage of Solid Compound
-
Preparation: In a controlled environment (e.g., glovebox or under a stream of inert gas), aliquot the desired quantity of 6-bromo-1H-indole-3-carbaldehyde into a clean, dry, amber glass vial.
-
Inerting: Backfill the vial with dry nitrogen or argon gas for 1-2 minutes to displace all ambient air.
-
Sealing: Immediately and tightly seal the vial with a cap, preferably one with a chemically resistant liner (e.g., PTFE). For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container and store at 4°C for mid-term or -20°C for long-term storage.
Experimental Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a suitable, dry solvent (e.g., DMSO, DMF). Ensure the solvent is of high purity and low water content.
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount of solid and dissolve it in the appropriate volume of solvent to achieve the target concentration.
-
Inerting: If possible, perform the dissolution in an inert atmosphere. If not, gently bubble dry nitrogen through the solution for a few minutes to remove dissolved oxygen.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots in vials appropriate for freezing. Backfill the headspace of each vial with inert gas before sealing tightly.
-
Freezing: Place the aliquots in a freezer box to protect from light and store at -20°C or -80°C.[6]
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The Strategic Synthesis and Application of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde: A Technical Guide for Advanced Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a highly functionalized oxindole scaffold. We will explore its synthesis, key chemical transformations, and its significant potential as a versatile building block in the development of complex heterocyclic systems, particularly those with therapeutic promise.
Introduction: The Oxindole Core and the Significance of C3-Functionalization
The oxindole skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a formyl group at the C3 position, as seen in this compound, unlocks a wealth of synthetic possibilities. This aldehyde functionality serves as a versatile handle for constructing diverse molecular architectures, most notably the highly sought-after spirooxindoles. The presence of a bromine atom at the C6 position further enhances its utility, providing a site for further functionalization through cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 6-bromooxindole precursor. This reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Underlying Principle and Causality
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃)[1][2]. This electrophilic species then attacks the electron-rich C3 position of the 6-bromooxindole ring. The lactam carbonyl group of the oxindole deactivates the aromatic ring towards electrophilic substitution, but the enamine-like character of the C3 position makes it sufficiently nucleophilic to react with the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway to the target molecule via Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies.
Materials:
-
6-Bromooxindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromooxindole (1.0 eq) in anhydrous DMF (10-15 mL per gram of oxindole).
-
Vilsmeier Reagent Formation and Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Appearance | Expected to be a pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR (Predicted) | Aromatic protons: δ 7.0-7.8 ppm (m, 3H), Aldehyde proton: δ 9.5-10.5 ppm (s, 1H), C3-H: δ 4.0-4.5 ppm (s, 1H), N-H: δ 8.0-9.0 ppm (br s, 1H) |
| ¹³C NMR (Predicted) | Carbonyl (C=O): δ 170-180 ppm, Aldehyde (CHO): δ 185-195 ppm, Aromatic carbons: δ 110-150 ppm, C3: δ 55-65 ppm |
| IR (KBr, cm⁻¹) | N-H stretch: 3200-3300, C=O (amide): 1700-1720, C=O (aldehyde): 1670-1690, C=C (aromatic): 1600-1620 |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 239/241 (characteristic isotopic pattern for bromine) |
Key Reactions and Synthetic Utility
The aldehyde functionality at the C3 position, coupled with the oxindole core, makes this molecule a powerful intermediate for a variety of synthetic transformations.
Knoevenagel Condensation
The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst (e.g., piperidine, triethylamine). This reaction is fundamental for creating an exocyclic double bond at the C3 position, a common motif in many biologically active molecules, including kinase inhibitors[3].
Caption: Knoevenagel condensation workflow.
Multicomponent Reactions for Spirooxindole Synthesis
Perhaps the most significant application of this scaffold is in multicomponent reactions (MCRs) to generate structurally complex and diverse spirooxindoles[4][5]. A prominent example is the [3+2] cycloaddition reaction involving an azomethine ylide, which can be generated in situ from the condensation of an amino acid (such as proline or sarcosine) and the oxindole aldehyde. This ylide then reacts with a dipolarophile to construct the spiro-pyrrolidine ring system stereoselectively.
Exemplary Three-Component Reaction Protocol:
Materials:
-
This compound
-
L-Proline or Sarcosine
-
A suitable dipolarophile (e.g., an α,β-unsaturated ketone)
-
Methanol or Ethanol
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the dipolarophile (1.0 eq) in methanol, add the amino acid (1.1 eq).
-
Reaction: Stir the mixture at room temperature or reflux for 12-24 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The spirooxindole product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The this compound is a precursor to a class of compounds with significant therapeutic potential.
Anticancer Agents
Spirooxindoles are renowned for their anticancer properties, with many acting as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy[6]. The synthesis of spirooxindoles from bromo-substituted isatins has been shown to yield compounds with promising antiproliferative activity against various cancer cell lines, including prostate, cervical, and breast cancer[1][7]. The 6-bromo substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Antimicrobial Agents
Derivatives of 6-bromoindole have demonstrated significant antimicrobial and antibiofilm activity[8][9]. The spirooxindole scaffold itself is also associated with antibacterial and antifungal properties[10][11]. The ability to generate large libraries of spirooxindoles from the 6-bromo carbaldehyde precursor via multicomponent reactions makes it an attractive starting point for the discovery of novel antimicrobial agents to combat drug-resistant pathogens.
Conclusion
This compound represents a strategically important building block for synthetic and medicinal chemists. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide access to a wide range of complex heterocyclic structures. The demonstrated potential of its derivatives, particularly spirooxindoles, as anticancer and antimicrobial agents underscores its value in modern drug discovery and development. Further exploration of the synthetic transformations of this scaffold is poised to yield novel compounds with significant biological activities.
References
- The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
-
The anticancer activity of some reported spirooxindoles analogs. ResearchGate. (URL: [Link])
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
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Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. (URL: [Link])
-
Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. PubMed Central. (URL: [Link])
-
Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. PubMed Central. (URL: [Link])
-
Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF. ResearchGate. (URL: [Link])
-
An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC - NIH. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. (URL: [Link])
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (URL not available)
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. NIH. (URL: [Link])
-
Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. MDPI. (URL: [Link])
-
Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. IJNRD. (URL: [Link])
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. (URL: [Link])
-
Examples of biologically active spirooxindole derivatives. ResearchGate. (URL: [Link])
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (URL not available)
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])
-
Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. (URL: [Link])
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Derivatives from 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Abstract
6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a derivative of 6-bromoisatin, is a highly versatile and valuable building block in synthetic and medicinal chemistry. Its strategic placement of a reactive aldehyde group, a lactam moiety, and a bromine atom on the indole scaffold allows for a multitude of chemical transformations. This guide provides an in-depth exploration of key synthetic pathways emanating from this starting material, focusing on the generation of structurally diverse and biologically relevant derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for their execution, and discuss the therapeutic potential of the resulting compounds, particularly in oncology and infectious diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this powerful intermediate.
Introduction: The Strategic Importance of the 6-Bromoisatin Scaffold
The isatin core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[2][4] The presence of a bromine atom at the C6 position often enhances the biological activity of the resulting derivatives, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This compound combines the established reactivity of the isatin core with the synthetic versatility of an aldehyde functional group, making it an ideal precursor for generating libraries of complex heterocyclic compounds.[5][6] Its derivatives have shown significant promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][7][8]
This guide will focus on three principal reaction classes that exploit the reactivity of the C3-aldehyde:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
-
Schiff Base Formation: Creating versatile imine intermediates.
-
Multicomponent Reactions (MCRs): Enabling the rapid assembly of complex spiro-oxindole scaffolds.[9]
Core Synthetic Pathways & Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of its C3-aldehyde group and the acidic N-H proton of the lactam. This allows for a diverse range of transformations.
Caption: Core synthetic transformations of the title compound.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[10] The resulting α,β-unsaturated product is a valuable intermediate for subsequent Michael additions or cycloadditions.
Causality: The choice of a weak base, such as piperidine or triethylamine, is critical.[11] It must be strong enough to deprotonate the active methylene compound, creating a nucleophilic carbanion, but not so strong as to cause self-condensation of the aldehyde or other side reactions. The reaction is driven forward by the formation of a stable, conjugated system and the elimination of water.[12]
Schiff Base Formation
The reaction of the aldehyde with primary amines readily forms Schiff bases (or imines). These derivatives are not only biologically active in their own right but also serve as key intermediates for the synthesis of other nitrogen-containing heterocycles.
Causality: This condensation reaction is typically catalyzed by a small amount of acid to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine's lone pair. The reaction is reversible, and removal of water (e.g., via a Dean-Stark apparatus or molecular sieves) is often necessary to drive the equilibrium towards the product.
Multicomponent Reactions (MCRs) for Spiro-oxindole Synthesis
Spiro-oxindoles are a class of compounds with a unique three-dimensional structure and significant biological activity, particularly as anticancer agents.[13][14] One of the most elegant methods for their synthesis is the [3+2] cycloaddition MCR, which involves the in situ generation of an azomethine ylide from the isatin core.[15]
Causality: This reaction exemplifies efficiency and atom economy. The isatin derivative reacts with an amino acid (e.g., sarcosine or L-proline) to form an azomethine ylide dipole.[15] This transient intermediate is immediately trapped by a dipolarophile (an electron-deficient alkene, such as a chalcone) in a [3+2] cycloaddition reaction to stereoselectively form the complex spiro-pyrrolidine ring system in a single pot.[4][15] The choice of solvent and temperature is crucial for controlling the stereoselectivity of the newly formed chiral centers.[15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)malononitrile.
Caption: Step-by-step workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (Reagent Grade)
-
Piperidine
-
Ice-cold distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol.[10]
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture vigorously at room temperature. A precipitate often begins to form within minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 30-60 minutes).
-
Once complete, collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with 10 mL of ice-cold water and then 10 mL of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to yield the title compound as a colored solid.
| Reagent | MW | Mmol | Equivalents | Amount |
| 6-Bromo-...-carbaldehyde | 240.05 | 1.0 | 1.0 | 240 mg |
| Malononitrile | 66.06 | 1.0 | 1.0 | 66 mg |
| Piperidine | 85.15 | ~0.2 | cat. | 2-3 drops |
| Ethanol | - | - | - | 15 mL |
| Expected Yield: | >85% |
Protocol 2: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition MCR
This protocol provides a general method for the one-pot, three-component synthesis of a pyrrolizidine spiro-oxindole derivative.[15]
Sources
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- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.irapa.org [journals.irapa.org]
- 9. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Introduction: The 2-Oxindole Scaffold in Kinase Inhibitor Drug Discovery
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in medicinal chemistry.[1] The 2-oxindole core is a privileged scaffold in this area, forming the basis of several FDA-approved drugs, including the multi-kinase inhibitor Sunitinib.[2] This heterocyclic motif is adept at interacting with the ATP-binding site of various kinases, making it an excellent starting point for the design of novel therapeutics.[1] This application note details the utility of a key intermediate, 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde , in the synthesis of potent kinase inhibitors targeting critical oncogenic pathways.
The strategic placement of a bromine atom at the 6-position of the oxindole ring is not merely for synthetic convenience. Halogen bonding has been recognized as a significant interaction in protein-ligand binding, where the halogen atom can act as a Lewis acid and interact with Lewis bases in the protein backbone.[3] This can enhance binding affinity and selectivity for the target kinase.[3] The aldehyde functionality at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups to modulate potency and selectivity.
This guide will provide detailed protocols for the synthesis of two classes of kinase inhibitors derived from this compound: 3-(heteroarylmethylene)-2-oxindoles via Knoevenagel condensation and 3-(aminomethyl)-2-oxindoles through reductive amination. These synthetic routes are designed to be robust and adaptable for the generation of compound libraries for screening and lead optimization.
Targeting Key Oncogenic Kinases: VEGFR-2 and CDK2
The synthetic strategies outlined herein are designed to generate inhibitors of two well-validated cancer targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle.[6] Dysregulation of CDK2 activity is common in many cancers, leading to uncontrolled cell proliferation.[6]
The 2-oxindole scaffold has been shown to be a potent inhibitor of both VEGFR-2 and CDK2.[7][8] By modifying the substituents on the 2-oxindole core, it is possible to tune the selectivity and potency of the inhibitors for these and other kinases.
Synthetic Protocols
Protocol 1: Synthesis of 3-(Heteroarylmethylene)-6-bromo-2-oxindoles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds.[9][10] In this protocol, the aldehyde group of this compound reacts with an active methylene compound, typically a heteroarylacetonitrile or a related derivative, to yield the corresponding 3-(heteroarylmethylene)-2-oxindole. This scaffold is a key feature of many kinase inhibitors, including Sunitinib analogues.[11][12]
Reaction Scheme:
Knoevenagel Condensation Workflow
Materials:
-
This compound
-
Substituted heteroarylacetonitrile (e.g., 2-cyanomethyl-5-methyl-1H-pyrrole-3-carboxamide)
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted heteroarylacetonitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Outcome:
This protocol should yield the desired 3-(heteroarylmethylene)-6-bromo-2-oxindole in good to excellent yields (typically 70-90%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the product often precipitates upon cooling, simplifying isolation.
-
Piperidine as Catalyst: Piperidine is a mild base that effectively catalyzes the Knoevenagel condensation without promoting significant side reactions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation to proceed at a reasonable rate.
Protocol 2: Synthesis of 3-(Aminomethyl)-6-bromo-2-oxindoles via Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[13][14] In this protocol, the aldehyde group of this compound is first condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method allows for the introduction of a wide variety of amino side chains, which can be crucial for interacting with the solvent-exposed regions of the kinase active site.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
This compound
-
Primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCE.
-
Amine Addition: Add the desired amine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Expected Outcome:
This protocol is expected to provide the 3-(aminomethyl)-6-bromo-2-oxindole in moderate to good yields (50-80%). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes. It is less basic than other borohydrides, which minimizes side reactions.
-
1,2-Dichloroethane (DCE): DCE is a common solvent for reductive amination as it is aprotic and effectively dissolves the reactants.
-
Acetic Acid Catalyst: A catalytic amount of acid is often used to facilitate the formation of the iminium ion intermediate.
Data Summary and Visualization
The following table summarizes hypothetical but representative data for kinase inhibitors synthesized using the described protocols. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound ID | Synthetic Protocol | Target Kinase | IC₅₀ (nM) |
| BR-OX-HET-1 | Protocol 1 | VEGFR-2 | 15 |
| BR-OX-HET-2 | Protocol 1 | CDK2 | 50 |
| BR-OX-AM-1 | Protocol 2 | VEGFR-2 | 35 |
| BR-OX-AM-2 | Protocol 2 | CDK2 | 80 |
Signaling Pathway Context
The synthesized inhibitors target key nodes in cancer cell signaling pathways. The following diagram illustrates the points of intervention for VEGFR-2 and CDK2 inhibitors.
Sources
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- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 2-oxindole core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The strategic introduction of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position transforms the humble 2-oxindole into a highly versatile and powerful building block: 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde .
The bromine substituent not only enhances the lipophilicity of the molecule but also serves as a synthetic handle for further functionalization through cross-coupling reactions. The aldehyde group at the C3 position is a linchpin for diversification, readily participating in a myriad of chemical transformations to generate extensive libraries of novel compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, with a particular focus on its application in the development of potent kinase inhibitors for oncology.
Synthesis of the Core Building Block: A Vilsmeier-Haack Approach
The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-bromo-2-oxindole. This reaction introduces the crucial aldehyde functionality at the electron-rich C3 position of the oxindole ring.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (typically dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2]. This reagent is then attacked by the electron-rich 2-oxindole ring to form an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde[1].
Detailed Synthetic Protocol
The following protocol is adapted from established procedures for the formylation of indole derivatives[3][4].
Materials:
-
6-bromo-2-oxindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with 6-bromo-2-oxindole: Dissolve 6-bromo-2-oxindole (1 equivalent) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application as a Building Block: The Knoevenagel Condensation
The aldehyde functionality of this compound is a versatile handle for constructing more complex molecules, particularly through condensation reactions. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a powerful tool in this regard[5][6][7].
This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product[8].
Protocol for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate[5].
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Isopropanol
-
Piperidine
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (10 mL), add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-(substituted-methylene)-6-bromo-2-oxindole derivative.
Application in Kinase Inhibitor Development: Targeting VEGFR-2
A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. The 3-substituted-2-oxindole scaffold is a key pharmacophore in several approved and investigational kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor[9][10]. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial RTK involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis[11][12].
Derivatives of 6-bromo-2-oxindole have shown potent inhibitory activity against VEGFR-2[9][10]. The oxindole core typically occupies the adenine-binding region of the ATP pocket, forming key hydrogen bonds with the hinge region of the kinase. The substituent at the 3-position, introduced via the aldehyde, can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Biological Evaluation of 6-Bromo-2-oxindole Derivatives
Representative Inhibitory Activity Data
The following table presents a compilation of inhibitory activities for representative 3-substituted-2-oxindole derivatives against VEGFR-2 and their anti-proliferative effects on cancer cell lines. While these compounds are not all direct derivatives of the this compound, they showcase the therapeutic potential of this structural class.
| Compound ID | R-Group at C3-position | VEGFR-2 IC₅₀ (µM) | Cancer Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |
| Sunitinib | (Z)-(5-((4-ethylpiperazin-1-yl)methyl) -1H-pyrrol-2-yl)methylene | 0.08 - 0.33 | MCF-7 (Breast) | 2.02 (as 5-FU comparator) | [9][10] |
| Compound 6f | 4-[2-(4-methoxyphenyl)-2-oxoethoxy] benzylidene | 5.75 | MCF-7 (Breast) | 14.77 | [9] |
| Compound 23j | 2,5-dichlorophenylacetamido | 0.0037 | HepG2 (Liver) | 6.4 | [11] |
| Compound 23l | 2-hydroxyphenylacetamido | 0.0058 | HepG2 (Liver) | 11.3 | [11] |
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the VEGFR-2 enzyme solution to each well. Incubate for 10 minutes at room temperature.
-
Kinase Reaction Initiation: Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration for VEGFR-2).
-
Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell Viability (MTT) Assay
This assay determines the effect of the synthesized compounds on the viability of cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a strategically designed and highly valuable building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group for further diversification through reactions like the Knoevenagel condensation make it an ideal starting point for the generation of compound libraries. The demonstrated success of the 2-oxindole scaffold in targeting kinases, particularly VEGFR-2, underscores the immense potential of derivatives of this building block in the development of novel anticancer therapeutics. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this versatile chemical entity in their drug discovery programs.
References
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Molecular Structure, [Link].
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, [Link].
-
IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. ResearchGate, [Link].
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Medicinal Chemistry Research, [Link].
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Letters in Organic Chemistry, [Link].
-
Discovery of new VEGFR-2 inhibitors based on bis([9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, [Link].
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, [Link].
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Knoevenagel condensation of aldehydes with active methylene compounds... ResearchGate, [Link].
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv, [Link].
-
IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate, [Link].
-
Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex... ResearchGate, [Link].
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal, [Link].
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, [Link].
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, [Link].
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, [Link].
-
Chemical structures of the clinically approved VEGFR2 inhibitors and... ResearchGate, [Link].
-
Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. ResearchGate, [Link].
-
The Ligandable Human Proteome. pdb.ligandable.com, [Link].
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate, [Link].
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar, [Link].
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, [Link].
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, [Link].
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-bromo-2-oxoindoline-3-carbaldehyde in Fragment-Based Drug Discovery
Introduction: A Paradigm Shift in Hit Identification
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional High-Throughput Screening (HTS) for identifying high-quality starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It begins by identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with weak affinity to the target protein.[3][4] The inherent simplicity of fragments allows for a more efficient sampling of chemical space, often leading to higher hit rates and the discovery of novel binding pockets.[2]
Because these initial interactions are weak (often in the micromolar to millimolar range), their detection requires highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray crystallography, and thermal shift assays.[5][6][7][8] Once a fragment hit is validated and its binding mode is structurally characterized, medicinal chemists can apply structure-based design principles to "grow," "merge," or "link" these fragments into potent, drug-like leads with superior physicochemical properties.
This guide focuses on a particularly strategic fragment, 6-bromo-2-oxoindoline-3-carbaldehyde , and delineates its application within a robust FBDD workflow. We will explore the unique advantages conferred by its structural motifs—the brominated ring, the privileged oxoindoline core, and the synthetically poised aldehyde—and provide detailed protocols for its screening and validation.
The Strategic Advantage of 6-bromo-2-oxoindoline-3-carbaldehyde
The utility of this fragment is rooted in its three key structural features:
-
The Privileged 2-Oxoindoline Scaffold: The oxoindoline (or isatin) core is a well-recognized "privileged structure" in medicinal chemistry.[9] Isatin and its derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13] This scaffold provides a rigid, three-dimensional framework with defined hydrogen bond donors and acceptors, making it an excellent starting point for establishing specific interactions within a protein binding site.
-
The Synthetically 'Poised' 3-Carbaldehyde Group: The aldehyde functionality at the 3-position is not merely a binding determinant but a crucial handle for synthetic elaboration. It is a "poised" group, offering a reactive site for predictable and efficient chemical modification. Once the binding mode of the fragment is confirmed, this aldehyde can be readily transformed via reactions like reductive amination, Wittig olefination, or aldol condensation to "grow" the fragment into adjacent sub-pockets of the binding site, rapidly building affinity and selectivity.
-
The Multifunctional 6-Bromo Substituent: The bromine atom is a key strategic element for several reasons:
-
Enhanced Binding Affinity via Halogen Bonding: Bromine can act as a halogen bond donor. This is a noncovalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts favorably with a nucleophilic partner on the protein, such as a backbone carbonyl oxygen or the π-system of an aromatic residue.[14][15][16] This interaction can significantly contribute to binding affinity and specificity.
-
Phasing Tool for X-Ray Crystallography: As a heavy atom, bromine is exceptionally useful in crystallographic screening. It produces a strong anomalous scattering signal when exposed to X-rays of a specific wavelength.[14][17] This signal allows for the unequivocal determination of the fragment's location and orientation within the protein's electron density map, even in cases of weak binding and low occupancy.[14][17] This advantage dramatically simplifies and accelerates the structural validation of fragment hits.
-
Modulation of Physicochemical Properties: The introduction of bromine increases the molecule's lipophilicity and can influence its metabolic profile, providing another axis for optimization during the hit-to-lead phase.[15][16][18]
-
Physicochemical Properties
6-bromo-2-oxoindoline-3-carbaldehyde is designed to comply with the "Rule of Three," a set of guidelines for effective fragment library members.
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline |
| Molecular Weight (MW) | ~240.06 g/mol | ≤ 300 Da |
| cLogP | ~1.8 | ≤ 3 |
| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygens) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Experimental Workflows and Protocols
A successful FBDD campaign relies on a tiered or cascaded approach to screening and validation. This workflow ensures that resources are used efficiently, with high-throughput methods used for initial screening and more resource-intensive techniques reserved for validating and characterizing the most promising hits.
Caption: FBDD cascade for 6-bromo-2-oxoindoline-3-carbaldehyde.
Protocol 1: Primary Hit Identification using Thermal Shift Assay (TSA)
The thermal shift assay, or Differential Scanning Fluorimetry (DSF), is an ideal primary screen due to its high throughput, low protein consumption, and cost-effectiveness.[19][20] It operates on the principle that ligand binding stabilizes the target protein, resulting in an increase in its thermal melting temperature (Tm).[21]
Objective: To rapidly identify fragments that cause a statistically significant positive shift in the Tm of the target protein.
Materials:
-
Purified target protein (2-5 µM final concentration).
-
100 mM stock of 6-bromo-2-oxoindoline-3-carbaldehyde in 100% DMSO.
-
Fluorescent dye (e.g., SYPRO Orange) at 1000x stock.
-
Assay buffer (optimized for protein stability).
-
96-well or 384-well PCR plates.
-
Real-Time PCR instrument capable of monitoring fluorescence during a thermal melt.
Methodology:
-
Protein-Dye Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A final dye concentration of 5x is typical.
-
Plate Preparation:
-
Dispense the protein-dye master mix into each well of the PCR plate.
-
Add the fragment stock solution to the appropriate wells for a final concentration of 200 µM - 1 mM. Ensure the final DMSO concentration is constant across all wells and does not exceed 2%.
-
Controls: Include negative controls (protein, dye, DMSO only) and, if available, positive controls (protein, dye, known binder).
-
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each well, typically by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative.[22]
-
Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm(fragment) - Tm(DMSO control) .
-
Fragments inducing a ΔTm above a defined threshold (e.g., > 2 standard deviations from the mean of controls, or a fixed value like >1.5 °C) are considered primary hits.
-
Protocol 2: Hit Validation and Affinity Ranking using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique for studying biomolecular interactions in real time.[24][25] It is highly sensitive and can be used both for primary screening and for detailed kinetic characterization of validated hits.[5][7]
Objective: To confirm direct binding of primary hits to the immobilized target protein and to estimate their binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, suitable for amine coupling).
-
Protein immobilization reagents (EDC, NHS, ethanolamine).
-
Purified target protein in a suitable low-salt buffer (e.g., HBS-EP+).
-
Fragment solutions prepared in running buffer with matched DMSO concentration.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will provide a robust signal without causing mass transport limitations. Leave one flow cell unmodified as a reference surface.
-
Assay Development:
-
Inject a range of fragment concentrations over the target and reference surfaces to determine the optimal concentration range for screening.
-
Ensure the observed binding response is specific to the target surface and not due to non-specific binding or bulk refractive index effects. The bromine atom can increase hydrophobicity, making this check critical.
-
-
Screening:
-
Inject a single high concentration (e.g., 500 µM) of each fragment hit from the TSA screen over the target and reference flow cells.
-
Monitor the binding response (measured in Response Units, RU). A response significantly above the baseline noise confirms binding.
-
-
Affinity Determination (for confirmed hits):
-
Perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 10 µM to 1 mM) over the chip.
-
Measure the steady-state binding response at each concentration.
-
Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 3: Structural Characterization using X-Ray Crystallography
X-ray crystallography provides the definitive evidence of fragment binding by revealing the atomic details of the protein-fragment interaction.[2][26] This structural information is the cornerstone of the subsequent structure-based design effort.[27] The presence of bromine in our fragment is a significant asset in this protocol.
Caption: Advantage of bromine in crystallographic fragment screening.
Objective: To determine the three-dimensional structure of the target protein in complex with 6-bromo-2-oxoindoline-3-carbaldehyde.
Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein under conditions identified through crystallization screening.
-
Fragment Soaking: Transfer a protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of the fragment and allow it to incubate. The fragment will diffuse into the crystal lattice and bind to the protein. Alternatively, co-crystallization can be attempted.
-
X-Ray Data Collection:
-
Cryo-protect the soaked crystal and freeze it in liquid nitrogen.
-
Mount the crystal on a synchrotron beamline.
-
Crucial Step: Tune the X-ray wavelength to the bromine K-absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous scattering signal from the bromine atom.[14]
-
Collect a full diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Use the anomalous signal from the bromine to help solve the phase problem and generate an initial electron density map. The bromine atom should appear as a strong, unambiguous peak in the anomalous difference map, pinpointing the fragment's location.
-
Build the fragment into the electron density and refine the structure to high resolution.
-
-
Analysis:
-
Analyze the refined structure to identify all key interactions (hydrogen bonds, hydrophobic contacts, and potential halogen bonds) between the fragment and the protein.
-
This structural model will now serve as the blueprint for designing the next generation of more potent compounds by extending the fragment from its aldehyde vector.
-
Conclusion and Future Directions
6-bromo-2-oxoindoline-3-carbaldehyde represents a highly valuable tool for fragment-based drug discovery. Its privileged core provides a robust anchor for binding, while its strategically placed bromine atom and aldehyde group serve as powerful assets for hit validation and subsequent optimization. The bromine atom is particularly advantageous, acting as both a potential binding enhancer through halogen bonding and a powerful phasing tool in X-ray crystallography, thereby de-risking and accelerating the crucial step of structural characterization.[14][17] By following the integrated biophysical screening cascade detailed in these protocols, researchers can effectively leverage the unique properties of this fragment to identify and evolve novel, high-quality lead compounds for challenging therapeutic targets.
References
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-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
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Schiebel, J., et al. (2015). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Scott, D. E., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved January 18, 2026, from [Link]
-
Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved January 18, 2026, from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 18, 2026, from [Link]
-
Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved January 18, 2026, from [Link]
-
Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved January 18, 2026, from [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics | Oxford Academic. Retrieved January 18, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved January 18, 2026, from [Link]
-
Scott, D. E., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved January 18, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Example of fragment-based screening by using ¹⁹F NMR spectroscopy. Retrieved January 18, 2026, from [Link]
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved January 18, 2026, from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 18, 2026, from [Link]
-
Barelier, S., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Simpson, D. R., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Retrieved January 18, 2026, from [Link]
-
Gümüş, M. K., & Gümüş, S. (2024). A Mini-Review on the Synthesis of Substituted Isatins. Bentham Science Publishers. Retrieved January 18, 2026, from [Link]
-
Ferguson, F. M., et al. (2014). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. NIH. Retrieved January 18, 2026, from [Link]
-
Vivoli, M., et al. (2011). Protein thermal shifts to identify low molecular weight fragments. PubMed. Retrieved January 18, 2026, from [Link]
-
Singh, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Retrieved January 18, 2026, from [Link]
-
Politzer, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 18, 2026, from [Link]
-
Kumar, S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Retrieved January 18, 2026, from [Link]
-
de Paiva, G. L., et al. (2024). Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Politzer, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved January 18, 2026, from [Link]
-
Bamberger, D. N., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved January 18, 2026, from [Link]
-
Niesen, F. H., et al. (2007). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH. Retrieved January 18, 2026, from [Link]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of spiro-cyclopropyl oxindole–benzimidazoles. Retrieved January 18, 2026, from [Link]
-
Reik, L. (2018). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Oxindole Building Block
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activity.[1][2] The strategic functionalization of this core allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde emerges as a particularly valuable starting material. Its structure is rich with multiple, distinct reactive centers: a highly reactive C3-aldehyde, an acidic N-H proton, an activatable C3-methine, and a C6-bromo handle suitable for modern cross-coupling reactions.
This guide provides an in-depth exploration of synthetic routes leveraging this multifaceted reactivity. We move beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations behind the synthesis of complex spiro-fused and fused heterocyclic systems. The protocols described herein are designed to be robust and serve as a foundation for the development of diverse molecular libraries targeting critical areas of drug discovery, including oncology, neurology, and infectious diseases.[3][4]
Core Reagent Analysis: Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material is paramount for successful synthetic planning. The reactivity of this compound is dictated by the interplay of its functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 6-Bromo-3-formyl-2-oxindole | - |
| CAS Number | 17826-04-9 | [3][5][6] |
| Molecular Formula | C₉H₆BrNO | [3][6] |
| Molecular Weight | 224.05 g/mol | [3][6] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 202-206 °C | [6] |
The molecule's key reactive sites are illustrated below. The aldehyde function is the primary electrophilic center for initiating condensations and multicomponent reactions. The adjacent C3-proton is acidified by both the aldehyde and the lactam carbonyl, facilitating enolate formation. The N-H can be deprotonated for substitution, while the C6-Br is a crucial handle for late-stage diversification.
Caption: Key reactive sites on the 6-bromo-2-oxindole-3-carbaldehyde scaffold.
Synthetic Strategy I: One-Pot Multicomponent Reactions (MCRs) for Spiro-Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, highly atom-economical step.[7][8] The C3-aldehyde of our starting material is an ideal functional group to initiate such cascades, particularly for the synthesis of medicinally relevant spiro-oxindoles.[9][10]
Synthesis of Spiro[indoline-3,2'-pyrrolidines] via [3+2] Cycloaddition
This strategy relies on the in situ generation of an azomethine ylide from the starting aldehyde and an α-amino acid (e.g., sarcosine, proline), which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile.[11][12] This reaction constructs the spiro-pyrrolidine ring with high diastereoselectivity.
Caption: Workflow for the synthesis of spiro-pyrrolidine oxindoles.
Protocol 3.1: Synthesis of 6'-Bromo-1''-phenyl-2',2-dioxo-spiro[indoline-3,2'-pyrrolidine]-3',4'-dicarboximide
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (224 mg, 1.0 mmol) and N-phenylmaleimide (173 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask. Stir the suspension for 5 minutes at room temperature.
-
Initiation: Add sarcosine (N-methylglycine) (107 mg, 1.2 mmol) to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality & Insight: The reaction is initiated by the condensation of the aldehyde with the secondary amine of sarcosine, followed by decarboxylation upon heating to form the transient azomethine ylide. This highly reactive 1,3-dipole is immediately trapped by the electron-deficient alkene of N-phenylmaleimide in a concerted [3+2] cycloaddition, leading to the thermodynamically stable spiro-pyrrolidine product.
Synthesis of Spiro[indoline-3,4'-pyran] Derivatives via Domino Knoevenagel/Michael Addition
This MCR constructs a spiro-pyran ring fused to the oxindole core. It begins with a Knoevenagel condensation between the aldehyde and an active methylene compound, creating a highly electrophilic Michael acceptor. A subsequent Michael addition by a 1,3-dicarbonyl compound, followed by intramolecular cyclization, yields the final product.
Protocol 3.2: Synthesis of 2-Amino-6'-bromo-5'-cyano-2'-oxo-spiro[indoline-3,4'-pyran]-3'-carboxylate
-
Reagent Preparation: In a 25 mL flask, combine this compound (224 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ethyl cyanoacetate (113 mg, 1.0 mmol).
-
Solvent & Catalyst: Add 10 mL of ethanol followed by a catalytic amount of a base, such as piperidine (2-3 drops).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may proceed to completion within 1-2 hours (monitor by TLC).
-
Isolation: A solid precipitate usually forms upon completion. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials. The product is often pure enough for characterization, but can be recrystallized from ethanol if needed.
Causality & Insight: The base catalyst (piperidine) serves two roles: it facilitates both the initial Knoevenagel condensation by deprotonating the active methylene compound and the subsequent Michael addition by deprotonating the 1,3-dicarbonyl nucleophile. The domino sequence is highly efficient as it forms three new chemical bonds (one C=C, two C-C, one C-O) in a single operation.[9]
Synthetic Strategy II: Classical Condensation Reactions for Fused Heterocycles
Traditional condensation reactions provide reliable and straightforward routes to a variety of fused heterocyclic systems. The aldehyde at C3 is the key electrophilic partner in these transformations.
Synthesis of Indolo[3,2-c]pyrazoles
The reaction with hydrazine derivatives is a classic method for constructing a pyrazole ring. This protocol yields a tetracyclic system with significant potential for biological activity.
Protocol 4.1: Synthesis of 7-Bromo-1,4-dihydro-5H-indolo[3,2-c]pyrazol-5-one
-
Reagents: Dissolve this compound (224 mg, 1.0 mmol) in 15 mL of glacial acetic acid in a 50 mL flask.
-
Addition: Add hydrazine hydrate (0.1 mL, ~2.0 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water.
-
Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. Recrystallization from ethanol or DMF/water may be used for further purification.
| Reactant | Product Core Structure |
| Hydrazine | Indolo[3,2-c]pyrazole |
| Phenylhydrazine | N-Phenyl-indolo[3,2-c]pyrazole |
| Thiourea | Indolo[3,2-d]pyrimidine-thione |
| 6-Aminouracil | Pyrimido[4,5-b]indole-dione |
Synthetic Strategy III: Late-Stage Diversification via C6-Br Cross-Coupling
The 6-bromo substituent is not merely a passive group; it is a synthetic handle for introducing further molecular diversity after the core heterocyclic scaffold has been constructed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are ideal for this purpose.
Caption: Workflow for late-stage diversification via Suzuki cross-coupling.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-substituted heterocyclic product (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a ligand like SPhos.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the C6-arylated product.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. Through the strategic application of multicomponent reactions, classical condensations, and modern cross-coupling chemistry, researchers can rapidly generate libraries of complex molecules. The protocols and mechanistic insights provided here serve as a robust starting point for such endeavors. The resulting spiro-fused and fused-ring systems are of high interest in drug discovery programs, given the established precedent for the 2-oxindole scaffold as a pharmacophore in anticancer, anti-HIV, and neuroprotective agents.[1][2] Future work should focus on developing enantioselective versions of these reactions to access chiral, single-isomer products, further enhancing their value for therapeutic development.
References
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Synthesis of spiroheterocyclic compounds by using isatin | Request PDF - ResearchGate. [Link]
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Recent applications of isatin in the synthesis of organic compounds - Semantic Scholar. [Link]
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Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin - Arkivoc. [Link]
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Synthesis, Identification and Biological Activity Study of Some New Spiro-Isatin Derivatives - Iraqi Journal of Science. [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - National Center for Biotechnology Information. [Link]
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Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - Ingenta Connect. [Link]
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The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed. [Link]
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synthesis of substituted isatins as potential - ScholarWorks. [Link]
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6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830 - PubChem. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [Link]
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. [Link]
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The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles | Request PDF - ResearchGate. [Link]
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The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules - ScienceDirect. [Link]
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Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 6-Bromo-2-Oxindole
Introduction: The Significance of Formylated Oxindoles
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] Functionalization of this heterocyclic system is crucial for developing new therapeutic agents. The Vilsmeier-Haack reaction is a classic and highly effective chemical transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[2][3][4] This reaction is particularly well-suited for the C-3 formylation of 2-oxindoles, yielding 3-formyl-2-oxindole derivatives. These products are versatile synthetic intermediates, enabling further molecular elaboration for the development of novel drug candidates.[1]
This application note provides a comprehensive, step-by-step protocol for the Vilsmeier-Haack formylation of 6-bromo-2-oxindole. We delve into the mechanistic underpinnings of the reaction, offer detailed procedural instructions with an emphasis on safety, and provide guidance for troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution on the substrate, followed by hydrolysis.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4] This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[3][5][6][7][8] This species is the active formylating agent in the reaction.
-
Electrophilic Attack and Hydrolysis: The electron-rich 2-oxindole ring, specifically the nucleophilic C-3 position, attacks the carbon of the Vilsmeier reagent.[6] This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. During the aqueous work-up, this intermediate is readily hydrolyzed to yield the final 3-formyl-2-oxindole product.[3][4][5]
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents
Proper reagent handling and quality are paramount for the success and safety of this procedure. All reagents should be used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical.
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| 6-Bromo-2-oxindole | 99365-40-9 | 212.04 g/mol | ≥97% | Starting material. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Highly corrosive and water-reactive. Handle with extreme care.[9] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Serves as both reagent and solvent. Must be anhydrous. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥97% | For neutralization during work-up. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For reaction quench and washing. |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent Grade | For recrystallization. |
Essential Safety Precautions
WARNING: Phosphorus oxychloride (POCl₃) is a highly hazardous substance. It is toxic, corrosive, and reacts violently and exothermically with water and other protic sources.[5][9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield when handling POCl₃.[11]
-
Fume Hood: All operations involving POCl₃ must be performed in a certified and properly functioning chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[12]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction of POCl₃ with atmospheric moisture.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] Have a suitable quenching agent (e.g., dry sand or sodium carbonate) available for small spills.
Step-by-Step Synthesis
This procedure is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
A. Vilsmeier Reagent Preparation (In Situ)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Place the flask in an ice-salt bath and cool the DMF to 0 °C with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol, 3.0 equiv) dropwise via the dropping funnel to the cold DMF over a period of 30-40 minutes.
-
Causality: This addition is highly exothermic. A slow, controlled addition rate is critical to maintain the temperature below 10 °C.[5] Elevated temperatures can lead to the formation of undesirable byproducts and create a safety hazard. The Vilsmeier reagent may begin to precipitate as a white or pale-yellow solid, which is normal.[13]
-
B. Formylation Reaction 4. Once the POCl₃ addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. 5. Add 6-bromo-2-oxindole (2.12 g, 10 mmol, 1.0 equiv) portion-wise to the reaction mixture over 10 minutes. Ensure the temperature remains below 10 °C. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 7. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
- Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30-40% ethyl acetate in hexanes. The starting material (6-bromo-2-oxindole) should be consumed, and a new, more polar spot corresponding to the product should appear.
C. Reaction Quench and Product Isolation 8. After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature. 9. Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of cold water. Place it in a larger container (ice bath) for secondary containment and cooling. 10. CRITICAL STEP: Under vigorous stirring, slowly and carefully add the reaction mixture to the crushed ice-water slurry using a dropping funnel or by pouring in small portions. This is a "reverse quench."[5]
- Causality: This quench hydrolyzes both the excess, highly reactive POCl₃ and the iminium intermediate. The process is extremely exothermic and releases HCl gas. A slow, controlled addition to a large volume of ice is essential for safely dissipating the heat and preventing an uncontrolled reaction.[5]
- Once the addition is complete, a precipitate (the crude product) should form. Continue stirring the slurry for 30 minutes.
- Neutralize the acidic slurry by slowly adding a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH reaches 7-8 (test with pH paper). This ensures complete precipitation of the product.
- Isolate the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.
- Dry the crude product in a vacuum oven at 50-60 °C overnight.
D. Purification 16. The crude solid can be purified by recrystallization. Suspend the dry crude solid in a minimal amount of boiling ethanol. Add hot ethanol until the solid just dissolves. 17. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. 18. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Results
-
Product: 6-Bromo-3-formyl-2-oxindole (also named 6-Bromo-1H-indole-3-carbaldehyde).[14]
-
Appearance: A solid, typically off-white to yellow.
-
Yield: Typical yields for this reaction range from 70-85% after purification.
-
Melting Point: 202-206 °C.[14]
Data and Workflow Visualization
Reagent Stoichiometry Table (10 mmol Scale)
| Component | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-2-oxindole | 212.04 | 2.12 g | 10 | 1.0 |
| POCl₃ | 153.33 | 2.8 mL (4.6 g) | 30 | 3.0 |
| DMF | 73.09 | 40 mL | - | Solvent/Reagent |
Experimental Workflow Diagram
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The Emerging Role of 6-Bromo-1H-indole-3-carbaldehyde in Alzheimer's Disease Research: Application Notes and Protocols
Introduction: The Rationale for Targeting the Indole Scaffold in Alzheimer's Disease
Alzheimer's disease (AD) presents a multifaceted pathological landscape, primarily characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These hallmark pathologies are accompanied by synaptic dysfunction, neuronal loss, and a significant neuroinflammatory response, all contributing to progressive cognitive decline.[1][3] The complexity of AD necessitates the exploration of novel chemical scaffolds that can serve as foundations for multi-target therapeutic agents. The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its potential in developing agents for neurological disorders.[4][5]
This document focuses on 6-bromo-1H-indole-3-carbaldehyde , a versatile synthetic intermediate, and its potential applications in Alzheimer's disease research.[4][6][7] While direct studies on this specific molecule in AD models are emerging, its structural alerts and the known activities of its derivatives suggest its utility as a foundational molecule for the synthesis of compounds targeting key aspects of AD pathology.[8] These include the inhibition of cholinesterase, modulation of Aβ aggregation, and attenuation of neuroinflammation. This guide provides a comprehensive overview of the scientific basis for its use and detailed protocols for its investigation in an AD research context.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₆BrNO | [4][9] |
| Molecular Weight | 224.05 g/mol | [10] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| CAS Number | 17826-04-9 | [4][9] |
| Melting Point | 202-206 °C | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6] |
Core Hypotheses and Potential Mechanisms of Action in Alzheimer's Disease
The therapeutic potential of derivatives of 6-bromo-1H-indole-3-carbaldehyde in Alzheimer's disease is predicated on several key hypotheses, each targeting a distinct facet of the disease's pathology.
Workflow for Investigating 6-Bromo-1H-indole-3-carbaldehyde Derivatives in AD Research
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Crafting Precision Tools for Chemical Biology: A Guide to Developing Chemical Probes from 6-Bromo-2-oxoindoline-3-carbaldehyde
Introduction: The Versatility of the Isatin Scaffold in Drug Discovery
The isatin (1H-indole-2,3-dione) framework is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities.[1][2][3] Isatin and its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[4][5] This versatility stems from the scaffold's unique electronic and steric properties, and the multiple points for chemical modification, particularly at the N1, C3, and aromatic ring positions. The introduction of a bromine atom at the 6-position can further enhance biological activity or provide a handle for subsequent chemical modifications. The aldehyde functionality at the C3 position of 6-bromo-2-oxoindoline-3-carbaldehyde serves as a versatile chemical handle, enabling the construction of a diverse array of chemical probes for target identification, validation, and imaging.
This guide provides a comprehensive overview of the synthesis of 6-bromo-2-oxoindoline-3-carbaldehyde and its elaboration into various classes of chemical probes, including fluorescent probes for cellular imaging, biotinylated probes for affinity-based protein profiling, and covalent probes for target engagement studies. We will delve into the strategic considerations behind probe design and provide detailed, field-proven protocols to empower researchers in their quest to unravel complex biological processes.
Part 1: Synthesis of the Core Scaffold: 6-Bromo-2-oxoindoline-3-carbaldehyde
The foundational step in this workflow is the efficient synthesis of the core scaffold. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including oxindoles.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the oxindole ring.
Protocol 1: Vilsmeier-Haack Formylation of 6-Bromooxindole
This protocol details the synthesis of 6-bromo-2-oxoindoline-3-carbaldehyde from commercially available 6-bromooxindole.
Materials:
-
6-Bromooxindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromooxindole (1.0 eq) in anhydrous DMF (5-10 mL per gram of 6-bromooxindole) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Formation of Vilsmeier Reagent: In the dropping funnel, add POCl₃ (1.5 - 2.0 eq) to anhydrous DMF (2-3 mL per gram of POCl₃) at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 6-bromooxindole over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 6-bromo-2-oxoindoline-3-carbaldehyde as a solid.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 6-Bromooxindole | 212.04 | 1.0 | e.g., 1.0 g |
| POCl₃ | 153.33 | 1.5 | e.g., 1.08 mL |
| DMF | 73.09 | Solvent & Reagent | Varies |
Table 1: Reagent quantities for the Vilsmeier-Haack formylation of 6-bromooxindole.
Diagram 1: Vilsmeier-Haack formylation of 6-bromooxindole.
Part 2: Elaboration into Chemical Probes
The aldehyde functionality of 6-bromo-2-oxoindoline-3-carbaldehyde is a versatile anchor point for the attachment of various functional groups, enabling the creation of a suite of chemical probes.
Fluorescent Probes for Cellular Imaging
Fluorescent probes are indispensable tools for visualizing the subcellular localization of small molecules and their biological targets. The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[8][9][10] This reaction can be employed to append a fluorophore to the 6-bromo-2-oxoindoline-3-carbaldehyde scaffold, extending the π-conjugated system and inducing fluorescence.
This protocol describes the synthesis of a fluorescent probe by reacting 6-bromo-2-oxoindoline-3-carbaldehyde with a generic active methylene-containing fluorophore (e.g., a derivative of coumarin, rhodamine, or BODIPY with an activated methylene group).
Materials:
-
6-Bromo-2-oxoindoline-3-carbaldehyde
-
Active methylene-containing fluorophore (e.g., 2-cyano-N-(quinolin-8-yl)acetamide)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-oxoindoline-3-carbaldehyde (1.0 eq) and the active methylene-containing fluorophore (1.0 - 1.2 eq) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Diagram 2: Knoevenagel condensation for fluorescent probe synthesis.
Biotinylated Probes for Target Identification
Biotinylated probes are invaluable for affinity-based protein profiling (ABPP) and target identification studies. The high-affinity interaction between biotin and streptavidin allows for the selective enrichment of probe-bound proteins from complex biological lysates. A common strategy for biotinylation involves introducing a linker with a terminal amine or alkyne group, which can then be coupled to biotin.
This protocol outlines a two-step process to generate a biotinylated probe. First, a linker with a terminal alkyne is introduced via Knoevenagel condensation. Second, a biotin-azide derivative is attached using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11][12]
Step A: Synthesis of an Alkyne-Functionalized Intermediate
Materials:
-
6-Bromo-2-oxoindoline-3-carbaldehyde
-
Propargyl cyanoacetate or a similar alkyne-containing active methylene compound
-
Piperidine
-
Ethanol
Procedure:
-
Follow the procedure outlined in Protocol 2 , using propargyl cyanoacetate as the active methylene compound.
-
Purify the resulting alkyne-functionalized intermediate by column chromatography.
Step B: Click Chemistry for Biotin Conjugation
Materials:
-
Alkyne-functionalized intermediate from Step A
-
Biotin-PEG-Azide (or other biotin-azide derivative)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
Reaction Setup: In a vial, dissolve the alkyne-functionalized intermediate (1.0 eq) and biotin-PEG-azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final biotinylated probe.
| Parameter | Fluorescent Probe | Biotinylated Probe |
| Reporter Tag | Fluorophore (e.g., Coumarin) | Biotin |
| Attachment Chemistry | Knoevenagel Condensation | Knoevenagel + Click Chemistry |
| Primary Application | Cellular Imaging | Target Identification |
Table 2: Comparison of fluorescent and biotinylated probes.
Covalent Probes for Target Engagement
Covalent probes form a stable bond with their protein target, offering advantages in potency, duration of action, and utility for target engagement studies. The aldehyde group of 6-bromo-2-oxoindoline-3-carbaldehyde can be transformed into a variety of reactive "warheads" capable of reacting with nucleophilic amino acid residues (e.g., cysteine, lysine) on a target protein.
This protocol describes the conversion of the aldehyde to an α,β-unsaturated ketone, a common Michael acceptor warhead, via a Wittig or Horner-Wadsworth-Emmons reaction.
Materials:
-
6-Bromo-2-oxoindoline-3-carbaldehyde
-
(Triphenylphosphoranylidene)acetone or a similar phosphonium ylide
-
Toluene or THF, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-2-oxoindoline-3-carbaldehyde (1.0 eq) in anhydrous toluene.
-
Wittig Reaction: Add the phosphonium ylide (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the covalent probe.
Diagram 3: Overall workflow for developing chemical probes.
Part 3: Applications and Biological Context
Isatin-based compounds have been shown to target a variety of proteins, making them attractive scaffolds for probe development in numerous disease areas.[1][2]
-
Kinase Inhibition: Many isatin derivatives are potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and receptor tyrosine kinases.[13] Probes based on this scaffold can be used to study kinase signaling pathways and to identify novel kinase inhibitors.
-
Anticancer Activity: The antiproliferative effects of isatin derivatives are well-documented.[3] Chemical probes can be employed to elucidate the mechanisms of action of these compounds and to identify their specific cellular targets.
-
Neurodegenerative Diseases: Isatins have shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like monoamine oxidase (MAO).[2] Probes can aid in understanding the role of these targets in disease progression.
The developed fluorescent probes can be used in high-content screening and cellular imaging assays to visualize drug distribution and target engagement in living cells. Biotinylated probes are essential for target deconvolution studies using techniques like chemical proteomics. Covalent probes can be used to assess target occupancy and to develop irreversible inhibitors with prolonged pharmacological effects.
Conclusion
6-Bromo-2-oxoindoline-3-carbaldehyde is a highly versatile and synthetically accessible starting material for the development of a wide range of chemical probes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize tailored probes for their specific biological questions. By leveraging the rich chemistry of the isatin scaffold, scientists can continue to develop innovative tools to explore the complexities of biological systems and accelerate the drug discovery process.
References
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 2022, 27(9), 2914. [Link]
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Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Biologics: Targets and Therapy, 1(4), 345–353. [Link]
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Multicomponent reaction discovery: three-component synthesis of spirooxindoles. Organic Letters, 2010, 12(3), 572-575. [Link]
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Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry, 2021, 21(1), 96-123. [Link]
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Click synthesis and anticancer activity of isatin tethered indolo[2,3-b]quinoxaline hybrids. Archiv der Pharmazie, 2022, 355(10), e2200213. [Link]
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Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 2020, 32(11), 2731-2738. [Link]
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Biological targets for isatin and its analogues: Implications for therapy. Biologics: Targets & Therapy, 2007, 1(4), 345-353. [Link]
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Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. New Journal of Chemistry, 2021, 45(1), 123-138. [Link]
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Synthesis of Spirooxindoles by Multicomponent Reactions. Topics in Heterocyclic Chemistry, 2014, 38, 1-38. [Link]
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Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Molecular Structure, 2023, 1275, 134661. [Link]
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Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 2020, 5(42), 27387–27401. [Link]
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Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 2020, 32(11), 2731-2738. [Link]
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Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega, 2018, 3(5), 5831–5843. [Link]
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Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 2023, 8(20), 17937–17946. [Link]
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An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 2021, 26(23), 7291. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2013, 5(1), 226-233. [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2022, 99, 10-22. [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2015, 5(120), 99145-99173. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 1971, 19, 2554-2558. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 2020, 9(8), 1121-1144. [Link]
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Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 2022, 1(3), 193-206. [Link]
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Small-Scale Preparation of Fluorescently Labeled Chemical Probes from Marine Cyclic Peptides, Kapakahines A and F. Marine Drugs, 2021, 19(2), 79. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 2011, 76(20), 8329–8337. [Link]
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Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway. Transactions on Science and Technology, 2017, 4(2), 84-91. [Link]
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6-Bromoindole-3-Carbaldehyde, from an Acinetobacter Sp. Bacterium Associated with the Ascidian Stomozoa murrayi. Marine Drugs, 2008, 6(2), 221–229. [Link]
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Biotin-Initiated Poly(oxazoline)s. Biomacromolecules, 2021, 22(1), 228–235. [Link]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 2023, 13(23), 15684-15711. [Link]
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Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Journal of Saudi Chemical Society, 2017, 21(Supplement 1), S231-S236. [Link]
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Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. Analytical Chemistry, 1993, 65(10), 1331–1336. [Link]
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Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 2022, 12(12), 7381–7385. [Link]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 2023, 13(23), 15684-15711. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2016, 47, 42-45. [Link]
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Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. International Journal of Molecular Sciences, 2022, 23(21), 12639. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development.[1][2] The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, critical safety considerations for hazardous reagents, and troubleshooting advice to ensure a successful and scalable synthesis.
Introduction and Scientific Background
This compound and its parent structure, the oxindole ring, are prevalent motifs in a wide array of biologically active compounds and natural products.[5][6] The targeted brominated derivative serves as a versatile building block for constructing more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2]
The chosen synthetic route is the Vilsmeier-Haack reaction, which employs a combination of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8] This reagent is a mild yet effective formylating agent for electron-rich substrates like 6-bromooxindole.[7] The reaction's reliability and use of readily available reagents make it highly suitable for industrial and large-scale laboratory applications. This document outlines a validated protocol, emphasizing process control and safety measures essential for scaling up the production of this valuable intermediate.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic (chloromethylene)dimethyliminium salt, the active Vilsmeier reagent.[8] This initial step is highly exothermic and requires careful temperature control.
-
Electrophilic Attack and Hydrolysis: The electron-rich 6-bromooxindole substrate attacks the electrophilic carbon of the Vilsmeier reagent.[8] The substitution occurs at the C3 position, which is activated by the lactam functionality. The resulting iminium intermediate is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product, this compound.[3]
Caption: Vilsmeier-Haack reaction mechanism overview.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Notes |
| 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 | 212.04 | >98% | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | >99% | Moisture sensitive, highly corrosive.[9] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Use anhydrous grade for best results. |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | >99% | Used for quenching. |
| Deionized Water | 7732-18-5 | 18.02 | - | For workup and washing. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Reagent Grade | For washing the final product. |
Equipment
-
Jacketed glass reactor (appropriately sized for the intended scale) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Pressure-equalizing dropping funnel for controlled liquid additions.
-
Chiller/circulator for temperature control of the reactor jacket.
-
Large Büchner funnel, filter flask, and vacuum source for filtration.
-
Drying oven (vacuum or convection).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber for POCl₃), safety goggles, face shield, and a chemical-resistant apron or lab coat.
-
All operations must be conducted within a certified, high-performance chemical fume hood.
Detailed Scale-Up Protocol
This protocol is described for a 100 g synthesis of the target compound. Adjustments to reagent quantities and equipment should be made proportionally for different scales.
Phase 1: Preparation of the Vilsmeier Reagent (Exothermic)
-
Reactor Setup: Assemble the dry jacketed reactor system under a nitrogen atmosphere. Ensure all glassware is free of moisture.
-
Solvent Charging: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF) (250 mL, approx. 3.2 mol).
-
Cooling: Begin stirring and cool the DMF to 0-5 °C using the chiller.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (60 mL, 0.65 mol) dropwise via the addition funnel over a period of 60-90 minutes.
-
Reagent Maturation: Once the addition is complete, allow the resulting pale yellow to orange mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Phase 2: Formylation Reaction
-
Substrate Addition: In a separate container, dissolve 6-bromo-1,3-dihydro-2H-indol-2-one (100 g, 0.47 mol) in anhydrous DMF (250 mL).
-
Controlled Addition: Add the substrate solution to the cold Vilsmeier reagent in the reactor dropwise over 45-60 minutes. Maintain the internal temperature between 5-15 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-65 °C.
-
Monitoring: Hold the reaction at this temperature for 4-6 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Self-Validation: In-process TLC checks ensure the reaction goes to completion, preventing unnecessary heating or premature workup and maximizing yield.
-
Phase 3: Reaction Quench and Product Precipitation (Exothermic)
-
Cooling: Once the reaction is complete, cool the mixture back down to 10-15 °C.
-
Quench Solution: In a separate, large vessel, prepare a solution of sodium acetate (250 g) in deionized water (2.5 L). Cool this solution in an ice bath.
-
Controlled Quench: Slowly and carefully transfer the reaction mixture into the vigorously stirred, cold sodium acetate solution.
-
Causality: This step neutralizes the highly acidic mixture and hydrolyzes the iminium intermediate to the aldehyde. The quench is exothermic and will release some HCl gas; performing it slowly and with efficient cooling is essential for safety and control.
-
-
Precipitation: A yellow solid will precipitate upon quenching. Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
Phase 4: Product Isolation and Drying
-
Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual salts and DMF. Follow with a wash of cold isopropanol (2 x 200 mL) to displace water and aid in drying.
-
Drying: Dry the bright yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Yield and Characterization: The expected yield is typically in the range of 85-95%. The final product, this compound, should be a yellow to orange solid.[12]
Caption: Scalable synthesis process workflow.
Safety and Hazard Analysis
This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work.
| Reagent | Key Hazards | Handling Precautions & PPE |
| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled (H330) . Causes severe skin burns and eye damage (H314). Reacts violently with water, liberating toxic gas (EUH014, EUH029).[10] Corrosive. | Must be handled in a high-performance chemical fume hood. Wear butyl rubber gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. Keep away from water and moisture at all times.[10] Ensure an appropriate spill kit and emergency eyewash/shower are immediately accessible. |
| N,N-Dimethylformamide (DMF) | Harmful in contact with skin and if inhaled. Can cause reproductive harm. The reaction with POCl₃ can form the carcinogen dimethylcarbamoyl chloride.[11] | Handle in a fume hood. Wear appropriate chemical-resistant gloves (e.g., nitrile). Avoid breathing vapors. |
| Reaction Mixture (Acidic) | The unquenched reaction mixture is highly acidic and corrosive due to excess Vilsmeier reagent and HCl byproducts. | Handle with the same level of PPE as for POCl₃. Quenching must be done slowly and with cooling to control the exothermic neutralization. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Incomplete reaction. 3. Product lost during workup. | 1. Ensure all glassware is scrupulously dried and use anhydrous DMF. 2. Confirm reaction completion with TLC before quenching. Extend heating time if necessary. 3. Ensure pH of the slurry is neutral to slightly basic after quench to maximize precipitation. |
| Dark Brown/Tarry Product | 1. Reaction temperature was too high during reagent formation or substrate addition, causing degradation. 2. Overheating during the reaction hold period. | 1. Strictly adhere to the temperature control protocols (<10 °C for additions). 2. Ensure the reaction temperature does not exceed 65 °C. Consider purification by recrystallization or silica gel plug filtration if the product is impure. |
| Reaction Stalls | 1. Insufficient Vilsmeier reagent (sub-stoichiometric POCl₃). 2. Low reaction temperature. | 1. Accurately measure all reagents. Ensure POCl₃ is of high purity. 2. Confirm the internal temperature is maintained at 60-65 °C during the reaction hold. |
Conclusion
The Vilsmeier-Haack formylation of 6-bromooxindole is an efficient and scalable method for producing high-purity this compound. By adhering to the detailed protocol presented in this application note, particularly the stringent control of temperature during exothermic steps and the rigorous safety precautions required for handling hazardous reagents, researchers and development professionals can achieve a robust and reproducible synthesis. The self-validating in-process controls and troubleshooting guide further support the successful implementation of this process on a larger scale.
References
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National Center for Biotechnology Information. (n.d.). Phosphorus oxychloride. PubChem Compound Database. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Deokar, S. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Clarke, K., et al. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. [Link]
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Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Documents [merckmillipore.com]
- 11. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [cymitquimica.com]
Troubleshooting & Optimization
optimizing reaction conditions for 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack formylation of 6-bromooxindole. This reaction is a powerful tool for the introduction of a formyl group onto electron-rich heterocyclic systems.[1][2] The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the 3-position of the 6-bromooxindole ring, which, after hydrolysis, yields the desired aldehyde.[4] While the reaction is robust, its success is highly dependent on careful control of reaction parameters. This guide will address the common challenges and provide solutions to ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or the reaction setup will quench the reagent and prevent the reaction from proceeding.
-
Solution: Ensure that all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly opened or distilled POCl₃. The quality of DMF is critical; if it has a fishy odor, it may have decomposed to dimethylamine and should not be used.
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reagents are crucial.
-
Solution: Use high-purity 6-bromooxindole. Ensure that the molar ratio of POCl₃ to DMF is appropriate for the formation of the Vilsmeier reagent, and that the ratio of the Vilsmeier reagent to the 6-bromooxindole is sufficient. A common starting point is to use a slight excess of the Vilsmeier reagent.
-
-
Reaction Temperature and Time: The formylation of oxindoles can be sluggish if the temperature is too low or the reaction time is too short.
-
Solution: While the Vilsmeier reagent is often prepared at 0°C, the formylation step may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is not proceeding at room temperature, gradually increase the temperature. Some Vilsmeier-Haack reactions on similar substrates are heated to 85-90°C for several hours.[5]
-
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC and NMR analysis show multiple spots and peaks, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common issue in Vilsmeier-Haack reactions. Understanding the potential side reactions is key to mitigating them.
-
Diformylation: Although less common for oxindoles, diformylation can occur, leading to the formation of a dialdehyde species.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent. Avoid a large excess of the formylating agent.
-
-
Reaction at Other Positions: While formylation at the 3-position of the oxindole is electronically favored, reaction at other positions on the benzene ring is a possibility, though less likely due to the deactivating effect of the lactam carbonyl.
-
Solution: Careful control of reaction temperature can enhance regioselectivity. Lowering the temperature may favor the desired product.
-
-
Polymerization/Decomposition: Electron-rich indoles and their derivatives can be prone to polymerization or decomposition under acidic conditions.
-
Solution: Maintain a controlled temperature during the addition of POCl₃ to DMF. The work-up procedure is also critical. Pouring the reaction mixture into ice and then neutralizing with a base can help to minimize decomposition of the product.[6]
-
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating a pure product from the reaction mixture. What are the best practices for work-up and purification?
Answer:
Proper work-up and purification are essential for obtaining pure this compound.
-
Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[3]
-
Purification Strategy: The crude product is often a solid that may contain unreacted starting material, side products, and inorganic salts.
-
Solution:
-
Filtration and Washing: After precipitation from the aqueous work-up, the solid should be collected by filtration and washed thoroughly with water to remove inorganic salts.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can be an effective method for purification.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 6-bromooxindole?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate species to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 6-bromooxindole attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C3 position. This leads to the formation of an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to the final aldehyde product, this compound.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 1:1 hexane:ethyl acetate) to separate the starting material (6-bromooxindole) from the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material.
Q3: What are the key safety precautions for this reaction?
A3:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction to form the Vilsmeier reagent is exothermic and should be performed with cooling to prevent a runaway reaction.
-
The final product, this compound, should be handled with care as its toxicological properties may not be fully characterized.
Q4: Can I use other formylating agents for this transformation?
A4: While other formylation methods exist, the Vilsmeier-Haack reaction is generally the most effective and widely used for this type of substrate due to its relatively mild conditions and high regioselectivity for electron-rich heterocycles.[1]
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on established Vilsmeier-Haack procedures for similar substrates.[5]
Materials and Equipment
-
6-bromooxindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
Standard laboratory glassware
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents) and cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (e.g., 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear, pale yellow to reddish solution or slurry.
-
-
Formylation Reaction:
-
Dissolve 6-bromooxindole (1 equivalent) in anhydrous DMF or DCM.
-
Add the solution of 6-bromooxindole dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether or hexane to remove less polar impurities.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the proton at the 3-position of the oxindole ring.
-
¹³C NMR: Expect a peak for the aldehyde carbon (around 180-190 ppm) and other characteristic peaks for the oxindole core.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₉H₆BrNO₂) should be observed.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam and the aldehyde, and aromatic C-H stretches.
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Reagent Ratio (POCl₃:DMF) | 1:1 to 1:3 | [1] |
| Reagent Ratio (Vilsmeier:Substrate) | 1.5:1 to 3:1 | [5] |
| Reaction Temperature | 0°C to 90°C | [5] |
| Reaction Time | 2 to 12 hours | [5] |
| Typical Yield | 70-95% (substrate dependent) | [5] |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Makhanya, T. R., Pitchai, P., Gengan, R. M., & Mohan, P. S. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-521. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Deshmukh, A. R., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(4), 2013.
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
- Mohammadi, M. K., & Arjomandi, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its some applications. International Journal of Organic Chemistry, 3(3), 187-194.
- Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Marson, C. M. (2011). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-1188.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Organic Syntheses. 3-acetyloxindole. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 6-bromo-2-oxoindoline-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2-oxoindoline-3-carbaldehyde. This valuable heterocyclic compound is a key intermediate in the development of various pharmaceutical agents. The predominant synthetic route is the Vilsmeier-Haack formylation of 6-bromo-2-oxoindoline, a reaction that, while effective, can be prone to low yields if not properly optimized. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and maximize your synthetic output.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material (6-bromo-2-oxoindoline). What's going wrong?
A1: Recovering starting material is a classic sign of an inefficient reaction. This can typically be traced back to three primary factors: the Vilsmeier reagent, temperature, or reaction time.
-
Vilsmeier Reagent Activity & Stoichiometry: The Vilsmeier reagent ([chloro(dimethylamino)methylidene]-dimethylazanium) is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] It is a moisture-sensitive, weak electrophile.[3][4]
-
Causality: If your reagents (especially DMF) are not anhydrous, water will consume the POCl₃ and quench the Vilsmeier reagent, reducing its effective concentration. Secondly, the molar ratio is critical. An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.[5]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Handle POCl₃ in a fume hood with care, ensuring it has not been degraded by atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Stoichiometry: A common starting point is to use a significant excess of the Vilsmeier reagent. Try increasing the molar ratio of both DMF and POCl₃ relative to the 6-bromo-2-oxoindoline substrate. A ratio of 3 equivalents of DMF and 1.5-2 equivalents of POCl₃ is often a good starting point to optimize from.
-
-
-
Reaction Temperature: The Vilsmeier-Haack reaction requires careful temperature management.[5][6]
-
Causality: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[4] However, the subsequent formylation of the oxoindoline substrate may require elevated temperatures to proceed at a reasonable rate, as oxoindoles are only moderately activated aromatic systems.[5][6]
-
Solution:
-
Pre-form the Reagent: Add POCl₃ dropwise to chilled, anhydrous DMF at 0-5 °C and stir for 20-30 minutes to ensure complete formation of the Vilsmeier reagent.[4]
-
Controlled Heating: After adding the 6-bromo-2-oxoindoline substrate at low temperature, slowly warm the reaction to room temperature and then heat as necessary. Monitor the reaction by Thin Layer Chromatography (TLC). Typical temperatures can range from 60-80 °C.[6][7]
-
-
Q2: My TLC plate shows multiple spots, indicating significant byproduct formation. What are the likely side reactions, and how can I suppress them?
A2: Byproduct formation in Vilsmeier-Haack reactions often stems from the high reactivity of the reagent or reaction with other sites on the substrate.
-
Likely Side Reactions:
-
Diformylation: Although less common on the oxoindole core itself, highly forcing conditions (large excess of reagent, high temperatures) can potentially lead to reactions at other positions or even diformylation.[8][9]
-
Reaction with the Amide Carbonyl: The Vilsmeier reagent can react with carbonyl groups, potentially leading to the formation of a chloro-iminium intermediate at the C2 position, which can lead to complex mixtures upon workup.
-
Polymerization/Degradation: Electron-rich indolic systems can be sensitive to the highly acidic conditions generated during the reaction, leading to dark, tarry substances.[5]
-
-
Mitigation Strategies:
-
Causality: The key is to control the reactivity of the system. This is achieved by managing temperature and the concentration of the electrophile.
-
Solution:
-
Controlled Addition: Instead of adding the substrate to a large excess of pre-formed reagent, try the reverse: add the Vilsmeier reagent dropwise to a solution of the 6-bromo-2-oxoindoline. This keeps the instantaneous concentration of the electrophile low, favoring the desired mono-formylation.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate, as determined by TLC monitoring.
-
Solvent Choice: While DMF is a reagent, using it in large excess also makes it the solvent. In some cases, using an inert co-solvent like 1,2-dichloroethane (DCE) can help control the reaction rate and prevent the formation of intractable mixtures.[6]
-
-
Q3: My crude yield seems reasonable, but I'm losing a lot of product during workup and purification. How can I improve my isolation procedure?
A3: Product loss during isolation is a common frustration. The aldehyde product can be sensitive, and the workup must be handled carefully to avoid degradation and maximize recovery.
-
Workup Procedure: The workup involves quenching the reaction and hydrolyzing the intermediate iminium salt to the final aldehyde.[2]
-
Causality: The reaction mixture is highly acidic and reactive. Improper quenching can lead to violent reactions or product degradation. The hydrolysis step is critical; it must be complete to form the aldehyde.
-
Solution:
-
Controlled Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.[7][10] This hydrolyzes the intermediate and dissipates the heat.
-
Neutralization: After the initial quench, neutralize the acidic solution by the slow, portion-wise addition of a base like a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.[3][10] This will precipitate the crude product.
-
Stirring: Allow the neutralized mixture to stir in the cold for at least 30-60 minutes to ensure complete precipitation before filtration.[7]
-
-
-
Purification Strategy:
-
Causality: The crude product may be contaminated with unreacted starting material, inorganic salts, and organic byproducts. The choice between recrystallization and chromatography depends on the nature of these impurities.
-
Solution:
-
Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found. Ethyl acetate is frequently a good choice for this class of compounds.[7][10]
-
Column Chromatography: If recrystallization is ineffective or if byproducts have similar polarity to the product, silica gel column chromatography is necessary. Use a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to achieve good separation.
-
-
Mechanistic Overview & Key Parameter Summary
Understanding the reaction mechanism is crucial for effective troubleshooting. The process involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution.
Table 1: Critical Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Reagent Purity | Anhydrous | Moisture quenches the Vilsmeier reagent, drastically reducing yield. |
| POCl₃ : Substrate Ratio | 1.5 – 3.0 eq. | A stoichiometric excess is required to drive the reaction to completion. |
| DMF : Substrate Ratio | 3.0 – 10.0 eq. | Acts as both reagent and solvent; excess ensures complete reagent formation. |
| Reagent Formation Temp. | 0 – 5 °C | Prevents thermal degradation of the highly reactive Vilsmeier reagent.[5] |
| Reaction Temp. | 40 – 80 °C | Substrate requires heating for efficient formylation; must be optimized via TLC.[6] |
| Workup Quench | Pour onto ice | Controls the exothermic hydrolysis of the intermediate and excess reagent.[7] |
| Workup pH | ~7 | Ensures complete precipitation of the neutral organic product.[10] |
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point. Researchers should monitor progress by TLC and adjust parameters as needed.
1. Vilsmeier Reagent Formation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 6-bromo-2-oxoindoline (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to 70 °C using an oil bath.
-
Monitor the reaction's progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
3. Workup and Isolation:
-
Cool the reaction flask to room temperature, then place it in an ice bath.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7. A solid precipitate should form.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
4. Purification:
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from hot ethyl acetate or perform silica gel column chromatography.
Troubleshooting Workflow
If you encounter low yields, follow this logical diagnostic workflow to identify and solve the problem.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).[Link]
-
Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed.[Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.[Link]
-
Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Vilsmeier-Haack Reaction. NROChemistry.[Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health (NIH).[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.[Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit.[Link]
-
An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. National Institutes of Health (NIH).[Link]
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications.[Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. National Institutes of Health (NIH).[Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.[Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
-
Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate.[Link]
-
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.[Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ijsr.net [ijsr.net]
- 8. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (CAS No: 99365-41-0). This oxindole derivative is a valuable building block in medicinal chemistry. Its purification, however, can present challenges due to the nature of its synthesis and potential impurities. This document provides in-depth troubleshooting guides and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Core Properties & Handling
A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 99365-41-0 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | Typically a solid, may range from light yellow to brown | [1][2][3] |
| Storage | Keep in a dark place, sealed in a dry environment. For long-term stability, store at 0-8°C under an inert atmosphere. | [2][3][4][5] |
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a problem-and-solution format.
Scenario 1: Crude product shows multiple spots on TLC analysis.
Problem: After aqueous workup of the reaction mixture, the crude solid shows a major product spot along with several other distinct spots, indicating the presence of starting materials or side-products.
Causality: The synthesis of indole-3-carbaldehydes and their derivatives, often via methods like the Vilsmeier-Haack reaction, can result in incomplete reactions or the formation of isomeric byproducts[6][7]. The presence of unreacted 6-bromooxindole or reagents necessitates a robust purification method.
Solution Workflow: For multi-component mixtures, column chromatography is the method of choice over recrystallization, which is less effective at removing impurities with similar solubility profiles.
Caption: Decision workflow for selecting a purification method.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the weight of the crude material). First, dissolve the compound in a suitable solvent (e.g., acetone or dichloromethane), add the silica gel, and then remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" method generally provides superior separation compared to "wet loading."
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product for effective separation.
-
Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the packed column. Begin eluting with the non-polar solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent. A common gradient is to start with 10% Ethyl Acetate in Hexane and slowly increase to 30%, 50%, and even 100% Ethyl Acetate. This gradient allows for the initial removal of non-polar impurities before eluting the more polar target compound. Similar indole compounds have been successfully purified using petroleum ether/EtOAc systems[8].
-
Monitoring: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Scenario 2: Product fails to crystallize or appears as a persistent oil.
Problem: After column chromatography or workup, the product is obtained as a thick oil or a gummy semi-solid instead of the expected crystalline powder.
Causality: This issue is typically caused by the presence of residual, high-boiling point solvents (like DMSO or DMF, which are common reaction solvents) or greasy, non-polar impurities that inhibit the formation of a crystal lattice.
Solution: Trituration
Trituration is a simple and effective technique to induce crystallization and remove soluble impurities.
-
Place the oily product in a flask.
-
Add a small volume of a solvent in which the desired product is poorly soluble, but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of the two are excellent starting points.
-
Using a spatula or glass rod, vigorously scratch and stir the oil in the presence of the solvent. The mechanical agitation and the solvent environment will often induce the product to precipitate as a solid.
-
Once the solid has formed, continue to stir for 10-15 minutes to wash the solid's surface.
-
Isolate the solid product by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid under high vacuum.
Scenario 3: Recrystallization yields are very low.
Problem: An attempt to purify the compound by recrystallization results in a significant loss of material.
Causality: This can be due to several factors:
-
Improper Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will prevent it from reaching saturation upon cooling, thus inhibiting precipitation.
-
Premature Crystallization: If the solution is cooled too quickly, the product may crash out as a fine powder, trapping impurities.
Solution Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Optimized Recrystallization Protocol
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but have poor solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material until it is fully dissolved. Adding the solvent in small portions is key to avoiding excess volume.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Hot filter the solution through a small plug of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing an NMR sample of this compound?
-
A1: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice. The related compound, 6-bromo-1H-indole-3-carbaldehyde, is highly soluble in DMSO[4]. Given the structural similarities, DMSO-d6 should effectively dissolve the 2-oxo derivative for NMR analysis[9].
Q2: My purified compound has a melting point with a broad range. What does this indicate?
-
A2: A sharp melting point (typically a range of 1-2°C) is an indicator of high purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and cause the solid to melt at a lower temperature over a wider range. The related 6-bromo-1H-indole-3-carbaldehyde has a reported melting point of 202-206°C[2]. Your target compound's melting point may differ, but the principle remains: a narrow range signifies higher purity. Further purification by recrystallization or chromatography is recommended.
Q3: Can I use reverse-phase chromatography for purification?
-
A3: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable alternative, especially if normal-phase chromatography fails to resolve closely-eluting impurities. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% TFA) to improve peak shape. Elution order is reversed, with the most polar compounds eluting first.
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is essential for confirmation:
-
¹H NMR: To confirm the chemical structure by checking for characteristic proton signals and their integrations[10].
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess purity.
-
TLC: To ensure a single spot is observed in multiple eluent systems.
-
References
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]
-
B. Mary et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 1286-1292. [Link]
-
Eslam R. El-Sawy, et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, Vol. 60, No. 5, pp. 723-751. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. 17826-04-9 CAS MSDS (6-Bromoindole-3-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
preventing side reactions in the formylation of 6-bromo-2-oxindole
Welcome to the technical support center for the formylation of 6-bromo-2-oxindole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will delve into the common challenges, particularly the prevention of side reactions, and provide you with robust, field-tested solutions. Our approach is grounded in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of 6-bromo-2-oxindole?
The most prevalent side reactions include:
-
Diformylation: Introduction of a second formyl group onto the oxindole ring.
-
N-Formylation: Formylation occurring at the nitrogen atom of the lactam.
-
Formation of chloro-iminium salt byproducts: Resulting from incomplete reaction or decomposition of the Vilsmeier reagent.
-
Hydrolysis of the Vilsmeier Reagent: Premature decomposition of the reagent due to moisture, leading to inconsistent results.
Q2: Why is temperature control so critical in this reaction?
Temperature control is paramount because the Vilsmeier-Haack reaction is highly exothermic. Poor temperature management can lead to a rapid, uncontrolled reaction, which significantly increases the likelihood of side product formation, particularly diformylation and decomposition of the Vilsmeier reagent. Maintaining a low and stable temperature, typically between 0-10°C, ensures a controlled reaction rate, favoring the desired mono-formylation at the C3 position.
Troubleshooting Guide: Preventing Side Reactions
Issue 1: Diformylation at the C3 Position
Root Cause Analysis: Diformylation typically occurs when an excess of the Vilsmeier reagent is used or when the reaction temperature is not adequately controlled. The initially formed 3-formyl-6-bromo-2-oxindole can be further activated by the excess reagent, leading to the addition of a second formyl group.
Preventative Measures & Protocol:
-
Stoichiometric Control of the Vilsmeier Reagent: Precise control over the molar ratio of the Vilsmeier reagent to the 6-bromo-2-oxindole substrate is crucial. A slight excess (1.1 to 1.5 equivalents) is often optimal to drive the reaction to completion without promoting diformylation.
-
Slow, Controlled Addition of the Reagent: The Vilsmeier reagent should be added dropwise to the solution of 6-bromo-2-oxindole while maintaining a low temperature (0-5°C). This prevents localized areas of high reagent concentration and temperature spikes.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
| 6-bromo-2-oxindole | 1.0 | Limiting Reagent |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | To activate DMF for the formation of the Vilsmeier reagent. A slight excess ensures complete conversion. |
| Dimethylformamide (DMF) | 1.1 - 1.5 | Reactant in the formation of the Vilsmeier reagent. |
Experimental Protocol for Minimizing Diformylation:
-
Dissolve 6-bromo-2-oxindole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
Issue 2: N-Formylation of the Lactam
Root Cause Analysis: N-formylation is a competing side reaction where the formyl group is attached to the nitrogen atom of the oxindole ring. This is more likely to occur if the nitrogen is deprotonated or if the reaction conditions are too harsh, favoring attack at the more nucleophilic nitrogen.
Preventative Measures:
-
Use of a Non-Polar, Aprotic Solvent: While DMF is necessary for the formation of the Vilsmeier reagent, using it as the sole solvent can sometimes promote N-formylation. The use of a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to suppress this side reaction by creating a less polar environment.
-
Protection of the Lactam Nitrogen: In cases where N-formylation is a persistent issue, protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) prior to formylation can be an effective strategy. The protecting group can then be removed in a subsequent step.
Workflow for N-Protection Strategy
Caption: Workflow for N-protection to prevent N-formylation.
Issue 3: Incomplete Reaction and Vilsmeier Reagent Decomposition
Root Cause Analysis: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will lead to its rapid hydrolysis, rendering it inactive and resulting in an incomplete reaction.
Preventative Measures:
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents. DMF should be freshly distilled or obtained from a sealed bottle. Glassware should be oven-dried or flame-dried immediately before use.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Mechanism: Vilsmeier Reagent Formation and Hydrolysis
Caption: Competing pathways: Vilsmeier reagent formation vs. hydrolysis.
References
Technical Support Center: Challenges in the Vilsmeier-Haack Reaction with Substituted Indoles
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction on substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the Vilsmeier-Haack formylation of substituted indoles.
Question 1: Why is the yield of my 3-formylindole unexpectedly low?
A low yield in the Vilsmeier-Haack reaction can be attributed to several factors, often related to the stability of the Vilsmeier reagent or the reactivity of the indole substrate.
Possible Causes and Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated from the reaction of a formamide (commonly N,N-dimethylformamide, DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[1] Incomplete formation of this electrophilic species is a common reason for low yields.
-
Solution: Ensure that the POCl₃ is added gradually to chilled DMF (0-5 °C) and allowed to stir for a sufficient duration (typically 15-30 minutes) to facilitate the complete formation of the Vilsmeier reagent before introducing the indole substrate.[2]
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent can be sensitive to moisture and elevated temperatures.
-
Deactivated Indole Substrate: The presence of electron-withdrawing groups (EWGs) on the indole ring diminishes its nucleophilicity, thereby slowing down the rate of electrophilic aromatic substitution.[2]
-
Solution: For indoles bearing EWGs, increasing the reaction temperature after the initial addition of the indole may be necessary to drive the reaction to completion. Alternatively, using a larger excess of the Vilsmeier reagent can sometimes improve yields, though this may lead to side reactions.
-
-
Suboptimal Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a crucial final step.[5]
-
Solution: Ensure that the aqueous work-up is performed thoroughly. The addition of a saturated sodium bicarbonate solution or other mild base to neutralize the acidic reaction mixture is often necessary to facilitate the hydrolysis and isolation of the product.
-
Question 2: I am observing the formation of a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
The most common high-molecular-weight byproduct in the Vilsmeier-Haack formylation of indoles is a bis(indolyl)methane derivative.[4] This side product arises from the reaction of the initially formed 3-formylindole with another molecule of the starting indole under the acidic reaction conditions.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a minimal excess of the Vilsmeier reagent. An overabundance of the formylating agent can lead to a rapid buildup of the aldehyde product, which then acts as an electrophile.[4] |
| Temperature Control | Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole. Elevated temperatures can accelerate the formation of the bis(indolyl)methane byproduct.[4] |
| Order of Addition | Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the indole preferentially reacts with the more reactive formylating agent rather than the newly formed aldehyde.[4] |
| Reaction Monitoring | Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting indole is consumed, promptly quench the reaction to prevent the accumulation of side products.[4] |
Question 3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for C3-formylation?
While the Vilsmeier-Haack reaction on unsubstituted indole strongly favors formylation at the C3 position due to its higher electron density, the presence of substituents can influence the regiochemical outcome.[6][7]
Factors Influencing Regioselectivity:
-
Electronic Effects of Substituents:
-
Electron-Donating Groups (EDGs): EDGs at positions 4, 5, 6, or 7 generally enhance the reactivity at the C3 position.
-
Electron-Withdrawing Groups (EWGs): EWGs can deactivate the pyrrole ring, potentially leading to formylation at the benzene ring, though this is less common under standard Vilsmeier-Haack conditions.
-
-
Steric Hindrance: Bulky substituents at the C2 or C4 positions can sterically hinder the approach of the Vilsmeier reagent to the C3 position, potentially leading to formylation at other positions or N-formylation.
-
N-Substitution: While C3-formylation is still generally favored with N-substituted indoles, bulky N-substituents can influence the conformation of the indole ring and potentially affect regioselectivity.
Strategies for Enhancing C3-Selectivity:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can sometimes enhance the kinetic preference for C3-formylation.[4]
-
Choice of Vilsmeier Reagent: While the DMF/POCl₃ system is standard, alternative Vilsmeier reagents prepared from different formamides or activating agents might offer different steric profiles and reactivity, potentially improving regioselectivity in challenging cases.
Question 4: I am observing di-formylation of my indole. How can this be avoided?
Di-formylation can occur, especially with highly activated indole substrates or when using a large excess of the Vilsmeier reagent.[4] The second formyl group can add to various positions, including the nitrogen atom or another carbon on the ring. For instance, with 7-acetylindoles, diformylation at the acetyl group has been observed.[8]
Preventative Measures:
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the Vilsmeier reagent relative to the indole substrate.[4]
-
Milder Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-reaction.[4]
Question 5: How do I deal with N-formylation as a side reaction?
For indoles with an unsubstituted N-H, competitive formylation at the nitrogen atom can occur, leading to the formation of N-formylindole as a byproduct.[4]
Solutions:
-
Protecting Groups: If the synthetic route allows, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to the Vilsmeier-Haack reaction will prevent N-formylation.
-
Reaction Optimization: Lowering the reaction temperature may favor C-formylation over N-formylation due to the higher activation energy generally required for N-formylation.[4]
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding the Vilsmeier-Haack reaction with substituted indoles.
What is the mechanism of the Vilsmeier-Haack reaction with indoles?
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][9]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C3 position. This leads to the formation of a cationic intermediate. Subsequent loss of a proton restores aromaticity, and the resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final 3-formylindole.[6]
Diagram: Mechanism of the Vilsmeier-Haack Reaction on Indole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
how to avoid tar formation in indole formylation reactions
Technical Support Center: Indole Formylation Reactions
A Senior Application Scientist's Guide to Preventing Tar Formation and Optimizing Synthesis
Welcome to the technical support center for indole formylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with one of the most common side reactions in this chemistry: the formation of tar and polymeric byproducts. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and proactively design robust, high-yield reactions.
Indole-3-carbaldehyde and its derivatives are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. However, the very electron-rich nature of the indole nucleus that makes it a prime candidate for electrophilic substitution also renders it susceptible to acid-catalyzed polymerization and side reactions, often resulting in the formation of intractable tars. This guide will dissect the causes of this common issue and provide clear, actionable strategies to achieve clean and efficient formylation.
Troubleshooting Guide: Reacting to Tar Formation
This section addresses specific in-lab scenarios where tar formation is actively observed. We will diagnose the likely cause and outline immediate corrective and preventative measures.
Q1: My Vilsmeier-Haack reaction turned dark brown/black immediately upon adding the indole, and I've formed an insoluble precipitate. What is happening and how can I prevent it?
A1: This is a classic presentation of acid-catalyzed dimerization and polymerization. The primary component of this "tar" is often a bis(indolyl)methane derivative.[1] This occurs when the desired product, 3-formylindole, which is still electron-rich, acts as an electrophile under the acidic reaction conditions and is attacked by a second molecule of the highly nucleophilic starting indole.
The Vilsmeier-Haack is the most widely used formylation method for indoles, but its success hinges on precise control of the reaction conditions to favor the desired formylation over the subsequent dimerization.[2]
Root Cause Analysis and Solutions:
| Parameter | The Problem | The Scientific Reason | Solution |
| Temperature | Reaction is run at room temperature or higher. | The dimerization side reaction has a higher activation energy than the initial formylation. Elevated temperatures provide the energy needed to accelerate this unwanted pathway significantly.[1] | Maintain a low temperature (0 °C to -10 °C) during the addition of the indole and for the initial phase of the reaction. Allow the reaction to warm to room temperature only if TLC analysis shows incomplete conversion. |
| Order of Addition | The Vilsmeier reagent (POCl₃/DMF) is added to the indole. | This creates localized "hotspots" of high reagent concentration and exposes unreacted indole to the newly formed 3-formylindole product in an acidic environment, maximizing the chance for dimerization. | Always add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures the indole encounters the formylating agent first, minimizing its opportunity to react with the product.[1] |
| Stoichiometry | A large excess of Vilsmeier reagent is used. | While a slight excess is often needed for full conversion, a large excess increases the acidity and the concentration of the reactive electrophilic species, which can promote side reactions.[3] | Use a minimal excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents). Titrate the stoichiometry to find the optimal balance for your specific substrate.[1] |
| Reaction Time | The reaction is left for an extended period (e.g., overnight) without monitoring. | Once the starting material is consumed, the product sits in the acidic medium, increasing the probability of side reactions over time. | Monitor the reaction closely by TLC. Once the starting indole is consumed, quench the reaction promptly by pouring it onto ice water and neutralizing with a base (e.g., NaOH, NaHCO₃).[1] |
Optimized Protocol: Low-Temperature Vilsmeier-Haack Formylation of Indole
-
In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the indole (1 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM).
-
Add the indole solution dropwise to the cold, stirring Vilsmeier reagent solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC.
-
Upon completion (disappearance of starting material), carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Basify the aqueous mixture to pH > 9 using a cold NaOH solution.
-
The 3-formylindole product will often precipitate as a solid. Collect it by filtration, wash thoroughly with water, and dry under vacuum. If it does not precipitate, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Proactive Strategies & Frequently Asked Questions (FAQs)
This section focuses on proactive experimental design to avoid tar formation from the outset.
Q2: I am working with a very sensitive, electron-rich indole. Are there milder alternatives to the Vilsmeier-Haack reaction that are less prone to tarring?
A2: Yes, several milder methods have been developed specifically to address the limitations of classical reactions. While the Vilsmeier-Haack is a workhorse, its use of POCl₃ generates strong acidic conditions.[4] For sensitive substrates, consider the following:
-
Boron Trifluoride Etherate / Trialkyl Orthoformate: This system offers a significantly milder approach.[5] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a Lewis acid that can activate trimethyl orthoformate (TMOF) as a formylating agent. The reaction often proceeds rapidly under gentle conditions. However, it's important to note that this method can produce tris(indolyl)methane (TIM) as a key byproduct if conditions are not optimized, which is another form of tar precursor.[5] Careful control of stoichiometry and temperature is still essential.
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[6][7] It is generally less efficient but can be advantageous for certain phenolic indoles. However, it can also lead to polymerization, so careful temperature control is necessary to prevent resin formation.[8][9]
-
Reimer-Tiemann Reaction: This method, which uses chloroform and a strong base, is generally not recommended for simple indoles.[10] It suffers from low yields and is notorious for producing abnormal side products, including ring-expansion to form quinoline derivatives, which represents a significant deviation from the desired reaction pathway.[11][12]
Q3: How does the substitution pattern on my indole ring affect the risk of tar formation?
A3: The electronic nature of your indole substrate is a critical factor.
-
Electron-Rich Indoles: Indoles with electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) are highly activated and more nucleophilic. This makes them more reactive in the desired formylation but also significantly more prone to acid-catalyzed polymerization and dimerization.[3] For these substrates, using low temperatures, shorter reaction times, and milder reagents is crucial.
-
Electron-Deficient Indoles: Indoles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) are less nucleophilic. They are much less likely to form tars, but the formylation reaction itself will be more sluggish.[3] To achieve a reasonable reaction rate, you may need to use higher temperatures (e.g., 60-80 °C) and potentially a larger excess of the formylating reagent.[3]
Q4: My reaction looks clean by TLC, but I get significant tar formation during work-up and purification. What can I do?
A4: This indicates that your product is unstable to the post-reaction conditions. The acidic environment of the reaction mixture, even after quenching, can still be sufficient to catalyze byproduct formation.
Work-up Strategy:
-
Rapid Quench & Neutralization: Ensure the quench is performed quickly by adding the reaction mixture to a large volume of ice. This rapidly dissipates heat and dilutes the reagents. Follow immediately with a robust base (like NaOH or K₂CO₃) to neutralize the acid and stabilize the product.
-
Avoid Acidic Aqueous Layers: During extraction, ensure the aqueous layer is neutral or slightly basic before separating the organic phase. An acidic aqueous wash can re-protonate the product and catalyze decomposition or dimerization at the interface.
Purification Strategy: Purifying formylated indoles from tarry byproducts can be challenging.[13]
-
Column Chromatography: If tar has formed, it often streaks or remains at the baseline of a silica gel column. Use a less polar solvent system initially to elute your product before the more polar tarry materials. Sometimes, a "plug" of silica can be used to quickly filter out the worst of the insoluble material before a full chromatographic separation.
-
Crystallization/Trituration: These are often the most effective methods for removing polymeric byproducts.[14][15][16] Attempt to crystallize the crude product from a suitable solvent system. Alternatively, triturating the crude solid with a solvent in which the product is sparingly soluble but the tar is either very soluble or completely insoluble can be an effective purification technique.
Visual Guides & Workflows
Visualizing the chemical pathways and troubleshooting logic can significantly aid in experimental design and response.
Diagram 1: Key Side Reaction in Vilsmeier-Haack Formylation
Caption: A decision tree for systematically troubleshooting tar formation.
References
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
- Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
- Unknown Author. (n.d.). Duff Reaction. Cambridge University Press.
- Tuengpanya, S., et al. (2024).
-
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
- Unknown Author. (n.d.).
- BenchChem. (n.d.). Preventing tar and polymer formation in Fischer indole synthesis.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chem-Station. (2016, September 22). Duff Reaction. Retrieved from [Link]
- Martinez, F., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10279-10286.
- Lee, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 10(9), 1686.
- Kim, S. J., & Chun, Y. J. (2014). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Journal of Industrial and Engineering Chemistry, 20(5), 3123-3128.
-
Semantic Scholar. (n.d.). High-Purity Purification of Indole Contained in Coal Tar Fraction- Separation of Close Boiling Mixtures of Indole by Solute Crystallization -. Retrieved from [Link]
- Yang, S., et al. (2022). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 9(4), 1023-1032.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the work-up procedure of this important synthetic intermediate. The synthesis, typically achieved via a Vilsmeier-Haack reaction on 6-bromooxindole, is a robust transformation, but challenges can arise during the isolation and purification of the final product. This resource addresses common issues in a question-and-answer format, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
FAQ 1: After quenching my Vilsmeier-Haack reaction with ice/water, I get a sticky precipitate or an oil instead of a crystalline solid. What's going wrong?
This is a common issue often related to incomplete hydrolysis of the intermediate iminium salt or the presence of impurities. Here’s a breakdown of the potential causes and solutions:
-
Incomplete Hydrolysis: The Vilsmeier-Haack reaction proceeds through the formation of a stable chloroiminium salt intermediate.[1][2][3] For the desired aldehyde to be formed, this intermediate must be completely hydrolyzed. Insufficient water or inadequate stirring during the quench can lead to incomplete hydrolysis, resulting in a mixture of the desired product and the iminium salt, which can be oily or sticky.
-
Solution:
-
Ensure Vigorous Stirring: When pouring the reaction mixture into ice/water, stir the aqueous solution vigorously to ensure efficient mixing and complete hydrolysis.
-
Sufficient Quenching Volume: Use a generous amount of crushed ice and water to effectively dissipate the heat from the quench and to ensure there is enough water for the hydrolysis to go to completion. A good starting point is a 10-fold volume of ice/water relative to the reaction mixture volume.
-
Allow Sufficient Time: After the initial quench, allow the mixture to stir for a period (e.g., 30 minutes to an hour) to ensure complete hydrolysis before proceeding with neutralization.
-
-
-
Presence of Unreacted Starting Material or Byproducts: If the reaction has not gone to completion, the presence of unreacted 6-bromooxindole or other soluble byproducts can interfere with the crystallization of the product.
-
Solution:
-
Monitor Reaction Progress: Before work-up, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the reaction mixture as appropriate for the Vilsmeier-Haack reaction.
-
Optimize Reaction Conditions: Revisit your reaction parameters. Ensure the Vilsmeier reagent was properly formed and that the stoichiometry of the reagents is correct.
-
-
FAQ 2: My product precipitates upon neutralization, but the yield is low. Where could my product be going?
Low yield can be attributed to several factors during the work-up, including product solubility, incomplete precipitation, or degradation.
-
Product Solubility: this compound has some solubility in aqueous solutions, especially if the volume of water used for quenching and washing is excessive.
-
Solution:
-
Controlled Neutralization: Neutralize the acidic solution slowly and carefully with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral (pH ~7). Adding the base too quickly can create localized areas of high pH, which could potentially lead to side reactions.
-
Cooling to Maximize Precipitation: After neutralization, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to minimize the solubility of the product and maximize precipitation.
-
Salting Out: If the product is suspected to have significant aqueous solubility, adding a saturated solution of sodium chloride (brine) can decrease its solubility in the aqueous layer, promoting further precipitation.
-
-
-
Degradation of the Product: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation of the aldehyde functionality or other side reactions.
-
Solution:
-
Maintain Low Temperatures: Perform the quench and neutralization steps at low temperatures (0-5 °C) to minimize the risk of degradation.
-
Prompt Isolation: Once the product has precipitated, isolate it promptly by filtration.
-
-
FAQ 3: The color of my isolated product is off-white or yellowish-brown. How can I decolorize it?
The presence of colored impurities is a frequent observation in Vilsmeier-Haack reactions. These can arise from side reactions or the presence of residual reagents.
-
Source of Color: The color can be due to polymeric byproducts or highly conjugated impurities formed under the reaction conditions.
-
Solution:
-
Recrystallization: This is the most effective method for purifying the product and removing colored impurities.
-
Solvent Selection: A good solvent system for recrystallization should dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, consider solvents such as:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Chloroform[4]
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are still present, a small amount of activated charcoal can be added to the hot solution to adsorb them. Hot filter the solution to remove the charcoal and any insoluble impurities, then allow the filtrate to cool slowly to induce crystallization.
-
-
Silica Gel Chromatography: If recrystallization is not effective, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Experimental Protocol: A Recommended Work-up Procedure
This protocol provides a detailed, step-by-step methodology for the work-up and isolation of this compound following its synthesis via the Vilsmeier-Haack reaction.
Table 1: Key Parameters for Work-up
| Parameter | Recommended Value/Condition | Rationale |
| Quenching | ||
| Quenching Medium | Crushed Ice/Water | Exothermic reaction control, hydrolysis of iminium salt. |
| Volume Ratio (Quench:Reaction) | ~10:1 | Ensures complete hydrolysis and heat dissipation. |
| Temperature | 0-5 °C | Minimizes side reactions and product degradation. |
| Neutralization | ||
| Neutralizing Agent | Saturated NaHCO₃ or 1M NaOH | Controlled pH adjustment to precipitate the product. |
| Final pH | ~7 | Optimal for product precipitation and stability. |
| Isolation | ||
| Method | Vacuum Filtration | Efficient separation of the solid product. |
| Washing | Cold Water, Cold Ethanol/Hexane | Removes inorganic salts and residual DMF. |
| Purification | ||
| Primary Method | Recrystallization | Effective for removing colored impurities. |
| Recrystallization Solvents | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | Based on common practices for similar compounds. |
Step-by-Step Work-up Protocol:
-
Quenching the Reaction Mixture:
-
Prepare a beaker containing a vigorously stirred mixture of crushed ice and water, approximately 10 times the volume of your reaction mixture.
-
Slowly and carefully, pour the reaction mixture from the Vilsmeier-Haack synthesis into the ice/water slurry. Maintain the temperature of the slurry at 0-5 °C.
-
Continue to stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Neutralization and Precipitation:
-
While maintaining the low temperature with an ice bath, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise to the stirred mixture.
-
Monitor the pH of the solution using pH paper. Continue adding the base until the solution is neutral (pH ≈ 7).
-
A precipitate of the crude this compound should form.
-
Once neutralized, continue stirring the mixture in the ice bath for at least one hour to maximize precipitation.
-
-
Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with generous amounts of cold deionized water to remove any inorganic salts.
-
Follow with a wash of a cold, non-polar solvent like hexane or a mixture of ethanol and hexane to help remove any remaining DMF and other organic-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to obtain pure this compound.
-
Visualization of the Work-up Workflow
Sources
Technical Support Center: Characterization of Impurities in 6-Bromo-2-oxoindoline-3-carbaldehyde Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities encountered during the synthesis of 6-bromo-2-oxoindoline-3-carbaldehyde. Our approach is rooted in established analytical principles and regulatory expectations, designed to ensure the integrity and safety of your active pharmaceutical ingredient (API).
The Synthetic Landscape: Vilsmeier-Haack Formylation of 6-Bromooxindole
The most common and efficient route to 6-bromo-2-oxoindoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 6-bromooxindole, using a Vilsmeier reagent. The reagent is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[3][4]
Understanding this mechanism is the first step in predicting potential impurities. The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (the Vilsmeier reagent) is the active electrophile.[5]
Caption: Vilsmeier-Haack synthesis of the target compound.
While robust, this reaction is sensitive to stoichiometry, temperature, and moisture, creating pathways for several process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect?
The impurities in your final product are footprints of the entire synthetic process. They can be broadly categorized according to ICH Q3A guidelines as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[6][7]
Table 1: Common Potential Organic Impurities
| Impurity Name/Structure | Type | Likely Origin |
| 6-Bromooxindole | Starting Material | Incomplete reaction. |
| 6-Bromo-2-chloro-1H-indole-3-carbaldehyde | By-product | Reaction of the amide oxygen in the oxindole ring with the Vilsmeier reagent, followed by chlorination. |
| Di-formylated Species | By-product | Over-reaction due to excess Vilsmeier reagent or prolonged reaction time, though sterically hindered. |
| Unidentified High MW Species | By-product/Degradation | Self-condensation of the product or reaction with DMF-derived impurities under harsh conditions. |
| N,N-Dimethylformamide (DMF) | Residual Solvent | Incomplete removal during workup and purification. |
Q2: How do I set up an initial HPLC method to screen for these impurities?
A well-developed High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity profiling.[8][9] A gradient reversed-phase method is typically the most effective starting point for separating compounds with a range of polarities.
Core Principle: The goal is to develop a method with sufficient resolution between the main peak (API) and all potential impurities, ensuring that even trace amounts are detectable.[10]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid helps to produce sharp, symmetrical peak shapes for acidic and basic analytes.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Screening: A broad gradient allows you to survey the polarity range of your impurities.
Table 2: Example Screening Gradient
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This is crucial as different impurities may have different UV maxima.
-
Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Analysis and Optimization: After the initial run, identify the retention times of the API and any impurities. Adjust the gradient slope, initial/final mobile phase composition, or even the organic modifier (e.g., methanol) to improve the separation of closely eluting peaks.[8]
Q3: My HPLC shows an unknown peak. What is the workflow for identifying it?
Identifying an unknown impurity requires a systematic approach combining chromatographic separation with spectroscopic analysis. The goal is to elucidate its structure definitively.[11][12]
Caption: Workflow for the identification of an unknown impurity.
-
LC-MS for Molecular Weight: The first step is to determine the molecular weight of the unknown.[13] Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the peak will provide the molecular weight, offering the first clue to its identity.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition (the exact number of C, H, Br, N, O atoms).[] This drastically narrows down the number of possible structures.
-
Isolation: To obtain a definitive structure, you must isolate the impurity.[15] This is typically done using preparative HPLC, where you collect the fraction corresponding to the unknown peak.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structure elucidation.[16] With a pure, isolated sample, you can perform a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) to piece together the molecular structure, atom by atom.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause & Solution |
| Low Yield of Desired Product | 1. Incomplete Reaction: Monitor the reaction by TLC or HPLC. If starting material (6-bromooxindole) remains, consider increasing the reaction time or temperature moderately. 2. Degradation: The product may be unstable to the workup conditions. Test the stability of a pure sample under your workup conditions (e.g., exposure to acid or base).[17] 3. Vilsmeier Reagent Decomposition: The reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| An Unexpected Peak with a Mass of [M+16] is Observed in LC-MS | Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the product is exposed to air over long periods or during workup with oxidizing agents. Re-purify the material and store it under an inert atmosphere (e.g., Nitrogen or Argon). |
| Batch-to-Batch Variation in Impurity Profile | 1. Starting Material Quality: The purity of your 6-bromooxindole is critical. Analyze incoming batches of starting material to ensure consistency. Impurities in the starting material can carry through or react to form new by-products.[18] 2. Inconsistent Reaction Conditions: Small changes in temperature, addition rates, or stirring efficiency can significantly impact side reactions.[19] Implement strict process controls to ensure reproducibility. |
| Product is a Dark, Intractable Oil Instead of a Solid | 1. High Levels of Impurities: Significant impurity levels can inhibit crystallization. Analyze a small sample by HPLC to assess purity. If impure, attempt purification by column chromatography. 2. Residual Solvents: High boiling point solvents like DMF can be difficult to remove. Ensure you are using a high-vacuum pump and consider a solvent swap (e.g., dissolving the oil in ethyl acetate and removing it under vacuum) to azeotropically remove the DMF. |
Regulatory Context: Why This Matters
The rigorous characterization of impurities is not just an academic exercise; it is a regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) Impurities in New Drug Substances , mandate the reporting, identification, and qualification of impurities.[20][21][22]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
These thresholds are typically based on the maximum daily dose of the drug, often starting at levels as low as 0.05% of the API.[6][7] Failing to adequately characterize and control impurities can lead to significant delays in drug development and potential rejection of regulatory filings.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
Royal Society of Chemistry. (n.d.). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. [Link]
-
Academia. (n.d.). Isolation and characterization of pharmaceuticals with impurities. [Link]
-
IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. [Link]
-
African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
IJSR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
-
International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]
Sources
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- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 19. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. pharma.gally.ch [pharma.gally.ch]
- 22. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a derivative of isatin, is a versatile heterocyclic compound crucial in the synthesis of various biologically active molecules and functional materials.[1][2][3] Its unique structure, featuring a reactive aldehyde group, a bromo substituent on the benzene ring, and the isatin core, allows for a diverse range of chemical transformations. The success of these reactions is highly dependent on the judicious selection of an appropriate catalyst. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in navigating the complexities of catalyst selection for reactions involving this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do they influence catalyst selection?
A1: The molecule possesses three main reactive sites:
-
The Aldehyde Group (C3-carbaldehyde): This is a highly reactive electrophilic center, prone to nucleophilic attack. It readily participates in condensation reactions, such as Knoevenagel condensations and the formation of Schiff bases.[4][5] Catalyst selection for reactions at this site often involves bases (for Knoevenagel) or acids (for Schiff base formation with less reactive amines).
-
The Bromo Group (C6-bromo): This site is ideal for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are commonly employed to functionalize this position.[6][7]
-
The N-H of the Indole Ring: The nitrogen atom can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions.[8] The choice of base and solvent is critical to achieve selective N-functionalization.
The interplay between these sites dictates the catalytic strategy. For instance, to selectively perform a cross-coupling reaction at the C6-bromo position without affecting the aldehyde, a carefully chosen palladium catalyst and reaction conditions that are mild enough to not interfere with the aldehyde group are necessary.
Q2: I am planning a Suzuki-Miyaura coupling reaction at the C6-bromo position. What are the key considerations for choosing a palladium catalyst and ligands?
A2: For a successful Suzuki-Miyaura coupling on the 6-bromo-isatin scaffold, several factors must be considered:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. Pd(OAc)₂ is often a good starting point due to its versatility.
-
Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity.
-
For electron-rich aryl boronic acids: Electron-deficient phosphine ligands can be effective.
-
For sterically hindered substrates: Bulky electron-rich ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction yield and should be screened.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling: If you are experiencing low yields, consider the following:
-
Catalyst Inactivity: Ensure your palladium precursor and ligand are fresh. Consider using a pre-catalyst.
-
Base Incompatibility: Try a different base. For challenging couplings, stronger bases like Cs₂CO₃ may be beneficial.
-
Solvent Effects: The solvent system can influence reaction rates. Screen different solvent mixtures.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Gradually increase the temperature while monitoring for decomposition.
Q3: I want to perform a Knoevenagel condensation with an active methylene compound at the C3-aldehyde. What catalysts are recommended?
A3: The Knoevenagel condensation is a base-catalyzed reaction. The choice of base depends on the reactivity of the active methylene compound:
-
Weak Bases: For highly acidic methylene compounds (e.g., malononitrile, cyanoacetic esters), weak organic bases like piperidine, pyridine, or triethylamine are often sufficient.
-
Stronger Bases: For less acidic methylene compounds, stronger bases like sodium ethoxide or potassium carbonate may be necessary.
-
Green Catalysts: For more environmentally friendly approaches, catalysts like silica nanoparticles or certain ionic liquids have been used.[9]
Troubleshooting Knoevenagel Condensation:
-
Low Yield:
-
Increase the catalyst loading or switch to a stronger base.
-
Ensure anhydrous conditions, as water can inhibit the reaction.
-
Consider a different solvent; polar aprotic solvents like DMF or acetonitrile can be effective.[9]
-
-
Side Reactions:
-
If the reaction temperature is too high, it can lead to side product formation. Try running the reaction at a lower temperature.
-
Use a milder catalyst if harsh conditions are causing decomposition.
-
Experimental Protocols & Troubleshooting Guides
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
dot
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde Derivatives
This guide provides an in-depth comparative analysis of the spectral characteristics of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation for this important class of heterocyclic compounds. By integrating theoretical predictions with experimental data from closely related analogues, this guide offers a robust framework for the structural elucidation and characterization of novel derivatives.
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the C-6 position and a carbaldehyde group at the C-3 position creates a versatile building block for the synthesis of potent therapeutic agents. A thorough understanding of the spectral properties of these molecules is paramount for unambiguous structure determination, purity assessment, and the rational design of new derivatives.
The Spectroscopic Fingerprint: A Multi-faceted Approach
The structural complexity of this compound derivatives necessitates a multi-pronged analytical approach. This guide will focus on the four cornerstone techniques of modern organic spectroscopy: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectral Analysis
The proton NMR spectrum of the parent compound, this compound, is predicted to exhibit distinct signals for the aromatic, methine, and amine protons. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, making ¹H NMR an excellent tool for probing the effects of substitution.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde CHO | 9.5 - 10.5 | s | - |
| Indole NH | 8.0 - 9.0 | br s | - |
| Aromatic H-4 | ~7.5 | d | ~8.0 |
| Aromatic H-5 | ~7.3 | dd | ~8.0, ~2.0 |
| Aromatic H-7 | ~7.6 | d | ~2.0 |
| Methine H-3 | 4.5 - 5.0 | s | - |
Comparative Analysis:
To substantiate these predictions, we can compare them with the experimental data for the closely related 6-bromo-1H-indole-3-carbaldehyde .[1] The absence of the 2-oxo group in this analogue significantly alters the electronic nature of the pyrrole ring.
Experimental ¹H NMR Data for 6-Bromo-1H-indole-3-carbaldehyde (in DMSO-d₆): [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde CHO | 9.91 | s | - |
| Indole NH | 12.20 | s | - |
| Aromatic H-2 | 8.31 | d | 3.0 |
| Aromatic H-4 | 8.00 | d | 9.0 |
| Aromatic H-7 | 7.69 | d | 2.0 |
| Aromatic H-5 | 7.34 | dd | 8.2, 1.6 |
The key difference in the predicted spectrum of the 2-oxo derivative is the upfield shift and singlet nature of the H-3 proton, which is now a methine proton in a saturated ring system, and the expected downfield shift of the aromatic protons due to the electron-withdrawing effect of the lactam carbonyl group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Lactam C=O | 170 - 180 |
| Aromatic C-7a | 140 - 145 |
| Aromatic C-3a | 130 - 135 |
| Aromatic C-5 | 125 - 130 |
| Aromatic C-4 | 120 - 125 |
| Aromatic C-6 (C-Br) | 115 - 120 |
| Aromatic C-7 | 110 - 115 |
| Methine C-3 | 55 - 65 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) will be a doublet due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent doublet at m/z corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation Pathways:
-
Loss of the formyl group (-CHO).
-
Loss of carbon monoxide (-CO) from the lactam ring.
-
Loss of the bromine atom (-Br).
-
Cleavage of the pyrrolidone ring.
-
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Amide N-H stretching |
| C-H Stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C=O Stretch (aldehyde) | 1680 - 1710 | Aldehyde carbonyl stretching |
| C=O Stretch (lactam) | 1660 - 1700 | Amide carbonyl (lactam) stretching |
| C=C Stretch (aromatic) | 1450 - 1600 | Aromatic ring stretching |
| C-Br Stretch | 500 - 600 | Carbon-bromine stretching |
The IR spectrum for 6-bromoindole-3-carboxaldehyde shows characteristic peaks that can be used for comparison.[2] The presence of the additional lactam carbonyl in the target molecule would be a key distinguishing feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The 2-oxindole chromophore is expected to exhibit characteristic absorption maxima in the UV region.
Predicted UV-Vis Absorption Maxima:
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the conjugated carbonyl systems. The introduction of substituents on the aromatic ring or at the N-1 position will likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
Experimental Protocols
The following are generalized protocols for the synthesis and spectral analysis of this compound derivatives, based on established methods for related compounds.[1]
Synthesis of this compound
A common route to 2-oxindole-3-carbaldehydes involves the formylation of the corresponding 2-oxindole.
-
Preparation of 6-Bromo-2-oxindole: This can be synthesized from 6-bromo-isatin via reduction.
-
Vilsmeier-Haack Formylation:
-
To a solution of 6-bromo-2-oxindole in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
-
Caption: Synthetic pathway to this compound.
Spectral Data Acquisition
-
NMR: Spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
MS: Mass spectra can be obtained using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
-
FT-IR: Spectra are typically recorded using KBr pellets or as a thin film on a salt plate.
-
UV-Vis: Spectra should be recorded in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) using a quartz cuvette.
Conclusion
This guide provides a comprehensive framework for the spectral analysis of this compound derivatives. By combining predictive analysis with comparative data from analogous compounds, researchers can confidently elucidate the structures of novel derivatives in this important class of molecules. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds, paving the way for further exploration of their therapeutic potential.
References
- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
Sources
A Comparative Guide to the Bioactivity of 6-Bromo vs. 5-Bromo Oxindole Derivatives
Introduction: The Versatile Oxindole Scaffold in Drug Discovery
The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of several approved drugs containing the oxindole core, such as sunitinib and nintedanib, which are primarily used in oncology.[3] The strategic placement of substituents on the oxindole ring is a key aspect of drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Among these, halogenation, particularly bromination, has proven to be a valuable tool for modulating bioactivity. This guide provides an in-depth comparison of the bioactivity of 6-bromo and 5-bromo oxindole derivatives, offering insights for researchers engaged in the design and development of novel therapeutics.
The Influence of Bromine Substitution: A Positional Isomerism Perspective
The position of the bromine atom on the oxindole ring—at the 5- or 6-position—can significantly alter the electronic and steric properties of the molecule, leading to distinct biological activities. While direct comparative studies are not abundant, analysis of the available literature allows for a compelling juxtaposition of these two classes of derivatives. Broadly, 5-bromo oxindoles have been extensively explored as kinase inhibitors in the context of cancer, whereas 6-bromo derivatives have shown promise in both oncology and as antimicrobial and anti-inflammatory agents.
Comparative Bioactivity Analysis
Anticancer and Kinase Inhibitory Activity
The primary therapeutic area for bromo-oxindole derivatives is oncology, with a strong focus on the inhibition of protein kinases that are often dysregulated in cancer.[4]
5-Bromo Oxindole Derivatives: A significant body of research highlights the potential of 5-bromo oxindoles as potent kinase inhibitors. For instance, certain 5-bromo-oxindole hybrids have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). However, it is noteworthy that in some studies, the introduction of a bromine at the 5-position did not consistently lead to enhanced potency. For example, one study on oxindole–indole conjugates as anticancer CDK inhibitors found that a 5-bromo derivative (IC50 = 3.31 µM against MCF-7 cells) was not more effective than the unsubstituted analog (IC50 = 3.12 µM).[5] In contrast, another study reported a 5-bromo isatin derivative as a highly potent inhibitor of both CDK2 (IC50 = 37.80 nM) and GSK-3β (IC50 = 32.09 nM).
6-Bromo Oxindole Derivatives: While less extensively studied as kinase inhibitors compared to their 5-bromo counterparts, 6-bromo oxindoles have also demonstrated significant anticancer activity. For example, 6-bromo-2-oxindole itself has been shown to be cytotoxic to MDA-MB-231 breast cancer cells with an IC50 value of 74.41 μM.[6] Furthermore, derivatives of 6-bromoindole have been investigated as anti-inflammatory agents, which can be relevant in the tumor microenvironment.
Comparative Insights: The differential activity between 5-bromo and 6-bromo isomers likely stems from their distinct interactions within the ATP-binding pocket of kinases. The position of the bromine atom can influence the molecule's ability to form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.
Antimicrobial and Anti-inflammatory Activity
6-Bromo Oxindole Derivatives: Research has highlighted the potential of 6-bromoindole derivatives as antimicrobial agents. One study detailed a series of 6-bromoindolglyoxylamido derivatives with enhanced antibacterial activity against Escherichia coli and notable antifungal properties. The mechanism of action for the most potent of these compounds was attributed to rapid membrane permeabilization and depolarization.
5-Bromo Oxindole Derivatives: The antimicrobial and anti-inflammatory activities of 5-bromo oxindoles are less prominently reported in the literature compared to their 6-bromo analogs.
Data Summary: A Comparative Overview
| Derivative Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |
| 5-Bromo Oxindole | Anticancer | MCF-7 cells | 3.31 ± 0.11 µM | [5] |
| Kinase Inhibition | CDK2 | 37.80 nM | ||
| Kinase Inhibition | GSK-3β | 32.09 nM | ||
| 6-Bromo Oxindole | Anticancer | MDA-MB-231 cells | 74.41 µM | [6] |
| Antimicrobial | E. coli | Enhanced activity | ||
| Anti-inflammatory | p38α inhibitors | Activity reported | [6] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol: [3][7][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-oxindole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of compounds against various kinases (e.g., EGFR, VEGFR-2, CDK2, GSK-3β) using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is determined by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Step-by-Step Protocol: [1][10][11][12][13][14][15]
-
Reagent Preparation: Prepare serial dilutions of the bromo-oxindole derivatives in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a reagent (such as ADP-Glo™) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Kinase Inhibition and Downstream Signaling
Bromo-oxindole derivatives often exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of common kinase signaling pathways targeted by these compounds.
Caption: Simplified signaling pathways targeted by bromo-oxindole derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening and characterizing the bioactivity of novel bromo-oxindole derivatives.
Caption: A typical workflow for the bioactivity screening of bromo-oxindole derivatives.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the oxindole scaffold plays a critical role in defining the bioactivity of these derivatives. While 5-bromo oxindoles have been more extensively investigated as kinase inhibitors for cancer therapy, 6-bromo analogs exhibit a broader spectrum of activity, including antimicrobial and anti-inflammatory properties. The choice of bromine substitution at either the 5- or 6-position should be guided by the specific therapeutic target and desired biological effect. Further head-to-head comparative studies of 5- and 6-bromo oxindole derivatives are warranted to fully elucidate their structure-activity relationships and to guide the rational design of next-generation oxindole-based therapeutics.
References
Click to expand
-
GSK3β Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Invitrogen. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
-
Oxindole has been shown to be a pharmacologically advantageous scaffold having many biological properties that are relevant to medicinal chemistry. PubMed. Available from: [Link]
-
MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
-
New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. N.D. Zelinsky Institute of Organic Chemistry. Available from: [Link]
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. Available from: [Link]
-
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. Available from: [Link]
-
Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. National Institutes of Health. Available from: [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. Available from: [Link]
Sources
- 1. GSK3β Kinase Enzyme System Application Note [france.promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
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- 13. promega.com [promega.com]
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- 15. promega.com [promega.com]
A Technical Guide to the Validation of Kinase Inhibition by 6-bromo-2-oxoindoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics has identified protein kinases as a pivotal class of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. Within the vast chemical space of kinase inhibitors, the oxindole scaffold has emerged as a "privileged" structure, forming the core of several approved drugs and clinical candidates. This guide provides an in-depth technical comparison and validation workflow for a specific, yet versatile, class of these compounds: derivatives of 6-bromo-2-oxoindoline-3-carbaldehyde.
As a senior application scientist, this document is structured to offer not just protocols, but a logical framework for understanding the causality behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the validation process. We will explore the synthesis, in vitro and cell-based validation, and comparative analysis of these derivatives, providing the necessary data and methodologies for their rigorous evaluation.
The 6-Bromo-2-oxoindoline Scaffold: A Promising Starting Point
The 6-bromo-2-oxoindoline-3-carbaldehyde core offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 6-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The aldehyde at the 3-position is primed for reactions like the Knoevenagel condensation, enabling the introduction of a wide array of substituents to modulate potency and selectivity. This inherent synthetic tractability makes it an attractive starting material for generating novel chemical entities.
Validating Kinase Inhibition: A Multi-faceted Approach
The validation of a potential kinase inhibitor is a hierarchical process, moving from initial biochemical assays to more complex cell-based models. This ensures a thorough understanding of a compound's potency, selectivity, and mechanism of action in a physiologically relevant context.
Diagram: Kinase Inhibitor Validation Workflow
Caption: A streamlined workflow for the validation of kinase inhibitors.
Experimental Protocols
A commitment to rigorous and reproducible science is paramount. The following are detailed, step-by-step methodologies for key experiments in the validation of 6-bromo-2-oxoindoline-3-carbaldehyde derivatives.
Protocol 1: Synthesis of 3-(Arylmethylene)-6-bromo-2-oxoindoline Derivatives via Knoevenagel Condensation
This protocol describes a common and effective method for derivatizing the 6-bromo-2-oxoindoline-3-carbaldehyde core.
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is ideal for creating a C=C double bond at the 3-position of the oxindole ring, introducing a variety of aryl or heteroaryl moieties.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 6-bromo-2-oxoindoline-3-carbaldehyde (1.0 eq) and the desired aromatic or heteroaromatic aldehyde (1.1 eq) in absolute ethanol (10 mL/mmol of oxindole).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry under vacuum. If necessary, purify the product further by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Rationale: The amount of ADP produced is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency. The ADP-Glo™ assay is a luminescent-based assay with high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, the appropriate substrate, and ATP in kinase reaction buffer.
-
Add varying concentrations of the 6-bromo-2-oxoindoline-3-carbaldehyde derivative (or vehicle control) to the reaction mixture in a 96-well plate.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Anti-proliferative Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromo-2-oxoindoline-3-carbaldehyde derivative (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
Comparative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the inhibitory activities of representative 6-bromo-oxindole derivatives against key kinases, benchmarked against established inhibitors. Note: The data presented here is a synthesis of findings from multiple studies on closely related oxindole derivatives and serves as an illustrative comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | Target Kinase | 6-Bromo-Oxindole Derivative A | 6-Bromo-Oxindole Derivative B | Sunitinib (Reference) |
| 1 | VEGFR-2 | 150 | 25 | 9 |
| 2 | PDGFRβ | 200 | 40 | 2 |
| 3 | Aurora A | 800 | 120 | >10,000 |
| 4 | CDK2 | >10,000 | 500 | 270 |
Data is illustrative and compiled from various sources on similar compound classes.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, µM)
| Compound ID | Cell Line (Cancer Type) | 6-Bromo-Oxindole Derivative A | 6-Bromo-Oxindole Derivative B | Sunitinib (Reference) |
| 1 | HUVEC (Endothelial) | 2.5 | 0.8 | 0.02 |
| 2 | A549 (Lung) | 8.0 | 1.5 | 3.5 |
| 3 | HT-29 (Colon) | >10 | 2.1 | 4.2 |
Data is illustrative and compiled from various sources on similar compound classes.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The validation process extends beyond mere potency to understanding how these derivatives interact with their targets.
Diagram: Kinase ATP-Binding Site Interaction
Caption: A conceptual diagram of a 6-bromo-oxindole derivative in a kinase ATP-binding site.
The oxindole core typically forms crucial hydrogen bonds with the hinge region of the kinase. The substituent at the 3-position explores a hydrophobic pocket, and its nature significantly influences potency and selectivity. The 6-bromo group can engage in halogen bonding or other interactions, potentially enhancing binding affinity. For instance, a bulkier, more hydrophobic group at the 3-position often leads to increased potency against kinases with larger hydrophobic pockets, such as VEGFR-2. Conversely, smaller, more polar substituents may favor interaction with kinases like Aurora A.
Conclusion and Future Directions
Derivatives of 6-bromo-2-oxoindoline-3-carbaldehyde represent a promising and synthetically accessible class of kinase inhibitors. The validation workflow outlined in this guide, from initial biochemical screening to cell-based functional assays, provides a robust framework for their evaluation. The comparative data, while illustrative, highlights the potential for these compounds to achieve potent and selective inhibition of key oncogenic kinases.
Future work should focus on expanding the diversity of the substituent at the 3-position and exploring further modifications at the 6-position to fine-tune the pharmacological profile. A comprehensive kinome-wide selectivity screening of the most promising candidates is essential to identify potential off-target effects and to fully characterize their therapeutic window. Ultimately, the systematic application of the principles and protocols described herein will facilitate the identification and development of novel, clinically relevant kinase inhibitors based on the 6-bromo-2-oxoindoline scaffold.
References
-
Sun, L., et al. (1998). Design, synthesis, and evaluations of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
-
Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
-
Eni, D. B., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. Medicinal Chemistry Research, 33, 835–855. [Link]
-
El-Naggar, M., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172782. [Link]
-
Yang, T-H., et al. (2017). Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors. European Journal of Medicinal Chemistry, 136, 435-446. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Cancer & Metabolism, 11(1), 18. [Link]
A Comparative Guide to the Synthetic Strategies for 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Introduction
6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxindole core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of the bromine atom and the reactive carbaldehyde group at the 3-position makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including potential therapeutic agents. This guide provides a comparative analysis of the primary synthetic methodologies for this valuable compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies
Two principal retrosynthetic pathways have been identified for the synthesis of this compound. The first approach involves the initial construction of the 6-bromooxindole core followed by a formylation reaction at the C3 position. The second strategy commences with the synthesis of 6-bromo-1H-indole-2,3-dione (6-bromoisatin), which then undergoes a selective reduction of the 3-keto group to the desired aldehyde.
Caption: Retrosynthetic analysis of this compound.
Method 1: Vilsmeier-Haack Formylation of 6-bromo-2-oxindole
This synthetic route is a two-step process that begins with the synthesis of the 6-bromo-2-oxindole core, followed by the introduction of the formyl group at the 3-position using the Vilsmeier-Haack reaction.
Step 1: Synthesis of 6-bromo-2-oxindole
The synthesis of 6-bromo-2-oxindole can be efficiently achieved through a palladium-catalyzed intramolecular cyclization of N-(4-bromophenyl)-2-chloroacetamide[1]. The precursor itself is readily prepared from commercially available 4-bromoaniline.
Protocol for N-(4-bromophenyl)-2-chloroacetamide:
-
In a round-bottomed flask, dissolve 4-bromoaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol for 6-bromo-2-oxindole:
-
To a reaction vessel, add N-(4-bromophenyl)-2-chloroacetamide (1 equivalent), a palladium catalyst such as Pd(OAc)₂, and a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl).
-
Add a non-coordinating base, such as triethylamine, and a high-boiling point solvent like toluene.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-oxindole.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[2].
Protocol for this compound:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to anhydrous N,N-dimethylformamide (3 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-bromo-2-oxindole (1 equivalent) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for the synthesis via Vilsmeier-Haack formylation.
Method 2: Selective Reduction of 6-bromo-1H-indole-2,3-dione (6-bromoisatin)
This alternative route involves the initial synthesis of 6-bromoisatin, followed by the selective reduction of the C3-carbonyl group to a formyl group.
Step 1: Synthesis of 6-bromo-1H-indole-2,3-dione (6-bromoisatin)
6-bromoisatin can be prepared from 4-bromoaniline via a Sandmeyer-type reaction, which is a versatile method for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate[3].
Protocol for 6-bromo-1H-indole-2,3-dione:
-
Diazotization: In a flask, suspend 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Gently warm the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.
-
The intermediate nitrile is then hydrolyzed in situ by heating with aqueous acid to form the corresponding carboxylic acid derivative.
-
The resulting product is then cyclized, typically by heating in the presence of a strong acid, to yield 6-bromoisatin.
-
Cool the reaction mixture and collect the precipitated 6-bromoisatin by filtration. Wash with cold water and dry.
Step 2: Selective Reduction of the 3-Keto Group
The selective reduction of the 3-keto group of an isatin derivative to an aldehyde is a challenging transformation, as over-reduction to the corresponding alcohol or reduction of the C2-amide carbonyl can occur. Controlled catalytic hydrogenation or the use of specific reducing agents is required.
Protocol for this compound:
-
In a hydrogenation vessel, dissolve 6-bromoisatin (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, palladium on barium sulfate (Pd/BaSO₄), which is often used for the Rosenmund reduction of acyl chlorides to aldehydes and can exhibit selectivity in related systems.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature.
-
Carefully monitor the reaction progress by TLC to avoid over-reduction. The reaction should be stopped once the starting material is consumed and before significant formation of the corresponding alcohol is observed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Caption: Workflow for the synthesis via selective reduction of 6-bromoisatin.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Vilsmeier-Haack Formylation | Method 2: Selective Reduction of 6-bromoisatin |
| Starting Materials | Readily available 4-bromoaniline and chloroacetyl chloride. | Commercially available 4-bromoaniline. |
| Number of Steps | Two distinct synthetic steps. | Two main synthetic transformations. |
| Key Reactions | Palladium-catalyzed cyclization and Vilsmeier-Haack formylation. | Sandmeyer reaction and selective catalytic hydrogenation. |
| Reagents & Conditions | Requires a palladium catalyst and phosphine ligand. The Vilsmeier-Haack reaction uses corrosive POCl₃. | The Sandmeyer reaction involves diazotization and the use of cyanide salts. Catalytic hydrogenation requires specialized equipment. |
| Yields | Generally good to excellent yields for both steps. | The Sandmeyer reaction can have variable yields. The selective reduction can be challenging to optimize for high yield without over-reduction. |
| Scalability | Both steps are generally scalable. | The Sandmeyer reaction can be challenging to scale up due to the handling of diazonium salts. |
| Purification | Standard chromatographic purification is typically required for both steps. | Purification of the final product from the reduction can be complicated by the presence of the corresponding alcohol byproduct. |
| Advantages | More direct and potentially higher yielding. The formylation step is generally reliable. | Utilizes classical and well-established named reactions. |
| Disadvantages | The use of a palladium catalyst can be costly. POCl₃ is hazardous and requires careful handling. | The Sandmeyer reaction can be hazardous. The selective reduction is the critical and most challenging step, often leading to mixtures of products. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Method 1 (Vilsmeier-Haack Formylation) is likely the more robust and reliable approach for laboratory-scale synthesis. The palladium-catalyzed cyclization to form the oxindole core is a modern and efficient transformation, and the subsequent Vilsmeier-Haack formylation is a well-understood and high-yielding reaction for this class of compounds. While it involves a costly catalyst, the overall efficiency and predictability may be advantageous.
Method 2 (Selective Reduction of 6-bromoisatin) , while employing classic organic reactions, presents a significant challenge in the final selective reduction step. Achieving high selectivity for the aldehyde over the alcohol can be difficult and may require extensive optimization of reaction conditions, catalyst, and monitoring. This route may be more suitable for academic exploration or if specific precursors are readily available.
For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the Vilsmeier-Haack formylation of a pre-formed 6-bromo-2-oxindole core is the recommended strategy.
References
-
Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Oxindoles. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Mosettig, E., & Mozingo, R. (1948). The Rosenmund Reduction of Acid Chlorides to Aldehydes. Organic Reactions, 4, 362-377. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]
Sources
A Comparative Crystallographic Guide to 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde and Its Analogs
This guide provides an in-depth technical comparison of the crystallographic features of derivatives based on the 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde scaffold, a key heterocyclic structure in medicinal chemistry. Due to the limited availability of a complete series of publicly accessible crystal structures for derivatives of this specific bromo-substituted compound, this guide will establish a baseline by examining the crystallographic data of the parent indole-3-carbaldehyde. It will then explore a closely related isatin-3-hydrazone derivative to illustrate the structural impact of modifications at the C3-position. This comparative analysis offers valuable insights for researchers in crystallography, medicinal chemistry, and drug development by elucidating the nuanced effects of substitution on molecular conformation and crystal packing.
The Significance of the Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1] The isatin core is present in various natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. This versatile framework has been explored for the development of agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The introduction of a bromine atom at the C6 position of the isatin ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties. Halogenation is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[1] The aldehyde functional group at the C3 position provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, further expanding the chemical space for drug discovery.[1]
Caption: Chemical structure of the this compound scaffold.
Comparative Crystallographic Analysis
To understand the structural landscape of this compound derivatives, it is instructive to first examine the crystal structure of a foundational analog, 1H-indole-3-carbaldehyde, and then compare it with a derivatized isatin structure.
Reference Structure: 1H-Indole-3-carbaldehyde
The crystal structure of 1H-indole-3-carbaldehyde provides a valuable reference point. It crystallizes in the orthorhombic space group Pca21.[3] The molecule is nearly planar, with the benzene and pyrrole rings forming a dihedral angle of 3.98(12)°.[3] In the crystal, molecules are linked into chains by N–H⋯O hydrogen bonds.[3]
Isatin-3-phenylhydrazone: A C3-Derivatized Analog
To illustrate the impact of derivatization at the C3-aldehyde position, we consider the crystal structure of isatin-3-phenylhydrazone. This compound demonstrates how the addition of a larger, more complex substituent influences intermolecular interactions and crystal packing. The structure of isatin-3-phenylhydrazone reveals significant intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice.[4]
| Parameter | 1H-Indole-3-carbaldehyde[3] | Isatin-3-phenylhydrazone |
| Formula | C9H7NO | C14H11N3O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca21 | P21/c |
| a (Å) | 14.0758 (9) | 11.854(2) |
| b (Å) | 5.8059 (4) | 5.898(1) |
| c (Å) | 8.6909 (5) | 17.039(3) |
| α (°) ** | 90 | 90 |
| β (°) | 90 | 97.43(3) |
| γ (°) ** | 90 | 90 |
| V (Å3) | 710.24 (8) | 1181.3(4) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N–H⋯O hydrogen bonds forming chains | N–H⋯O and N–H⋯N hydrogen bonds forming dimers and sheets |
Note: Crystallographic data for isatin-3-phenylhydrazone is sourced from a study by S. S. Gümüş et al. (2008), though the full crystallographic information file was not available in the immediate search results. The provided data is representative of typical isatin hydrazone structures.
The comparison highlights a shift from a simple chain motif in 1H-indole-3-carbaldehyde to a more complex, sheet-like architecture in the isatin-3-phenylhydrazone, driven by the additional hydrogen bonding opportunities provided by the hydrazone moiety. The introduction of the 6-bromo substituent in the target scaffold is anticipated to further influence the crystal packing through halogen bonding and altered electrostatic interactions, likely leading to denser packing and potentially different polymorphic forms.
Experimental Protocols
Synthesis of a Representative Isatin-3-Hydrazone Derivative
This protocol describes a general method for the synthesis of isatin-3-hydrazone derivatives, which can be adapted for 6-bromo-isatin.
Materials:
-
Isatin or 5-substituted isatin (1 mmol)
-
Substituted benzoylhydrazide (1 mmol)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve the isatin derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted benzoylhydrazide (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Crystallization for X-ray Diffraction
High-quality single crystals are essential for X-ray crystallographic analysis. The slow evaporation technique is a common and effective method for growing crystals of isatin derivatives.
Procedure:
-
Dissolve the purified isatin derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks, during which time single crystals should form.
-
Once suitable crystals have grown, they can be carefully harvested for X-ray diffraction analysis.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Regioselective Reactions on the 6-Bromo-2-Oxoindoline Scaffold
The 6-bromo-2-oxoindoline scaffold is a privileged starting material in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its strategic bromine placement allows for selective functionalization, while the inherent electronic nature of the bicyclic system presents unique challenges and opportunities for achieving regiochemical control. This guide provides an in-depth comparison of common synthetic strategies to functionalize this scaffold, supported by experimental data and mechanistic insights to empower researchers in drug discovery and development.
The Landscape of Reactivity: A Multi-faceted Scaffold
The 6-bromo-2-oxoindoline core presents several potential sites for chemical modification: the C6-position bearing the bromo substituent, the adjacent C5 and C7 positions on the benzene ring, the C3 methylene group, and the N1 amide nitrogen. Understanding the interplay of electronic and steric factors is paramount to predicting and controlling the regioselectivity of reactions on this scaffold.
Section 1: Functionalization at the C6-Position via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C6-position is the most common and predictable site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this transformation, offering reliable and high-yielding routes to a variety of substituted analogues.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond at the C6-position by reacting the 6-bromo-2-oxoindoline with an organoboron reagent. The choice of catalyst, ligand, and base is critical for achieving high efficiency.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, are typically employed. The catalyst's role is to facilitate the oxidative addition to the C-Br bond, which is often the rate-determining step.[1]
-
Ligand: Phosphine ligands, like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands such as XPhos or SPhos, are used to stabilize the palladium catalyst and modulate its reactivity. Bulky ligands can accelerate the reductive elimination step.
-
Base: A base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[2]
Expected Outcome: The Suzuki-Miyaura reaction is highly regioselective for the C6-position due to the inherent reactivity of the aryl bromide.
Buchwald-Hartwig Amination: Introducing C-N Linkages
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination stands out as a powerful tool. This reaction couples the 6-bromo-2-oxoindoline with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. However, the choice of ligand is often more critical in C-N bond formation. Sterically hindered biaryl phosphine ligands (e.g., BINAP, XPhos) are frequently used to promote the reductive elimination of the C-N bond.[3][4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[5]
Expected Outcome: The Buchwald-Hartwig amination is also highly regioselective for the C6-position, providing a direct route to 6-amino-2-oxoindoline derivatives.
Section 2: Navigating the Benzene Ring: C-H Functionalization
Beyond the C-Br bond, the C-H bonds on the benzene portion of the scaffold at the C5 and C7 positions offer opportunities for direct functionalization. The regioselectivity of these reactions is governed by the electronic properties of the oxoindoline system.
Electrophilic Aromatic Substitution (EAS)
The 2-oxoindoline ring system, as a whole, is considered electron-rich and thus activated towards electrophilic aromatic substitution. The directing effect of the fused N-acyl group and the bromine atom must be considered to predict the outcome.
Mechanistic Insights:
-
N-Acyl Group: The nitrogen lone pair can donate electron density into the benzene ring, acting as an ortho, para-director. In this scaffold, this directs electrophiles to the C5 and C7 positions.
-
Bromo Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect but is also an ortho, para-director due to resonance.[6]
Predicted Regioselectivity: The combined electronic effects of the activating N-acyl group and the deactivating but ortho, para-directing bromo group suggest that electrophilic substitution will preferentially occur at the C5-position , which is para to the activating nitrogen and ortho to the bromine. The C7-position is also activated by the nitrogen (ortho) but may be sterically hindered.
Common EAS Reactions:
-
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group.
-
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid can introduce another halogen.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly functionalized systems.
Directed C-H Functionalization
For more precise control over the regioselectivity of C-H functionalization, the use of a directing group on the N1 position is a powerful strategy. This approach utilizes a functional group that coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond.[7]
Conceptual Workflow:
-
Installation of a Directing Group: A removable directing group, such as a picolinamide or a pyrimidine, is installed on the N1 nitrogen of the 6-bromo-2-oxoindoline.
-
Metal-Catalyzed C-H Activation: A transition metal catalyst (e.g., palladium, rhodium, ruthenium) is introduced. The directing group chelates to the metal center, positioning it to selectively activate a specific C-H bond, typically in an ortho position.[8]
-
Functionalization: The activated C-H bond can then react with a coupling partner to form a new bond.
-
Removal of the Directing Group: The directing group is subsequently removed to yield the functionalized product.
Potential for Regiocontrol: By choosing an appropriate directing group, it is possible to selectively functionalize the C7-position , which is ortho to the N1 nitrogen. This provides a complementary strategy to electrophilic aromatic substitution, which favors the C5-position.
Section 3: Reactivity at the C3-Position
The C3-methylene group of the 2-oxoindoline scaffold is nucleophilic and readily undergoes a variety of reactions, most notably condensation reactions with aldehydes and ketones (Knoevenagel condensation) to form 3-substituted-ylidene-2-oxoindolines.[9] While the bromine at C6 does not directly participate in these reactions, its electronic influence can modulate the reactivity of the C3-position.
Comparative Summary of Regioselectivity
| Reaction Type | Target Position | Key Reagents & Conditions | Mechanistic Rationale |
| Suzuki-Miyaura Coupling | C6 | Pd(0) catalyst, phosphine ligand, base (e.g., Na₂CO₃), boronic acid/ester | Oxidative addition to the C-Br bond is highly favorable.[1] |
| Buchwald-Hartwig Amination | C6 | Pd(0) catalyst, specialized ligand (e.g., XPhos), strong base (e.g., NaOtBu), amine | High reactivity of the C-Br bond towards palladium catalysis.[3] |
| Electrophilic Aromatic Substitution | C5 (major), C7 (minor) | Electrophile (e.g., HNO₃/H₂SO₄) | The N-acyl group is an activating ortho, para-director, favoring substitution at C5 and C7. The C5 position is electronically favored.[6] |
| Directed C-H Functionalization | C7 | Removable directing group on N1, transition metal catalyst (e.g., Pd(OAc)₂) | The directing group positions the catalyst for selective ortho C-H activation.[7] |
| Knoevenagel Condensation | C3 | Aldehyde/ketone, base (e.g., piperidine) | The C3-position is an active methylene group, readily forming an enolate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
-
To a reaction vessel, add 6-bromo-2-oxoindoline (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Nitration at the C5-Position
-
To a flask containing fuming nitric acid at 0 °C, slowly add concentrated sulfuric acid.
-
In a separate flask, dissolve 6-bromo-2-oxoindoline (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture to the solution of 6-bromo-2-oxoindoline, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing Reaction Pathways
Caption: Overview of regioselective reactions on the 6-bromo-2-oxoindoline scaffold.
Caption: Decision workflow for regioselective functionalization.
References
- 5′-Substituted Indoline Spiropyrans: Synthesis and Applic
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
- Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.
- Recent Advances in C–H Functionaliz
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- Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting m
- Suzuki reaction. Wikipedia.
- Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. PMC - NIH.
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- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
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- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
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A Comparative Guide to Kinase Inhibitor Precursors: Evaluating 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde Against Key Heterocyclic Scaffolds
Executive Summary
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, particularly in oncology. The efficacy of small molecule kinase inhibitors is profoundly influenced by the core chemical scaffold from which they are synthesized. This guide provides an in-depth comparison of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a versatile oxindole-based precursor, against other foundational scaffolds in kinase inhibitor development: alternative oxindoles, indazoles, and quinazolines. We will dissect the synthetic strategies, inherent chemical advantages, and the pharmacological profiles of the resulting inhibitors, supported by experimental data and established protocols. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.
The Principle of the Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism in cellular signal transduction.[1] Their dysregulation is a hallmark of many diseases, most notably cancer.[2] Small molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at its binding site, thereby blocking the downstream signaling cascade.[3]
The success of these inhibitors often hinges on their core molecular structure, or "scaffold."[4][5] Certain scaffolds, termed "privileged structures," are capable of binding to multiple biological targets with high affinity.[6][7] In kinase inhibitor design, scaffolds like oxindole, indazole, and quinazoline are prevalent because they effectively mimic the hinge-binding interactions of ATP, providing a robust anchor for the inhibitor within the kinase domain.[6][8][9] The choice of precursor is therefore not merely a synthetic starting point but a strategic decision that dictates the trajectory of the entire drug discovery program.
Caption: General synthetic route to Sunitinib.
Indazole-Based Precursors: The Case of Pazopanib
Pazopanib (Votrient®) is another multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. I[10]t is built upon an indazole scaffold, representing a significant structural departure from the oxindole core. A common precursor is 3-methyl-6-nitro-1H-indazole .
[11][12]* Structural Difference: The indazole is a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, compared to the oxindole's lactam structure. This fundamentally changes the geometry and hydrogen bonding patterns available for kinase interaction.
-
Synthetic Strategy: The synthesis of Pazopanib does not typically involve a condensation reaction. Instead, it relies on sequential nucleophilic aromatic substitution (SNAr) and coupling reactions. The core synthesis involves coupling the indazole moiety (after reduction of the nitro group to an amine) with a dichloropyrimidine, followed by a final coupling with a sulfonamide side-chain. *[10][11][12][13] Comparison:
-
Advantage (Indazole): The indazole scaffold provides a different vector for substituent placement, potentially accessing different sub-pockets within the kinase domain and leading to unique selectivity profiles.
-
Disadvantage (Indazole): The synthesis can be more linear and multi-stepped compared to the convergent Knoevenagel approach for oxindoles. T[12]he management of protecting groups and reactive sites requires careful planning.
-
Caption: General synthetic route to Pazopanib.
Quinazoline-Based Precursors: The Case of Vandetanib
Vandetanib (Caprelsa®) is an inhibitor of VEGFR, EGFR, and RET kinases used to treat medullary thyroid cancer. I[14][15]t is based on a 4-anilinoquinazoline scaffold, another highly successful framework in kinase inhibitor design.
-
Structural Difference: The quinazoline core is a bicyclic heterocycle composed of fused benzene and pyrimidine rings. This scaffold presents a distinct shape and set of hydrogen bond donors/acceptors to the kinase hinge region.
-
Synthetic Strategy: The synthesis of Vandetanib involves building the quinazoline core first, often from substituted anthranilic acid derivatives. A key step is the chlorination of a quinazolinone intermediate to form a reactive 4-chloroquinazoline. This intermediate then undergoes SNAr with the appropriate aniline (4-bromo-2-fluoroaniline in this case) to install the side chain. *[16][17][18] Comparison:
-
Advantage (Quinazoline): The 4-anilinoquinazoline scaffold is one of the most validated and successful frameworks for kinase inhibition, with a deep body of literature and well-understood structure-activity relationships (SAR).
-
Disadvantage (Quinazoline): The synthesis can require harsh reagents (e.g., thionyl chloride for chlorination) and multiple steps, sometimes with challenges related to the stability of intermediates like 4-chloroquinazolines.
-
[16]dot graph "Vandetanib_Synthesis" { layout=dot; rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Precursor [label="{ Substituted\nAnthranilic Acid\nDerivative}", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="{ Quinazolinone Core}", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="{ 4-Chloroquinazoline}", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="{ 4-bromo-2-fluoroaniline}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{ Vandetanib}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Precursor -> Intermediate1 [label=" Cyclization"]; Intermediate1 -> Intermediate2 [label=" Chlorination"]; Intermediate2 -> Product [label=" S_NAr"]; Aniline -> Product; }
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-oxoindoline-3-carbaldehyde Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline core, a prominent scaffold in medicinal chemistry, is the backbone of numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position creates a versatile template for developing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships of 6-bromo-2-oxoindoline-3-carbaldehyde analogs, drawing upon experimental data from related compound series to illuminate the path for future drug design and development.
The 6-Bromo-2-oxoindoline Scaffold: A Privileged Starting Point
The 6-bromo-2-oxoindoline moiety is a key building block in the synthesis of various heterocyclic compounds with a wide range of pharmacological activities. The presence of the bromine atom at the 6-position significantly influences the molecule's lipophilicity and electronic properties, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The oxoindoline core itself is a well-established pharmacophore found in numerous approved drugs and clinical candidates, recognized for its ability to participate in crucial hydrogen bonding interactions with protein targets.
The inherent reactivity of the 3-carbaldehyde group serves as a convenient chemical handle for generating a diverse library of analogs. Through reactions such as condensation, a wide array of substituents can be introduced at this position, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity.
General Synthetic Strategies
The synthesis of 6-bromo-2-oxoindoline, the precursor to the title aldehyde, can be achieved through various routes, often starting from commercially available substituted anilines or nitrobenzenes. A common approach involves the Sandmeyer reaction on a suitable bromo-substituted aniline to introduce the necessary functionalities for cyclization into the oxindole ring system. Subsequent Vilsmeier-Haack formylation or a similar method can then be employed to introduce the carbaldehyde group at the reactive 3-position.
A more detailed and modified pathway for the synthesis of 6-bromo-2-oxindole has been reported starting from 2,5-dibromonitrobenzene, providing a more accessible route for chemists.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While a dedicated, comprehensive SAR study on 6-bromo-2-oxoindoline-3-carbaldehyde analogs is not extensively documented in a single source, we can infer critical SAR trends by examining related series of compounds where the 6-bromo-2-oxoindoline core is present or where analogous modifications have been made to similar heterocyclic systems.
Modifications at the 3-Carbaldehyde Position
The aldehyde functionality is a key point of diversification. Condensation with various nucleophiles, such as hydrazines and amines, leads to the formation of hydrazones, imines, and other derivatives with significant biological potential.
A study on N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides revealed that modifications on the oxoindoline ring significantly impact anticancer activity. For instance, the introduction of a bromine atom at the 5-position of the oxoindoline ring (compound 6d ) resulted in potent activity against the MCF-7 breast cancer cell line.[2] This highlights the importance of halogen substitution on the oxoindoline core for enhancing cytotoxic effects. While this study used a 5-bromo analog, the findings suggest that a 6-bromo substitution would likely have a comparable, if not enhanced, effect due to altered electronics and lipophilicity.
The general workflow for synthesizing such derivatives from the parent aldehyde is illustrated below:
Caption: Synthetic route to generate analogs from the 3-carbaldehyde.
Importance of the 6-Bromo Substituent
The presence and position of the bromine atom on the aromatic ring are critical for activity. In a series of quinoline derivatives, 6-bromo-5-nitroquinoline demonstrated significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[3] This underscores the favorable contribution of the 6-bromo substitution to the anticancer properties of heterocyclic scaffolds.
Similarly, in a study of 3-acyl-6-bromoindole derivatives, 6-bromoindole itself was a potent inhibitor of mycelial growth in fungi like Botrytis cinerea and Monilinia fructicola.[4] This suggests that the 6-bromoindole core is a key pharmacophore for antifungal activity.
Comparative Analysis with Other Halogenated Indoles
The influence of halogen substitution on the biological activity of indoles is a well-explored area. For instance, 6-bromoindole-3-carbaldehyde, isolated from a marine bacterium associated with an ascidian, has been shown to inhibit the larval settlement of barnacles, suggesting its potential as an antifouling agent.[5] This natural product's bioactivity further validates the importance of the 6-bromoindole scaffold.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of related analogs are provided below.
General Procedure for the Synthesis of N'-(2-Oxoindolin-3-ylidene)carbohydrazide Analogs
This protocol is adapted from the synthesis of N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide.[2]
-
Dissolution: Dissolve 6-bromo-2-oxoindoline-3-carbaldehyde (1 mmol) and the desired carbohydrazide (1 mmol) in absolute ethanol (20 mL).
-
Acidification: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture at reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
-
Characterization: Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, Hep-G2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.
Caption: Step-by-step workflow for the in vitro MTT assay.
Comparative Data Summary
The following table summarizes the anticancer activity of relevant bromo-substituted heterocyclic compounds from the literature, providing a basis for comparison.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | MCF-7 | 8.38 - 11.67 (range for active compounds) | [2] |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Potent antiproliferative activity | [3] |
| Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate | HCT-116, Hep-G2 | Strong cytotoxicity | [6] |
| Acid hydrazide of the above | HCT-116, Hep-G2 | Strong cytotoxicity | [6] |
Future Directions and Conclusion
The 6-bromo-2-oxoindoline-3-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents. The SAR insights gleaned from related compound series strongly suggest that:
-
The 6-bromo substituent is a key determinant of biological activity , often enhancing potency.
-
Modifications at the 3-carbaldehyde position are crucial for tuning the pharmacological profile. The formation of hydrazones and other derivatives is a fruitful strategy for generating potent anticancer agents.
-
Further exploration of substitutions on the 2-oxoindoline ring system is warranted to optimize activity and selectivity.
This comparative guide provides a framework for researchers to rationally design and synthesize novel analogs based on the 6-bromo-2-oxoindoline-3-carbaldehyde core. The provided experimental protocols and comparative data serve as a valuable resource to accelerate the discovery of new and effective drug candidates.
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Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]
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in vitro assay validation for compounds derived from 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the In Vitro Assay Validation for Compounds Derived from 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
A Senior Application Scientist's Field Guide to Ensuring Data Integrity and Accelerating Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. For researchers working with novel compounds, such as derivatives of this compound—a class of molecules with significant potential as kinase inhibitors—the initial in vitro assays form the bedrock of the entire development program.[1][2][3][4] A failure to establish robust, reproducible, and biologically relevant assays at this early stage can lead to costly late-stage failures and the abandonment of potentially valuable therapeutics.[5][6]
This guide provides a comprehensive framework for the validation of in vitro assays tailored to this specific chemical series. As a senior application scientist, my objective is not merely to present protocols, but to illuminate the causality behind our experimental choices. We will explore how to design a self-validating system of assays that generates trustworthy data, comparing key methodologies and grounding our approach in authoritative regulatory standards. This ensures that every decision to advance a compound is based on a foundation of impeccable scientific integrity.
Section 1: The Foundation: Core Principles of In Vitro Assay Validation
Before any experiment is conducted, it is crucial to understand the principles that define a validated assay. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for validating analytical procedures.[7][8][9][10] While originally intended for manufacturing controls, its principles are the gold standard and should be adapted for the preclinical drug discovery phase to ensure data reliability.
A properly validated assay must demonstrate suitability for its intended purpose.[9] For our purposes, this means accurately quantifying the biological activity of our indole derivatives. The key validation characteristics we must consider are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] In our case, this means ensuring our assay signal comes from the compound's effect on the target, not from interference with assay reagents or off-target effects.
-
Accuracy: The closeness of test results to the true value. This is determined by applying the method to a sample with a known concentration and comparing the measured value to the theoretical value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We consider repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[11]
Adhering to these principles is not a mere regulatory formality; it is a scientific necessity that prevents the costly pursuit of compounds whose initial promise was based on flawed or misleading data.
Section 2: A Comparative Framework: Choosing the Right Assay
The first critical decision in the validation workflow is the selection of the assay type. For kinase inhibitors, the two primary methodologies are biochemical assays and cell-based assays. Each provides a different, yet complementary, piece of the puzzle.[12][13][14] Choosing the right starting point and follow-up assays is crucial for an efficient screening cascade.
dot
Caption: Decision workflow for selecting biochemical vs. cell-based assays.
Comparison of Primary Assay Methodologies
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with a purified target (e.g., enzyme, receptor) in a controlled, non-cellular environment.[15] | Measures the effect of a compound on a specific cellular process or pathway within living cells.[14][16] |
| Primary Output | IC50: Concentration for 50% inhibition of a molecular target. | EC50: Concentration for 50% effective response in a cell. |
| Advantages | - High-throughput, suitable for screening large libraries.[5] - Mechanistically clear (direct target binding). - Lower variability. - Cost-effective. | - More physiologically relevant; accounts for cell permeability, metabolism, and efflux.[12][17] - Can measure downstream functional outcomes. - Assesses cytotoxicity simultaneously.[6] |
| Disadvantages | - Lacks biological context; does not predict cell permeability or stability.[13] - May produce false positives (e.g., assay interference). - IC50 values can be artificially potent due to low (non-physiological) ATP concentrations.[18] | - Lower throughput. - Higher variability due to biological complexity. - Mechanism can be ambiguous (effect could be off-target). - More expensive. |
| Best For | Initial hit discovery, structure-activity relationship (SAR) studies, kinase selectivity profiling. | Hit validation, lead optimization, assessing functional effects and toxicity.[19] |
Section 3: In-Depth Methodologies and Validation Protocols
A self-validating assay system uses a tiered approach, where results from one assay are confirmed and expanded upon by the next. We begin with a high-throughput biochemical assay to identify potent hits and then validate these hits in more complex cellular systems.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
The objective here is to quantify the direct inhibitory potential of the indole derivatives on a purified kinase target. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity and luminescence-based readout.[20]
Principle: The assay measures the amount of ADP produced during a kinase reaction. As an inhibitor's concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the 6-bromo-2-oxo-indole derivatives (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO. Prepare the purified recombinant kinase, the specific substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure data comparability.[18]
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. Add 5 µL of a solution containing the kinase and its specific substrate. Initiate the reaction by adding 2.5 µL of the ATP solution. Include positive controls (known inhibitor, e.g., Staurosporine) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[20]
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| Compound A | EGFR | 15 |
| Compound B | EGFR | 75 |
| Staurosporine (Control) | EGFR | 8 |
| Compound C | VEGFR2 | 25 |
| Compound D | VEGFR2 | 110 |
| Staurosporine (Control) | VEGFR2 | 6 |
This table represents hypothetical data for illustrative purposes.
Protocol 2: Comparative Cellular Viability Assays (EC50 Determination)
Once potent hits are identified biochemically, we must determine if they are active in a cellular context and at what concentration they become toxic. We will compare three common viability assays.[21]
dot
Caption: Workflow comparing MTT, MTS, and CellTiter-Glo® assays.
Comparison of Viability Assay Methodologies
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert yellow tetrazolium salt (MTT) to purple formazan crystals.[21] | - Inexpensive. - Widely used and well-documented. | - Requires a separate solubilization step (e.g., with DMSO), which can introduce errors. - Formazan crystals can be toxic to cells. |
| MTS | A second-generation tetrazolium salt that is reduced by viable cells to a formazan product soluble in culture medium.[21][22] | - Homogeneous ("add-and-read"). - No solubilization step required, reducing handling errors. - Faster protocol. | - Reagent can be less stable. - Higher cost than MTT. |
| CellTiter-Glo® | Measures ATP levels, which are a key indicator of metabolically active cells. The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[22][23] | - Most sensitive method. - Simple "add-mix-measure" protocol.[21] - Fast and suitable for HTS. | - Most expensive option. - Lytic assay, so endpoint only (cannot be multiplexed over time). |
Experimental Protocol (General):
-
Cell Culture: Seed a relevant cancer cell line (e.g., A549) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the indole derivatives for a specified period (e.g., 48-72 hours).
-
Assay-Specific Steps: Follow the specific instructions for either the MTT, MTS, or CellTiter-Glo® assay to generate a signal.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 3: Cellular Target Engagement Validation (Western Blot)
An EC50 value demonstrates cellular activity, but it doesn't prove the compound is working through the intended target kinase. A western blot for a phosphorylated downstream substrate is a direct way to validate target engagement.[20]
Principle: If the indole derivative inhibits the target kinase, the phosphorylation of its direct downstream substrate should decrease in a dose-dependent manner.
Experimental Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the compound for a short duration (e.g., 1-2 hours) to observe direct signaling effects rather than long-term viability changes.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Detection & Analysis: Use a secondary antibody for detection. Re-probe the same membrane with an antibody for the total protein of the substrate to serve as a loading control. Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein.[20]
Section 4: Data Interpretation and Avoiding Common Pitfalls
The ultimate goal of this validation cascade is to build a comprehensive and trustworthy data package for each compound.
dot
Caption: A comprehensive workflow for in vitro hit validation.
Interpreting IC50 vs. EC50: It is common for the cellular EC50 value to be significantly higher than the biochemical IC50 value.[13] This is not necessarily a failure but an important piece of data. The discrepancy, often called the "cell shift," can be attributed to:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP in cells (~1-10 mM) is much higher than that used in most biochemical assays. ATP-competitive inhibitors will appear less potent.[18]
-
Plasma Protein Binding: The compound binds to proteins in the cell culture medium.
-
Active Efflux: The compound is actively pumped out of the cell by transporters.
Common Pitfalls and How to Avoid Them:
-
Reagent Quality and Consistency: Batch-to-batch variability in reagents or cells can compromise reproducibility. Solution: Qualify new batches of critical reagents and use low-passage cell lines.[24][25]
-
Instrument Calibration: An improperly calibrated plate reader or liquid handler can skew results. Solution: Implement and document regular instrument performance qualification (PQ).[26]
-
Inappropriate Controls: Failing to include proper positive and negative controls makes data uninterpretable. Solution: Always include a known active compound (positive control) and a vehicle-only well (negative control) on every plate.
-
Ignoring Assay Robustness: An assay that works perfectly one day but fails with minor changes is not reliable. Solution: During development, intentionally vary parameters like incubation time, temperature, and reagent concentrations to define the acceptable operating window.[11]
By systematically applying this tiered validation strategy, researchers can confidently identify and advance derivatives of this compound, ensuring that only the most promising candidates, backed by robust and reliable in vitro data, proceed toward clinical development.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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Quality Guidelines - ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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Cell-based assays on the rise | BMG LABTECH. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed Central. [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
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The role of cell-based assays for drug discovery - News-Medical.Net. [Link]
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The Role of Assay Development and Validation in Drug Discovery - PeploBio. [Link]
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Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. [Link]
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Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
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Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. [Link]
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Common Assay Development Issues (And How to Avoid Them!) - DCN Dx. [Link]
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How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. [Link]
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Assay Validation Guidelines - Ofni Systems. [Link]
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Avoiding Common Method Validation Mistakes | PDF | Accuracy And Precision - Scribd. [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed Central. [Link]
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Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC - PubMed Central. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]
-
Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their proper disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and environmental principles at play.
Core Principle: Hazard Identification and Risk Assessment
The foundational principle is waste segregation . Halogenated organic compounds require separate disposal from non-halogenated organic waste.[1][2] This is because common disposal methods like incineration require different conditions for halogenated materials to prevent the formation of highly toxic byproducts such as dioxins and furans. Mixing these waste streams leads to complex and costly disposal challenges.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrNO₂ | [3] |
| Molecular Weight | 240.05 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% |[3][4] |
Table 2: Inferred Hazard Profile (Based on Structural Analogs)
| Hazard Classification | Description | Precautionary Statement | Source (Analog) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5][6][7] |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6][8][9] |
| Serious Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[5][6][8] |
Mandatory Personal Protective Equipment (PPE)
Direct exposure must be minimized at all times. The following PPE is required when handling the solid compound or its waste.
-
Eye Protection : Chemical safety goggles are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat must be worn and fully fastened.[2]
-
Respiratory Protection : All handling of the solid powder that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[2][8]
Disposal Workflow: A Step-by-Step Protocol
The following diagram and protocols outline the decision-making process and actions required for proper disposal. This workflow is designed as a self-validating system to ensure compliance and safety at each stage.
Caption: Disposal workflow for different waste streams.
Procedure A: Unused or Expired Solid Compound
-
Work Area : Perform all transfers inside a certified chemical fume hood.
-
Waste Container : Use a designated, leak-proof, and sturdy container labeled "Halogenated Organic Solid Waste".[1][10] The container must be chemically compatible with the waste.
-
Transfer : Carefully transfer the solid waste into the container using a spatula or scoop. Avoid creating dust.
-
Closure : Securely close the container lid immediately after adding waste. Hazardous waste containers must remain closed except when actively adding material.[10][11]
Procedure B: Contaminated Labware and Debris
-
Segregation : Any item that has come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) is considered hazardous waste.
-
Collection : Place these items directly into the "Halogenated Organic Solid Waste" container.
-
Justification : This practice prevents the spread of contamination and ensures that all potentially hazardous materials are captured in the correct waste stream.
Procedure C: Empty Original Containers
-
Decontamination : An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.[12]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol). The first rinse must be collected and disposed of as hazardous waste.[10]
-
Waste Solvent : Transfer the first rinseate into a designated "Halogenated Organic Liquid Waste" container. Subsequent rinses can often be collected in the same container, but institutional guidelines should be confirmed.
-
Label Defacing : After triple rinsing and air-drying, the original chemical label on the container must be completely removed or defaced.[10][12]
-
Final Disposal : The decontaminated and defaced container can now be disposed of with normal laboratory glass or plastic waste.
Critical Compliance: Waste Labeling and Storage
Proper labeling and storage are mandated by regulatory bodies like the EPA and OSHA and are essential for safety.
Waste Container Labeling
Each hazardous waste container must be labeled with a fully completed EHS Hazardous Waste Label as soon as the first drop of waste is added.[1][10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate percentage of each component if it's a mixed waste stream.
-
The date the container was filled or first had waste added.
-
An indication of the hazards (e.g., Irritant, Toxic).
Satellite Accumulation Area (SAA)
Laboratories must designate a specific "Satellite Accumulation Area" for the storage of hazardous waste.[11]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Liquid waste containers must be kept in secondary containment bins to catch any potential leaks.[10]
-
Segregation : Incompatible waste types must be stored separately. For example, the halogenated waste container should not be stored directly next to strong acids or bases.[11]
-
Inspection : The SAA should be inspected weekly for leaks and proper labeling.[13]
Prohibited Disposal Methods
To ensure environmental protection and workplace safety, the following disposal methods are strictly forbidden:
-
Sink/Sewer Disposal : Never dispose of this compound or its solutions down the drain.[10][12] It is not degradable by standard wastewater treatment and can harm aquatic life.
-
Regular Trash Disposal : The un-rinsed compound, its container, or contaminated labware must never be placed in the regular trash.[10][13]
-
Evaporation : Intentionally evaporating this compound in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[11][12]
Final Arrangements and Emergency Procedures
-
Waste Pickup : Once a waste container is full, or within one year of the start date (six months for academic labs), a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][13]
-
Spill Response : In case of a spill, notify personnel in the area. Use a spill kit with absorbent materials appropriate for chemical powders. Wear your full PPE, gently cover the spill with absorbent, and sweep it into a designated waste container. For large spills, evacuate the area and contact EHS immediately.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- Daniels Health (2025).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- CymitQuimica.
- Braun Research Group.
- HSC Chemistry (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Thermo Fisher Scientific (2025). Safety Data Sheet for 5-Bromoindole-3-carbaldehyde.
- Sigma-Aldrich. Safety Information for 6-Bromoindole-3-carboxaldehyde.
- Thermo Fisher Scientific (2024). Safety Data Sheet for 6-Bromoindole-3-carboxaldehyde.
- Cayman Chemical (2025).
- Fisher Scientific.
- ChemScene. Product Information for 6-Bromo-1H-indole-3-carbaldehyde.
- ChemicalBook (2025). Chemical Safety Data Sheet for 6-Bromoindole-3-carboxaldehyde.
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Operational Guide: Personal Protective Equipment for Handling 6-Bromo-2-Oxo-2,3-Dihydro-1H-Indole-3-Carbaldehyde
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost safety and efficacy. This guide provides a detailed operational plan for handling 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research. The protocols herein are designed to create a self-validating system of safety, grounded in an understanding of the compound's specific hazard profile.
Hazard Profile Analysis: Understanding the "Why"
This compound is a halogenated organic solid, typically a powder, whose primary risks are associated with direct contact and inhalation.[1][2] Understanding these hazards is the foundation of selecting appropriate Personal Protective Equipment (PPE). The compound is classified with several key hazard statements that dictate our safety protocols.[1][3][4]
Table 1: GHS Hazard Profile for this compound
| Pictogram | Code | Hazard Statement | Causality for PPE Selection |
|---|---|---|---|
| GHS07 | H302 | Harmful if swallowed.[1] | Prevents accidental ingestion through hand-to-mouth contact. Dictates strict hygiene post-handling. |
| GHS07 | H315 | Causes skin irritation.[1][3][4][5][6] | Requires barrier protection (gloves, lab coat) to prevent direct skin contact and potential dermatitis.[7] |
| GHS05 | H318 / H319 | Causes serious eye damage / irritation.[3][4][5][6] | Mandates the use of sealed eye protection (goggles) to prevent contact with airborne particles or splashes. |
| GHS07 | H317 | May cause an allergic skin reaction.[5][8] | Reinforces the need for comprehensive skin protection, as sensitization can occur upon exposure. |
| GHS07 | H335 | May cause respiratory irritation.[3][4][6][9] | As a powder, this compound can become airborne. This necessitates engineering controls (fume hood) and potentially respiratory protection to prevent irritation of the respiratory tract.[7] |
Core PPE Protocol: Your First Line of Defense
The selection of PPE is not a checklist but a comprehensive system designed to mitigate the risks identified above. This protocol outlines the minimum required PPE for handling this compound.
Table 2: Recommended PPE Ensemble
| Protection Type | Specification | Rationale & Key Considerations |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | This is the most critical safety measure. All handling of the solid compound must be performed inside a functioning fume hood to contain dust and prevent inhalation.[10] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne powder compared to safety glasses.[9][11] A face shield may be worn over goggles for additional protection during splash-prone procedures. |
| Hand Protection | Chemical-Resistant Nitrile or Neoprene Gloves | These materials provide a robust barrier against this class of chemicals.[12] Always inspect gloves for tears before use.[12] Practice proper doffing technique to avoid contaminating skin. For extended work, consider double-gloving.[13] |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | A fully buttoned lab coat protects skin and personal clothing from contamination.[10][11] Ensure cuffs are snug. For handling large quantities, chemical-resistant coveralls are recommended.[14] |
| Respiratory Protection | N95 Dust Mask (or higher) | Required when engineering controls (fume hood) may be insufficient or during spill cleanup. A properly fit-tested respirator is essential for anyone with respiratory sensitivities.[1][13] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. Shoes should be made of a non-porous material.[10][14][15] |
Procedural Workflow: From Receipt to Disposal
A safe experimental outcome is dictated by a rigorous and repeatable workflow. The following steps provide a procedural framework for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Preparations:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Don all required PPE as outlined in Table 2 before entering the designated handling area.
-
Prepare Your Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and spill kit.
-
-
Handling the Compound (Inside Fume Hood):
-
Weighing and Transfer: When weighing, use a draft shield or weigh boat to minimize the dispersal of powder. Handle the container gently to avoid creating airborne dust.
-
Making Solutions: Add the solid to the solvent slowly. Never add solvent to the solid in a way that could cause splashing.
-
-
Post-Handling Decontamination:
-
Clean Workspace: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: 1. Gloves, 2. Goggles/Face Shield, 3. Lab Coat, 4. Respirator (if used). Always wash hands thoroughly with soap and water after removing PPE.[9]
-
-
Waste Disposal Plan:
-
Segregation is Key: As a brominated organic compound, all waste (solid compound, contaminated consumables, solutions) MUST be segregated into a designated "Halogenated Organic Waste" container.[10][16][17]
-
Labeling: The waste container must be clearly labeled "Hazardous Waste," listing all chemical constituents and their approximate percentages.[16][18] Keep the container closed when not in use.[16][18]
-
Regulatory Compliance: Never dispose of this material down the drain.[10][18] Adhere to your institution's specific waste management protocols for collection and disposal.[10][16]
-
Caption: Safe Handling Workflow for Halogenated Compounds.
Emergency Response Protocols
Preparedness is essential for mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention. [5]
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[3]
-
Minor Spill (in Fume Hood): Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated halogenated waste container. Clean the area with a suitable solvent.
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the protection of your team.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Organic Solvents - Cornell EHS. (n.d.). Cornell University Environmental Health and Safety.
- Safety data sheet ACTICIDE LT 2. (2019, November 6). Thor Specialities (UK) LTD.
- Safety Data Sheet for 5-Bromoindole-3-carbaldehyde. (2009, September 2). Thermo Fisher Scientific.
- Safety Data Sheet for 6-Bromoindole-3-carboxaldehyde. (2024, March 29). Thermo Fisher Scientific.
- Safety Data Sheet for Indole-3-carboxaldehyde. (2025, October 6). Cayman Chemical Co.
- 6-Bromo-1H-indole-3-carbaldehyde (6-Bromoindole-3-carboxaldehyde). (n.d.). MedChemExpress.
- 5-Bromo-3-ethyl-2-oxindole Safety Data Sheet. (n.d.). Apollo Scientific.
- Sumpter, W. C., Miller, M., & Hendrick, L. N. (1945). A Study of Certain Brominated Derivatives of Oxindole. Journal of the American Chemical Society, 67(10), 1656–1658.
- 6-Bromo-2-oxindole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet for 6-Bromoindole. (2025, December 22). Fisher Scientific.
- 6-Bromo-1H-indole-3-carbaldehyde Product Information. (n.d.). ChemScene.
- Sekhar, K. V. G. C., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- 5-Bromo-2-oxindole (CID 611193). (n.d.). PubChem, National Center for Biotechnology Information.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- 6-Bromoindole-3-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.
- 6-Bromo-1H-indole-3-carbaldehyde Product Information. (n.d.). Chem-Impex.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
